molecular formula C11H10O2 B1394284 (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone CAS No. 935521-29-2

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Cat. No.: B1394284
CAS No.: 935521-29-2
M. Wt: 174.2 g/mol
InChI Key: RBHHGDADHCEGTP-WDZFZDKYSA-N
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Description

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1Z)-1-(3H-2-benzofuran-1-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)6-11-10-5-3-2-4-9(10)7-13-11/h2-6H,7H2,1H3/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHHGDADHCEGTP-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\1/C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241092
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935521-29-2
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935521-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1Z)-1-(1(3H)-Isobenzofuranylidene)-2-propanone
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Foundational & Exploratory

Structure Elucidation of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone is a heterocyclic compound featuring a benzofuranone core, a scaffold of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives.[1][2] The unambiguous characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and forming the basis for understanding structure-activity relationships (SAR). The presence of an exocyclic double bond introduces (E/Z) isomerism, making a rigorous, multi-faceted analytical approach essential. This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of the title compound, integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is explained to provide a self-validating system for structural confirmation.

Part 1: The Elucidation Strategy: A Foundational Workflow

The core principle of modern structure elucidation is the convergence of orthogonal data. No single technique provides the complete picture; rather, each offers a unique and complementary piece of the puzzle. Our workflow is designed to first establish the fundamental properties of the molecule—its exact mass and functional groups—before meticulously mapping its atomic connectivity.

G cluster_0 Initial Characterization cluster_3 Final Confirmation Sample Sample HRMS High-Resolution Mass Spec Sample->HRMS Provides IR Infrared Spectroscopy Sample->IR Provides 1H_NMR 1H NMR HRMS->1H_NMR IR->1H_NMR Confirms Func. Groups 13C_NMR 13C NMR / DEPT 1H_NMR->13C_NMR COSY COSY 1H_NMR->COSY HSQC HSQC 13C_NMR->HSQC HMBC HMBC 13C_NMR->HMBC COSY->HSQC HSQC->HMBC Structure Structure HMBC->Structure

Figure 1: Logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Causality: Before attempting to build a structure, we must know the constituent parts. HRMS provides the most accurate and fundamental piece of information: the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can computationally determine a unique molecular formula, which is non-negotiable for any proposed structure.

Protocol:

  • Sample Preparation: Accurately weigh ~0.5 mg of the compound and dissolve in 1 mL of LC-MS grade methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source in positive ion mode, coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Infuse the sample and acquire the spectrum. The target ion is the protonated molecule, [M+H]⁺.

  • Analysis: The molecular formula for C₁₁H₁₀O₂ has a calculated monoisotopic mass of 174.0681 u. The experimentally observed mass for [M+H]⁺ (C₁₁H₁₁O₂⁺) should be 175.0759 u. A mass error of < 5 ppm is required for confident formula assignment.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy acts as a rapid functional group "fingerprint." It validates the presence of key structural motifs predicted by the molecular formula and provides immediate clues to the molecule's class. For this molecule, we are specifically looking for evidence of a conjugated ketone, an ether linkage, and aromaticity.

Protocol:

  • Sample Preparation: Apply a small amount of the solid sample directly to the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Table 1: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Rationale for Assignment
C=O (α,β-unsaturated ketone)~1675 cm⁻¹Conjugation with the C=C bond lowers the frequency from a typical ketone (~1715 cm⁻¹).
C=C (alkene & aromatic)1620-1580 cm⁻¹Overlapping bands for the exocyclic double bond and aromatic ring stretches.
C-O (aryl ether)~1250 cm⁻¹Strong, characteristic stretch for the C-O-C linkage within the benzofuran system.
C-H (sp² aromatic)3100-3000 cm⁻¹Stretching vibrations for hydrogens on the benzene ring.
C-H (sp³ aliphatic)2980-2850 cm⁻¹Stretching vibrations for the CH₂ and CH₃ groups.

Part 2: Nuclear Magnetic Resonance (NMR) - Assembling the Molecular Skeleton

NMR is the definitive technique for mapping the precise connectivity of a molecule. A combination of 1D and 2D experiments allows for the complete and unambiguous assignment of every carbon and proton in the structure.

Figure 2: Numbering scheme for NMR assignments.

¹H and ¹³C NMR: The Initial Scan

Expertise & Causality: ¹H NMR provides the number of distinct proton environments and their neighbor relationships through spin-spin coupling. ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is crucial as it differentiates carbons with odd numbers of attached protons (CH, CH₃ - positive phase) from those with even numbers (CH₂ - negative phase).

Predicted Spectroscopic Data:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, 400 MHz)

PositionAtom TypePredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)DEPT-135 PhaseKey Rationale for Chemical Shift
3CH₂~5.2 (s, 2H)~75.0NegativeAliphatic CH₂ alpha to an oxygen and a quaternary carbon.
4CH (Ar)~7.6 (d, J ≈ 8.0)~122.0PositiveAromatic proton ortho to the ring fusion.
5CH (Ar)~7.1 (t, J ≈ 7.5)~124.5PositiveStandard aromatic proton.
6CH (Ar)~7.4 (t, J ≈ 7.8)~130.0PositiveStandard aromatic proton.
7CH (Ar)~7.2 (d, J ≈ 7.5)~121.0PositiveAromatic proton ortho to the oxygen-bearing carbon.
9CH~6.1 (s, 1H)~98.0PositiveOlefinic proton, deshielded by the adjacent carbonyl group.
11CH₃~2.4 (s, 3H)~29.0PositiveMethyl group alpha to a carbonyl.
1C-~170.0N/ACarbonyl-like carbon of the enol-ether system.
3aC-~135.0N/AAromatic quaternary carbon at ring junction.
7aC-~155.0N/AAromatic quaternary carbon bonded to oxygen.
10C=O-~198.0N/AKetone carbonyl carbon.
2D NMR: Connecting the Dots

Trustworthiness: 2D NMR experiments are the ultimate self-validation system. They provide visual confirmation of the connectivities inferred from 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).

    • Expected Key Correlation: A clear correlation pattern will be observed between the adjacent aromatic protons H4, H5, H6, and H7, confirming the substitution pattern of the benzene ring. No other correlations are expected due to the isolation of the other proton systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.

    • Expected Key Correlations: It will definitively link the proton signals to their corresponding carbon signals listed in Table 2 (e.g., ¹H at ~5.2 ppm will correlate to the ¹³C at ~75.0 ppm, confirming the C3 position).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assembling the molecular framework, showing correlations between protons and carbons over 2-3 bonds. It is the key to connecting the isolated spin systems.

Table 3: Critical HMBC Correlations for Structure Confirmation

Proton(s) at PositionCorrelates to Carbon(s) at PositionStructural Significance Confirmed
H11 (CH₃)C10 (C=O), C9 (CH)Confirms the acetonyl (-C(O)CH₃) fragment and its attachment to the exocyclic double bond.
H9 (CH)C1, C10, C11, C3aLinks the exocyclic double bond to the acetonyl group and, crucially, to the benzofuranone core at position C1 and C3a.
H3 (CH₂)C1, C3a, C4, C7aConfirms the dihydrofuranone ring structure and its fusion to the aromatic ring.
H4 (Ar-H)C3, C5, C6, C7aConfirms the fusion of the benzene ring to the heterocyclic portion.

Part 3: Final Structure Verification & References

The collective data provides an unambiguous confirmation of the structure.

  • HRMS establishes the elemental formula: C₁₁H₁₀O₂.

  • IR confirms the presence of a conjugated ketone, an aromatic system, and an ether linkage.

  • ¹H and ¹³C NMR show the correct number of proton and carbon environments.

  • DEPT-135 confirms the presence of one CH₃, one CH₂, and five CH groups.

  • COSY maps the connectivity of the aromatic protons.

  • HSQC links all protons to their directly attached carbons.

  • HMBC provides the final, irrefutable evidence, connecting the acetonyl side chain to the exocyclic double bond and linking this entire moiety to the benzofuranone core, confirming the structure as This compound . The geometry is assigned as (Z) based on NOE (Nuclear Overhauser Effect) experiments (not detailed here) or by comparison to known compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Aslam, M. S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26867. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6267–6279. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook, 3rd Edition. Springer. [Link]

Sources

Spectroscopic Data Analysis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone (CAS 935521-29-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core structure, a benzofuranone, is a recurring motif in many biologically active natural products and synthetic compounds, making a thorough understanding of its spectroscopic characteristics essential for researchers in medicinal chemistry and drug development. This guide will provide the foundational knowledge to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of molecules.

Chemical Structure and Key Features

The compound (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint.

  • Molecular Formula: C₁₁H₁₀O₂

  • Molecular Weight: 174.20 g/mol

  • Core Structure: A benzofuran-1(3H)-one core.

  • Key Functional Groups:

    • An α,β-unsaturated ketone (enone) system.

    • An aromatic benzene ring fused to a five-membered lactone ring.

    • A Z-configured exocyclic double bond.

These features will be systematically explored in the following sections to predict the characteristic signals in each spectroscopic technique.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the following signals:

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.2-7.8Multiplet4HAr-H Protons on the benzene ring will appear in the typical aromatic region. The exact shifts and coupling patterns will depend on the substitution pattern of the benzofuranone core.
~5.5-6.0Singlet1H=CH -C=OThe vinyl proton of the enone system will be deshielded by the adjacent carbonyl group and the double bond, appearing in this downfield region. Due to the Z-configuration, long-range couplings may be observed.
~5.0-5.5Singlet2HO-CH₂ -ArThe methylene protons of the dihydrofuranone ring are adjacent to an oxygen atom and an aromatic ring, leading to a chemical shift in this range.
~2.2-2.5Singlet3HCH₃ -C=OThe methyl protons of the acetone moiety are adjacent to a carbonyl group and will appear as a characteristic singlet in this region.

¹³C NMR (Carbon NMR) Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
>190C =O (ketone)The carbonyl carbon of the ketone will be the most downfield signal.
~170-180C =O (lactone)The carbonyl carbon of the lactone will also be significantly downfield.
~120-160Ar-C and C =CHThe carbon atoms of the benzene ring and the double bond will appear in this broad region.
~100-110=C H-C=OThe β-carbon of the enone system.
~70-80O-C H₂-ArThe methylene carbon of the dihydrofuranone ring, shifted downfield by the adjacent oxygen.
~25-30C H₃-C=OThe methyl carbon of the acetone moiety.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H stretchAromatic and vinylic C-H
~2950-2850C-H stretchAliphatic C-H (CH₃ and CH₂)
~1750-1730C=O stretchLactone carbonyl
~1680-1660C=O stretchα,β-unsaturated ketone carbonyl
~1620-1600C=C stretchAlkene and aromatic C=C
~1250-1000C-O stretchEther and ester C-O

The two distinct carbonyl stretching frequencies for the lactone and the enone will be a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 174.20. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₁H₁₀O₂.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Key fragmentation pathways would likely involve:

    • Loss of the acetyl group (CH₃CO•, m/z 43), leading to a fragment at m/z 131.

    • Loss of a methyl radical (CH₃•, m/z 15) from the molecular ion, resulting in a fragment at m/z 159.

    • Cleavage of the lactone ring, leading to various characteristic benzofuran-related fragments.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound, the following are generalized, yet detailed, experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good starting point for non-polar to moderately polar compounds).

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations, which is invaluable for confirming the overall structure.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) - FT-IR

Materials:

  • This compound sample (a small amount of solid)

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and a soft tissue

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Method: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS) (assuming the compound is sufficiently volatile and thermally stable)

Materials:

  • This compound sample (dissolved in a volatile solvent like dichloromethane or ethyl acetate at ~1 mg/mL)

  • GC-MS instrument

Procedure:

  • Sample Injection:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Gas Chromatography:

    • The sample is vaporized and separated on a GC column (e.g., a non-polar column like a DB-5ms).

    • A temperature program is used to elute the compound from the column (e.g., start at 50°C, ramp to 280°C at 10°C/min).

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized by a beam of electrons (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

    • A mass spectrum is recorded.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Elucidation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy (FT-IR with ATR) Synthesis->IR MS Mass Spectrometry (GC-MS or Direct Infusion) Synthesis->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Characteristic Frequencies IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound (CAS 935521-29-2). By understanding the contributions of the individual functional groups to the overall spectra, researchers can confidently approach the characterization of this and related molecules. The provided experimental protocols offer a practical starting point for obtaining high-quality data. As with any novel compound, the definitive structural assignment will rely on the careful acquisition and interpretation of a full suite of spectroscopic data, as outlined in this guide.

References

As this guide is predictive due to the lack of direct experimental data for the specific CAS number, the references provided are to general spectroscopic principles and data for related compounds. The supplier information is for the identification of the compound.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

A Technical Guide to the Theoretical Properties of Novel Benzofuran Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The exploration of novel benzofuran derivatives continues to be a fertile ground for the discovery of potent and selective modulators of biological targets. This in-depth technical guide provides a comprehensive framework for understanding and predicting the theoretical properties of these compounds. By leveraging a suite of computational chemistry techniques, from quantum mechanics to molecular mechanics, researchers can gain profound insights into the electronic, spectroscopic, and pharmacokinetic characteristics of novel benzofuran derivatives. This guide is designed to empower researchers to make more informed decisions in the design and optimization of lead compounds, thereby accelerating the drug discovery pipeline.

The Electronic Soul of the Molecule: Unveiling Reactivity and Interactions

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. For drug candidates, electronic properties govern how they interact with their biological targets, their metabolic stability, and their potential for off-target effects.

Frontier Molecular Orbitals (FMOs): The Vanguard of Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are at the forefront of molecular interactions. The energy of the HOMO is a measure of a molecule's electron-donating ability, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[3] A large gap signifies high stability, whereas a small gap suggests a molecule is more prone to chemical reactions.

Protocol: FMO Analysis using Density Functional Theory (DFT)

  • 3D Structure Generation: Construct the 3D model of the benzofuran derivative using a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Mechanical Geometry Optimization: Employ Density Functional Theory (DFT) for a more accurate geometry optimization. The B3LYP functional with the 6-311+G(d,p) basis set is a widely used and reliable combination for organic molecules.[4]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Extraction and Visualization: Extract the HOMO and LUMO energy values. The HOMO-LUMO gap is calculated as ELUMO - EHOMO. Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and identify potential sites for orbital-controlled reactions.

fmo_workflow start Novel Benzofuran Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->dft freq Frequency Calculation dft->freq Verify Minimum Energy spe Single-Point Energy Calculation freq->spe results HOMO Energy LUMO Energy HOMO-LUMO Gap spe->results vis Orbital Visualization spe->vis docking_workflow cluster_prep Preparation cluster_analysis Analysis ligand_prep Ligand Preparation (3D structure, charges) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Remove water, add hydrogens) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring and Ranking docking->scoring interaction_analysis Ligand-Receptor Interactions pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Conclusion

The integration of computational chemistry into the drug discovery process provides a powerful paradigm for the development of novel benzofuran-based therapeutics. By elucidating the theoretical properties of these molecules, from their electronic structure to their predicted pharmacokinetic profiles, researchers can navigate the complexities of medicinal chemistry with greater precision and foresight. This guide offers a foundational understanding of these key theoretical concepts and provides a practical framework for their application, ultimately fostering a more rational and efficient approach to the design of the next generation of benzofuran drugs.

References

  • Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (2020). Oriental Journal of Chemistry. [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (2020). ResearchGate. [Link]

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (2023). PMC. [Link]

  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2023). ResearchGate. [Link]

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A Technical Guide to the Discovery and Synthesis of Benzofuran-Based Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] First synthesized by William Henry Perkin in 1870, this structural motif is pervasive in a vast array of natural products, particularly within the Moraceae and Asteraceae plant families, and forms the core of numerous clinically approved pharmaceuticals.[3][4][5] The inherent aromaticity and electron-rich nature of the benzofuran ring system allow it to engage in various biological interactions, making its derivatives potent agents against a wide spectrum of diseases.[6][7]

The therapeutic landscape of benzofuran is remarkably broad, with derivatives demonstrating potent antitumor, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities.[1][2][6][7] This biological versatility has propelled the development of key medications, including the antiarrhythmic drugs Amiodarone and Dronedarone , the gout treatment Benzbromarone , and the antihypertensive agent Saprisartan .[8] The profound impact of these molecules underscores the critical importance of robust and versatile synthetic methodologies to access novel analogues for drug discovery and development. This guide provides an in-depth exploration of both foundational and contemporary strategies for the synthesis of the benzofuran core, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for researchers at the forefront of chemical science.

Chapter 1: Foundational Synthetic Strategies: Classic Routes to the Benzofuran Core

The initial syntheses of benzofurans laid the groundwork for all subsequent methodological advancements. These classic, often name-associated reactions, remain relevant for their reliability and for providing fundamental access to the core structure.

The Perkin Rearrangement: A Historic Ring Contraction

The Perkin rearrangement is a cornerstone in the history of benzofuran synthesis, involving the transformation of a 2-halocoumarin into a benzofuran-2-carboxylic acid under basic conditions.[9] First reported in 1870, this reaction proceeds via a fascinating ring contraction mechanism.[10]

Causality of the Mechanism: The reaction is initiated by a hydroxide-catalyzed hydrolysis of the coumarin's lactone ring. This ring-opening is thermodynamically favorable and results in a dianionic intermediate of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. The critical step is the subsequent intramolecular nucleophilic attack by the newly formed phenoxide anion onto the vinyl halide carbon. This SNV (vinylic nucleophilic substitution) reaction, which forms the furan ring, is followed by acidification during workup to yield the final product.[10] The choice of a strong base is crucial to facilitate both the initial lactone cleavage and to maintain the phenoxide's nucleophilicity.

Perkin_Rearrangement Mechanism of the Perkin Rearrangement start 2-Halocoumarin intermediate1 Base-catalyzed Lactone Opening start->intermediate1 OH- dianion Dianionic Intermediate (Phenoxide & Carboxylate) intermediate1->dianion cyclization Intramolecular SNV Attack dianion->cyclization Ring Closure product_salt Benzofuran-2-carboxylate Salt cyclization->product_salt acidification Acidic Work-up product_salt->acidification H+ end Benzofuran-2-carboxylic Acid acidification->end

Caption: Mechanism of the Perkin Rearrangement.

Protocol Enhancement: Modern advancements have shown that this reaction can be significantly expedited. The use of microwave irradiation can reduce reaction times from several hours to as little as five minutes, offering a greener and more efficient alternative to conventional heating.[10]

Chapter 2: The Modern Synthesis Revolution: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the benzofuran nucleus is no exception. These methods offer unparalleled efficiency, functional group tolerance, and control over substitution patterns, enabling the rapid assembly of complex molecular libraries.[3][8][11]

Palladium and Copper Co-Catalysis: The Sonogashira Gateway

A particularly powerful and widely adopted strategy involves a palladium- and copper-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring.[3][12]

Causality of the Catalytic System: This one-pot process is a testament to catalytic synergy.

  • Palladium Catalyst (e.g., (PPh₃)₂PdCl₂): The Pd(0) species, formed in situ, undergoes oxidative addition into the aryl-halide bond of the o-halophenol. This is the rate-determining step for activating the phenol component.

  • Copper Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne and facilitates the crucial transmetalation step with the activated palladium complex.

  • Base (e.g., Triethylamine): The base serves multiple roles. It neutralizes the HX acid formed during the reaction, acts as the solvent, and aids in the regeneration of the active Pd(0) catalyst during the reductive elimination step that forges the new C-C bond.[3]

Following the C-C bond formation, the resulting o-alkynylphenol undergoes a 5-exo-dig cyclization, often promoted by the residual catalyst or heat, to yield the 2-substituted benzofuran.[13]

Catalytic_Workflow General Workflow for Pd/Cu-Catalyzed Benzofuran Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction o_iodophenol o-Iodophenol sonogashira Sonogashira Coupling (PdCl2(PPh3)2 / CuI / Base) o_iodophenol->sonogashira alkyne Terminal Alkyne alkyne->sonogashira cyclization Intramolecular Hydroalkoxylation (Cyclization) sonogashira->cyclization Forms o-alkynylphenol intermediate product 2-Substituted Benzofuran cyclization->product

Caption: General Workflow for Pd/Cu-Catalyzed Benzofuran Synthesis.

Data-Driven Comparison of Catalytic Methods

The choice of catalyst and conditions is paramount for achieving high yields and accommodating diverse substrates. The following table summarizes representative transition-metal-catalyzed approaches.

Catalyst SystemStarting MaterialsKey ConditionsYield RangeReference
PdCl₂(PPh₃)₂ / CuIo-Iodophenols, Terminal AlkynesTriethylamine (base/solvent)70-95%[3][12]
CuIo-Hydroxy Aldehydes, Amines, AlkynesDeep Eutectic Solvent (ChCl:EG)70-91%[3]
Pd(OAc)₂ / Cu(OTf)₂Coumarins, Imidazo[1,2-a]pyridinesDMF, 1,10-phenanthrolineGood[3]
Ni(OTf)₂o-AlkynylphenolsAcetonitrile, 1,10-phenanthrolineHigh[8]
I₂ / NaHCO₃Alkynylated 2-iodoanisolesDichloromethaneHigh[14]
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol provides a self-validating, step-by-step methodology for a representative Pd/Cu-catalyzed synthesis.

  • Materials: 2-Iodophenol (1.0 mmol), Phenylacetylene (1.2 mmol), Dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), Copper(I) iodide (0.06 mmol), Triethylamine (10 mL), Diethyl ether, Saturated NH₄Cl solution, Anhydrous MgSO₄.

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle, nitrogen line, rotary evaporator, column chromatography setup.

  • Procedure:

    • To a dry Schlenk flask under a nitrogen atmosphere, add 2-iodophenol, PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the degradation of the Pd(0) catalyst and oxidative side reactions.

    • Add degassed triethylamine (10 mL) via syringe, followed by phenylacetylene.

    • Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in diethyl ether and wash sequentially with saturated aqueous NH₄Cl solution and brine. The wash steps remove the triethylamine salt and any remaining inorganic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chapter 3: Benzofurans in the Drug Discovery Pipeline

The synthetic versatility of benzofurans directly translates into their utility in drug discovery. The ability to rapidly generate diverse analogues using modern catalytic methods is essential for conducting Structure-Activity Relationship (SAR) studies and optimizing lead compounds.[2]

Case Study: Anticancer Applications: The benzofuran scaffold is a prominent feature in many potent anticancer agents.[15][16] Derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, protein kinases (like CDK2), and signaling pathways such as the hypoxia-inducible factor (HIF-1) pathway.[1][17][18]

The synthetic pipeline for developing a benzofuran-based drug candidate follows a logical progression. It begins with identifying a hit compound, often from a natural source or high-throughput screening. Synthetic chemists then employ the robust methodologies described herein to systematically modify the scaffold at various positions (e.g., C2, C3, C5, C6).[2] For instance, palladium-catalyzed cross-coupling reactions are ideal for introducing a wide variety of aryl or alkyl groups at the C2 position, allowing for fine-tuning of the molecule's steric and electronic properties to maximize its interaction with a biological target and improve its pharmacokinetic profile.

Drug_Discovery_Pipeline Benzofuran in the Drug Discovery Pipeline A Scaffold Identification (Natural Products, HTS) B Synthetic Strategy Development (e.g., Pd/Cu Catalysis, Cyclizations) A->B C Analogue Library Synthesis (Systematic Modification) B->C D In Vitro Biological Screening (Target Binding, Cell Viability) C->D E Structure-Activity Relationship (SAR) Analysis D->E E->C Iterative Refinement F Lead Optimization (Potency, Selectivity, ADME) E->F G Preclinical Candidate F->G

Caption: Benzofuran in the Drug Discovery Pipeline.

Conclusion

The benzofuran scaffold continues to be a source of profound inspiration for chemists and pharmacologists. From Perkin's foundational rearrangement to the sophisticated, high-efficiency transition-metal-catalyzed reactions of the 21st century, the evolution of its synthesis reflects the broader progress of organic chemistry. The methodologies outlined in this guide provide the essential tools for researchers to not only construct this privileged heterocycle but also to innovate, enabling the discovery of next-generation therapeutics and advanced materials. The ongoing development of even more sustainable and atom-economical synthetic routes will ensure that the rich potential of benzofuran-based molecules is fully realized for years to come.

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A Technical Guide to the Predicted Biological Activity of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone: A Structurally Novel Aurone Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone represents a novel, yet uncharacterized, chemical entity possessing the core benzofuranone scaffold. While direct biological data for this specific molecule is absent from current literature, its structural architecture, featuring an α,β-unsaturated ketone system analogous to that of aurones, provides a strong basis for predicting its pharmacological potential. This guide synthesizes information from the broader class of benzofuranone and aurone derivatives to build a scientifically-grounded hypothesis for its likely biological activities. We predict that this compound holds significant potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document outlines the chemical rationale for these predictions, proposes potential mechanisms of action, and provides detailed, field-proven experimental protocols for the validation of these hypotheses. The intended audience for this guide includes researchers in medicinal chemistry, drug discovery professionals, and scientists seeking to explore novel heterocyclic scaffolds for therapeutic development.

Introduction and Chemical Profile

The benzofuran ring system is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with profound biological importance.[1][2] Derivatives of this scaffold have been successfully developed into clinical drugs and are known to exhibit a vast range of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4]

The subject of this guide, this compound, belongs to the benzofuran-3(2H)-one subclass. Its defining feature is the exocyclic (Z)-ylidene bond connecting the C1 position of the benzofuranone ring to an acetone moiety. This configuration creates an extended conjugated system and an electrophilic α,β-unsaturated ketone, which is a common pharmacophore in biologically active molecules.

Structurally, this compound is a close analogue of aurones , a subclass of flavonoids where a benzylidene group is attached at the C2 position of a benzofuran-3(2H)-one core.[5][6] Aurones are recognized for their diverse and potent bioactivities, including significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[7][8][9] Given the shared benzofuranone core and the presence of a reactive Michael acceptor system, it is logical to extrapolate the potential biological activities of aurones to this compound.

Proposed Synthetic Pathway

While a specific synthesis for this molecule has not been published, a chemically sound and efficient route can be proposed based on established organic chemistry principles. A plausible approach involves a base-catalyzed aldol condensation between a benzofuran-3(2H)-one precursor and acetone. This method is a standard and reliable technique for forming carbon-carbon bonds and creating α,β-unsaturated ketone systems.

G cluster_0 Proposed Synthesis Workflow start Benzofuran-3(2H)-one intermediate Aldol Adduct (Unstable intermediate) start->intermediate Aldol Condensation reagent1 Acetone (CH3COCH3) reagent1->intermediate reagent2 Base Catalyst (e.g., NaOH, KOH) reagent2->intermediate product This compound intermediate->product Dehydration

Caption: Proposed synthetic workflow for this compound.

Predicted Anticancer Activity: A Primary Therapeutic Avenue

The most compelling predicted activity for this compound is in oncology. The benzofuran scaffold is a cornerstone of many compounds with demonstrated anticancer effects, and aurones, its close structural relatives, are particularly noted for their antiproliferative and pro-apoptotic properties.[10][11][12]

Rationale and Potential Mechanisms of Action

The anticancer potential of benzofuran derivatives often stems from their ability to induce apoptosis (programmed cell death) in cancer cells, frequently through mechanisms involving oxidative stress or the inhibition of key cellular enzymes.[4][10]

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): The α,β-unsaturated ketone moiety in the target molecule is a classic Michael acceptor. It is highly susceptible to nucleophilic attack by cellular thiols, such as the cysteine residues in glutathione. Depletion of the cellular antioxidant glutathione can disrupt redox homeostasis, leading to a surge in intracellular ROS. Elevated ROS levels damage mitochondria, causing the release of cytochrome c, which in turn activates the caspase cascade and triggers apoptosis.[4] This pro-oxidative mechanism offers a pathway for selective toxicity towards cancer cells, which often have a compromised redox balance compared to healthy cells.

  • Kinase Inhibition: Many small molecule anticancer drugs function by inhibiting protein kinases that are critical for cancer cell proliferation and survival. The planar, heterocyclic structure of our target compound makes it a candidate for binding within the ATP-binding pocket of kinases like Cyclin-Dependent Kinases (CDKs).[13] Inhibition of CDKs can lead to cell cycle arrest and prevent tumor growth.

G Compound This compound ROS Increased Cellular ROS Compound->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome C Release Mito->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized ROS-mediated apoptotic pathway.

Experimental Validation Protocols

To systematically evaluate the predicted anticancer activity, a tiered experimental approach is recommended. This workflow ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Anticancer Activity Validation Workflow p1 Tier 1: In Vitro Cytotoxicity (MTT Assay on Cancer Cell Panel) p2 Tier 2: Apoptosis Confirmation (Annexin V-FITC / PI Staining) p1->p2 If IC50 is potent p3 Tier 3: Mechanistic Insight (ROS Detection with DCFH-DA) p2->p3 If apoptosis is confirmed p4 Data Analysis & Interpretation p3->p4 G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene Compound Compound Compound->NFkB  Inhibition?

Caption: Potential inhibition point in the NF-κB inflammatory pathway.

Experimental Validation Protocol

A common and robust model for assessing anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To measure the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture and Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Summary and Future Directions

This compound is a novel chemical entity with a high probability of possessing significant biological activity. Based on robust evidence from its structural class—benzofuranones and aurones—we have constructed a strong, data-driven hypothesis for its potential as an anticancer, antimicrobial, and anti-inflammatory agent .

The α,β-unsaturated ketone system is the key pharmacophore predicted to drive these activities, likely through covalent interactions with biological nucleophiles, leading to ROS generation, enzyme inhibition, and disruption of inflammatory signaling.

This guide provides the scientific rationale and a clear, actionable set of experimental protocols to systematically investigate and validate these predictions. Successful validation would establish this molecule as a promising new scaffold for drug discovery. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and selectivity.

  • Target Deconvolution: Identifying the specific cellular protein targets of the compound.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential in relevant animal models of cancer, infection, or inflammation.

The exploration of this compound and its derivatives represents a promising frontier in the search for novel therapeutic agents.

References

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  • PubMed Central. (n.d.). Chemical structures and numbering of (A) chalcone (1,3-diphenylprop-2-en-1-one) and (B) aurone (2-benzylidenebenzofuran-3(2H)-one) scaffolds. [Link]

  • Begum, K., et al. (2023). Evaluation of the Antibacterial Effect of Aurone-Derived Triazoles on Staphylococcus aureus. MDPI. [Link]

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Whitepaper: A Technical Guide to the In Silico Prediction of Bioactivity for (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern drug discovery, computational methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone, a molecule belonging to the pharmacologically significant benzofuran class. Benzofuran derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This document details a structured, self-validating workflow designed for researchers, scientists, and drug development professionals. The workflow encompasses ligand preparation, target prediction, pharmacophore modeling, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By explaining the causality behind each methodological choice and grounding claims in authoritative sources, this guide serves as a practical framework for assessing the therapeutic potential of novel chemical entities.

Introduction: The Convergence of Cheminformatics and Medicinal Chemistry

The journey from a chemical compound to a marketed drug is notoriously long, expensive, and fraught with high attrition rates.[6] The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with significant therapeutic value.[3][5] Molecules incorporating this structure have demonstrated a wide spectrum of pharmacological activities, making novel derivatives like this compound compelling subjects for investigation.[4]

In silico drug discovery methods offer a powerful paradigm to mitigate risk and reduce costs by computationally screening, prioritizing, and refining candidates before they enter costly experimental pipelines.[6][7] These computational approaches allow for the rapid assessment of a compound's potential interactions with biological targets and its likely behavior within a biological system.[8][9][10]

This guide provides a systematic, field-proven workflow to construct a comprehensive bioactivity profile for this compound, treating it as a novel investigational compound.

Overall In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity follows a structured, multi-stage pipeline. The process begins with obtaining and preparing the digital 3D structure of the molecule (the ligand). This is followed by a series of predictive models to identify potential biological targets, assess binding affinity, and evaluate pharmacokinetic properties. Each subsequent step refines the understanding of the molecule's potential.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Pharmacokinetic & Safety Profiling cluster_3 Phase 4: Synthesis & Validation A Ligand Acquisition & Preparation (this compound) B Physicochemical & Drug-Likeness Analysis (e.g., Lipinski's Rule of Five) A->B C Target Identification & Prediction (Similarity, Machine Learning) B->C D Pharmacophore Modeling C->D E Molecular Docking Simulation C->E D->E H Bioactivity Profile Synthesis E->H F QSAR Analysis (If Analog Data Exists) F->E G ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H I Prioritization for Experimental Validation H->I

Caption: Overall In Silico Bioactivity Prediction Workflow.

Phase 1: Foundational Analysis

Before any predictive modeling can occur, the subject molecule must be accurately represented in a digital format and its fundamental physicochemical properties assessed. This foundational step ensures the quality and reliability of all subsequent analyses.

Ligand Preparation Protocol

Causality: The accuracy of any in silico model is critically dependent on the quality of the input ligand structure. This protocol ensures a standardized, energy-minimized 3D conformation is used, which is essential for meaningful docking and pharmacophore studies.

Step-by-Step Methodology:

  • Obtain 2D Structure: Source the 2D structure of this compound. Public databases like PubChem are primary sources.[11][12] The structure can be obtained using its name, CAS Number (935521-29-2), or by drawing it in a chemical sketcher.[13][14]

  • Convert to 3D: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to arrive at a low-energy, sterically favorable conformation.

  • Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). This is a prerequisite for most docking software, which uses these charges to compute electrostatic interactions.

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking and screening software, such as .pdbqt for AutoDock Vina or .mol2.

Physicochemical and Drug-Likeness Prediction

Causality: Early assessment of "drug-likeness" helps to identify compounds that are likely to have poor pharmacokinetic properties, saving significant resources.[15] Lipinski's Rule of Five is a widely used heuristic to evaluate whether a compound has properties that would make it a likely orally active drug in humans.

The key parameters are calculated using cheminformatics software (e.g., RDKit, PaDEL-Descriptor).

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)174.2 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coeff.)2.15 (Predicted)≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Overall Assessment Compliant

Phase 2: Bioactivity and Target Prediction

This phase employs a suite of computational techniques to hypothesize the molecule's biological targets and mode of action.

Target Identification

Causality: Identifying potential protein targets is the most critical step in understanding a compound's mechanism of action. Computational target prediction narrows down the vast search space of the human proteome to a manageable number of high-probability candidates for further analysis.[7][8][9][10][16] This is achieved through ligand-based and structure-based approaches.

Protocol:

  • Ligand-Based Target Prediction:

    • Method: Utilize servers like SwissTargetPrediction or SuperPred. These tools operate on the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures.

    • Input: The SMILES string or 2D structure of the prepared ligand.

    • Output: A ranked list of potential protein targets, often categorized by protein class and associated with a probability score.

  • Pharmacophore-Based Screening:

    • Method: Generate a 3D pharmacophore model from the ligand. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[17][18][19] This model is then used as a 3D query to screen databases of protein structures.

    • Tools: Software like Pharmit or ZINCPharmer can be used.

A hypothetical output from a target prediction tool might look like this:

Predicted Target (UniProt ID)Target ClassFunctionPrediction Score
P00918OxidoreductaseAldose reductase0.85
P27338KinaseMitogen-activated protein kinase 14 (MAPK14)0.79
P08684G-protein coupled receptorBeta-2 adrenergic receptor0.72
Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, and it estimates the strength of the interaction, typically as a binding affinity score.[20][21] This provides a structural hypothesis for the compound's activity at the molecular level, guiding further optimization.[22]

Molecular_Docking_Workflow A 1. Obtain Target Protein Structure (e.g., from Protein Data Bank) B 2. Prepare Receptor (Remove water, add hydrogens, assign charges) A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand (Energy minimize, assign charges) C->D E 5. Run Docking Simulation (e.g., AutoDock Vina) D->E F 6. Analyze Results (Binding affinity, poses, interactions) E->F G 7. Post-Docking Visualization (PyMOL, Chimera) F->G

Caption: A typical molecular docking workflow.

Step-by-Step Docking Protocol (Using AutoDock Vina):

  • Receptor Preparation:

    • Download the 3D structure of a top-ranked predicted target (e.g., Aldose Reductase, PDB ID: 1ADS) from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor in .pdbqt format.

  • Grid Box Definition:

    • Identify the active site of the receptor. If a co-crystallized ligand was present, the grid box should be centered on its location.

    • Define the dimensions and center of the grid box to encompass the entire binding pocket. This box defines the search space for the docking algorithm.

  • Execution:

    • Run AutoDock Vina from the command line, providing the prepared receptor, prepared ligand, and grid box configuration as inputs.[21]

  • Analysis:

    • The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.

    • Analyze the top-ranked binding poses to identify key molecular interactions (e.g., hydrogen bonds, pi-stacking) using a visualization tool like PyMOL or UCSF Chimera.[23]

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Aldose Reductase1ADS-8.2Trp111, His110, Tyr48
MAPK143S3I-7.5Lys53, Met109, Leu167

Phase 3: ADMET Profiling

Causality: A compound's therapeutic potential is nullified if it cannot reach its target in the body at a sufficient concentration or if it is toxic.[24] Early in silico ADMET prediction is a critical risk-mitigation strategy to flag compounds with poor pharmacokinetic or safety profiles.[6][15][25][26]

Protocol:

  • Select Tools: Utilize web-based platforms like SwissADME, pkCSM, or ADMETlab.[25] These tools use a combination of physicochemical descriptors and machine learning models trained on large experimental datasets.

  • Input Data: Provide the SMILES string of this compound.

  • Analyze Output: Systematically review the predicted parameters for absorption, distribution, metabolism, excretion, and toxicity.

ADMET ParameterPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
P-glycoprotein SubstrateNoLess likely to be subject to efflux pumps.
Distribution
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity (therapeutic or side effect).
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiac toxicity.

Synthesis and Conclusion

The in silico analysis provides a multi-faceted, hypothetical bioactivity profile for this compound.

Synthesized Profile:

  • Drug-Likeness: The molecule exhibits excellent drug-like properties according to Lipinski's rules, suggesting a good foundation for oral bioavailability.

  • Potential Therapeutic Areas: Target prediction points towards potential roles in metabolic diseases (Aldose Reductase) or inflammatory conditions (MAPK14). The benzofuran scaffold is also widely associated with antimicrobial and anticancer activities.[3][27]

  • Binding Potential: Molecular docking simulations predict strong binding affinities to plausible targets, with scores comparable to known inhibitors.

  • Pharmacokinetics: The ADMET profile is generally favorable, with predicted high intestinal absorption and BBB penetration. A potential flag for CYP2D6 inhibition warrants consideration in further development.

This computational assessment provides a strong rationale for prioritizing this compound for laboratory synthesis and experimental validation. The predicted targets (Aldose Reductase, MAPK14) should be the primary focus of initial in vitro assays. The insights gained from the docking poses can guide future medicinal chemistry efforts to optimize potency and selectivity. This workflow demonstrates the power of integrating diverse computational methods to build a robust, data-driven hypothesis for a novel compound's biological activity, thereby accelerating the drug discovery process.

References

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The Ascendant Scaffold: A Technical Guide to the Chemical Space of Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical spaces is paramount in the quest for next-generation therapeutics. Among the privileged heterocyclic scaffolds, the benzofuranone core has emerged as a particularly fruitful area of investigation. Its presence in a variety of natural products and its synthetic tractability have made it a cornerstone for the development of compounds with a broad spectrum of biological activities.[1][2] This in-depth technical guide provides a comprehensive exploration of the chemical space of benzofuranone derivatives, from fundamental synthetic strategies to nuanced structure-activity relationships, equipping you with the knowledge to navigate and exploit this promising scaffold.

The Benzofuranone Core: Structural Isomers and Synthetic Versatility

The benzofuranone scaffold consists of a fused benzene and furanone ring system. Two primary isomers exist: the 2(3H)-benzofuranone and the 3(2H)-benzofuranone, each offering distinct electronic and steric properties that influence their reactivity and biological interactions. The synthetic accessibility of these cores is a key driver of their prevalence in medicinal chemistry.

Strategic Synthesis of 2(3H)-Benzofuranones

The construction of the 2(3H)-benzofuranone core often involves the formation of a lactone from a suitably substituted phenolic precursor. A prominent and versatile method is the domino Friedel-Crafts acylation/lactonization reaction.[3] This approach provides a direct and efficient route to 3,3-disubstituted 2(3H)-benzofuranones.

  • Reactant Preparation: Dissolve the chosen polyphenol (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Add the electrophilic counterpart, such as diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate (1.1 equivalents), to the solution.

  • Catalysis: Introduce a Lewis acid catalyst (e.g., aluminum chloride or boron trifluoride etherate, 0.1-1 equivalent) portion-wise at 0 °C to control the initial exothermic reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,3-disubstituted-2(3H)-benzofuranone.

The causality behind this one-pot protocol lies in the initial Lewis acid-mediated Friedel-Crafts acylation of the electron-rich phenol with the electrophilic keto-ester. This is immediately followed by an intramolecular transesterification (lactonization), driven by the proximity of the newly introduced ester and the phenolic hydroxyl group, to form the stable five-membered lactone ring. This self-validating system ensures high regioselectivity, as the acylation is directed by the activating hydroxyl group of the phenol.

Navigating the Synthesis of 3(2H)-Benzofuranones

The synthesis of 3(2H)-benzofuranones can be achieved through various strategies, including the cyclization of α-phenoxycarbonyl compounds and, more recently, innovative metal-catalyzed and metal-free approaches.[4][5] A notable gold-catalyzed cycloisomerization of o-alkynyl phenols offers a flexible route to this scaffold.[5]

G cluster_0 Synthetic Workflow for 3(2H)-Benzofuranones Start o-Alkynyl Phenol Intermediate Cycloisomerization Intermediate Start->Intermediate Reaction Initiation Reactant Alcohol/Acid Reactant->Intermediate Catalyst Gold Catalyst (e.g., Ph3PAuCl) Oxidant (e.g., Selectfluor) Catalyst->Intermediate Product 3(2H)-Benzofuranone Intermediate->Product Product Formation

Caption: Gold-catalyzed cycloisomerization of o-alkynyl phenols.

Alternatively, a metal-free approach involving the treatment of benzofurans with alcohols or acids provides a complementary and often higher-yielding pathway to 3(2H)-benzofuranones.[5] The choice between these methods depends on the availability of starting materials and the desired substitution pattern on the final product.

The Broad Biological Spectrum of Benzofuranone Derivatives

The benzofuranone scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. This section will delve into some of the most significant therapeutic areas where benzofuranones have shown promise.

Anticancer Activity

Benzofuranone derivatives have demonstrated potent anticancer activity through various mechanisms of action.[6][7][8] These include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[9] For instance, certain benzofuranone-chalcone hybrids have been shown to exhibit significant cytotoxic effects against various cancer cell lines.[10] The hybridization of the benzofuranone scaffold with other pharmacologically active moieties, such as pyrazolines, has also yielded compounds with potent antiproliferative activity.[6]

G cluster_1 Benzofuranone Derivative Action on Cancer Cell Signaling Benzofuranone Benzofuranone Derivative Kinase Protein Kinase (e.g., Src, ZAP-70) Benzofuranone->Kinase Inhibition Apoptosis Apoptosis Benzofuranone->Apoptosis Induces Downstream Downstream Signaling Kinase->Downstream Phosphorylation Cascade Kinase->Apoptosis Inhibits Proliferation Cell Proliferation Survival Downstream->Proliferation Promotes

Caption: Inhibition of protein kinases by benzofuranone derivatives.

Antimicrobial and Antimalarial Activities

The benzofuranone core has also been a foundation for the development of potent antimicrobial agents.[11] Derivatives incorporating nitroheteroaryl groups, such as nitroimidazole, have shown remarkable activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[12] The mechanism of action for some of these compounds is believed to involve the inhibition of β-hematin formation, a crucial detoxification pathway for the parasite.[12] Furthermore, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, benzofuranone derivatives have been identified as inhibitors of various enzymes implicated in other diseases. For example, specific derivatives have been developed as selective inhibitors of sirtuin 2 (SIRT2), a class of enzymes involved in cellular regulation and a potential target for neurodegenerative diseases.[14][15] Additionally, benzofuran-based compounds have been designed as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in several cancers.[16]

Benzofuranone Derivative Class Biological Activity Target/Mechanism Potency (Example)
Benzofuranone-Chalcone HybridsAnticancerCytotoxicityIC50 values in the low micromolar range against various cancer cell lines.[10]
(Z)-2-(Nitroheteroarylmethylene)-3(2H)-benzofuranonesAntimalarialInhibition of β-hematin formationActive against multidrug-resistant P. falciparum.[12]
(Z)-2-(Nitroimidazolylmethylene)-3(2H)-benzofuranonesAntibacterialNot fully elucidatedPotent against MRSA.[12][13]
Benzofuranone-SulfonamidesEnzyme InhibitionSIRT2 InhibitionIC50 values at the micromolar level.[15]
Benzofuran-based compoundsEnzyme InhibitionLSD1 InhibitionIC50 = 0.065 µM for a representative compound.[16]

Decoding the Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective benzofuranone derivatives.

SAR in Anticancer Agents

For anticancer activity, several structural features have been identified as important:

  • Substitution at the C-2 position: The introduction of ester or heterocyclic ring substitutions at the C-2 position of the benzofuranone core has been shown to be crucial for cytotoxic activity.[7]

  • Halogenation: The incorporation of halogens, such as bromine or chlorine, often enhances anticancer activity. This is attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[10]

  • Hybridization: Combining the benzofuranone scaffold with other known anticancer pharmacophores, like chalcones or triazoles, can lead to synergistic effects and increased potency.[10]

G cluster_2 Key SAR Features of Benzofuranone Anticancer Agents Benzofuranone_Core Benzofuranone Scaffold C2_Sub C-2 Position (Ester/Heterocycle) - Crucial for Cytotoxicity Benzofuranone_Core->C2_Sub Halogenation Halogenation (e.g., Br, Cl) - Enhances Activity Benzofuranone_Core->Halogenation Hybridization Hybridization (e.g., with Chalcone) - Synergistic Effects Benzofuranone_Core->Hybridization Aromatic_Sub Aromatic Ring Substituents - Modulate Potency & Selectivity Benzofuranone_Core->Aromatic_Sub

Sources

A Senior Application Scientist's Guide to Identifying Novel Benzofuran Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutically active agents. These are termed "privileged structures," a concept that has become a cornerstone of modern medicinal chemistry.[1][2][3] A privileged structure is a molecular scaffold that can provide potent and selective ligands for a range of different biological targets through the strategic modification of its functional groups.[1][3] The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a quintessential example of such a scaffold.[4][5]

Benzofuran derivatives are ubiquitous in nature, found in a variety of biologically active natural products, and have been extensively explored in synthetic medicinal chemistry.[6][7] Their broad and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their therapeutic potential.[5][6][8][9][10][11][12][13][14] The structural rigidity of the benzofuran core, combined with its capacity for diverse functionalization at multiple positions, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutics.[2][5] This guide provides an in-depth technical overview of the methodologies and strategies employed to identify and optimize novel benzofuran scaffolds for drug discovery, from initial library design and synthesis to hit identification and lead optimization.

Section 1: The Design and Synthesis of Benzofuran Libraries

The successful identification of novel bioactive benzofuran scaffolds is contingent upon the availability of a structurally diverse chemical library. The design of this library is a critical first step, guided by an understanding of the chemical space most likely to yield interactions with the biological target of interest.

Rationale for Scaffold Selection: Why Benzofuran?

The selection of the benzofuran scaffold is underpinned by several key factors:

  • Proven Biological Activity: As previously mentioned, benzofurans have a well-documented history of diverse biological activities, increasing the probability of identifying hits against a variety of targets.[5][6][7]

  • Synthetic Tractability: A wide array of synthetic methods exist for the construction and functionalization of the benzofuran ring system, allowing for the creation of large and diverse compound libraries.[4][15]

  • Favorable Physicochemical Properties: The benzofuran core generally imparts good drug-like properties, such as metabolic stability and membrane permeability, which are crucial for bioavailability.[1][3]

Strategic Synthetic Approaches

The synthesis of a diverse benzofuran library necessitates the use of robust and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[16][17][18]

One of the most effective methods for generating highly substituted benzofurans is the one-pot, three-component reaction utilizing Sonogashira coupling conditions.[19][20] This approach allows for the rapid assembly of complex molecules from simple, commercially available starting materials.

Detailed Protocol: One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling

This protocol is adapted from a method that is particularly useful for constructing libraries of highly substituted benzofurans.[19]

Objective: To synthesize a 2,3-disubstituted benzofuran from a 2-iodophenol, a terminal alkyne, and an aryl iodide in a one-pot reaction.

Materials:

  • 2-Iodophenol

  • Terminal alkyne

  • Aryl iodide

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Solvent (e.g., DMF or THF)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add triethylamine (2.0 equiv) and the chosen solvent.

  • Seal the vial and heat in the microwave reactor to initiate the Sonogashira coupling of the 2-iodophenol and the terminal alkyne. Typical conditions are 100-120°C for 10-20 minutes. The progress of this first step can be monitored by TLC or LC-MS.

  • After the initial coupling is complete, add the aryl iodide (1.5 equiv) to the reaction mixture.

  • Continue to heat the reaction in the microwave reactor to facilitate the cyclization and second coupling reaction. Typical conditions are 120-150°C for 20-40 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly shortens reaction times and often improves yields by minimizing the formation of side products.[19]

  • One-Pot Procedure: This approach is highly efficient as it avoids the isolation and purification of intermediates, saving time and resources.[19][21]

  • Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is standard for the Sonogashira reaction, effectively facilitating the coupling of terminal alkynes with aryl halides.[4][22]

Section 2: Identification of Bioactive Scaffolds: A Multi-pronged Screening Strategy

Once a diverse library of benzofuran derivatives has been synthesized, the next step is to identify compounds that exhibit the desired biological activity. A comprehensive screening strategy typically involves a combination of in vitro and in silico methods.

Target Selection and Assay Development

The choice of biological target is dictated by the therapeutic area of interest. For example, in oncology, kinases are common targets, while in infectious diseases, bacterial or viral enzymes are often pursued.[8][23] Once a target is selected, a robust and reliable assay must be developed to measure the activity of the compounds in the library. This is often a high-throughput screening (HTS) assay designed to test thousands of compounds quickly and efficiently.[24][25]

High-Throughput Screening (HTS) Workflow

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries.[24][25] The general workflow for an enzyme inhibition HTS is as follows:

High-Throughput Screening Workflow for Enzyme Inhibitors.
In Silico and Computational Approaches

In addition to experimental screening, computational methods play an increasingly important role in identifying promising benzofuran scaffolds.

  • Virtual Screening: This involves docking the virtual library of benzofuran derivatives into the 3D structure of the biological target to predict their binding affinity.

  • Pharmacophore Modeling: This approach identifies the key chemical features required for biological activity and uses this model to search for compounds with a similar arrangement of these features.

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to prioritize those with favorable drug-like characteristics early in the discovery process.[26][27][28][29][30]

Section 3: From Hit to Lead: The Iterative Process of Optimization

Once initial "hits" have been identified from the screening campaign, the process of lead optimization begins. This involves a multidisciplinary effort to improve the potency, selectivity, and pharmacokinetic properties of the hit compounds.

Establishing Structure-Activity Relationships (SAR)

SAR studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity.[1] By systematically synthesizing and testing analogues of the initial hits, medicinal chemists can build a detailed picture of the SAR for a particular benzofuran scaffold.

Table 1: Example SAR Data for Benzofuran-based Kinase Inhibitors

CompoundR1R2R3Kinase IC₅₀ (nM)
1a HHH5,200
1b ClHH1,500
1c HOMeH850
1d HHCONH₂250
1e ClOMeCONH₂38

This is example data and does not represent a specific study.

The data in Table 1 illustrates how small changes to the substituents on the benzofuran core can have a significant impact on inhibitory potency. This information guides the design of new compounds with improved activity.

Case Study: Optimization of a Benzofuran-based Anticancer Agent

Numerous studies have demonstrated the potential of benzofuran derivatives as anticancer agents.[8][31][32][33] For example, certain benzofuran-chalcone hybrids have been identified as potent inhibitors of VEGFR-2, a key target in angiogenesis.[33] The optimization process for such a compound would involve:

  • Initial Hit: Identification of a benzofuran-chalcone with moderate VEGFR-2 inhibitory activity (e.g., IC₅₀ in the low micromolar range).

  • SAR Exploration: Synthesis of a series of analogues with modifications to both the benzofuran and chalcone moieties to improve potency.

  • Selectivity Profiling: Testing the optimized compounds against a panel of other kinases to ensure selectivity for VEGFR-2.

  • In Vitro Efficacy: Evaluating the antiproliferative activity of the compounds in cancer cell lines.[31]

  • ADMET Profiling: Assessing the metabolic stability, permeability, and potential toxicity of the lead candidates.

ADMET Profiling

Early assessment of ADMET properties is critical to avoid late-stage attrition of drug candidates.[26][27][28][29][30] A combination of in vitro and in silico methods are used to evaluate:

  • Absorption: Permeability across Caco-2 cell monolayers.

  • Distribution: Plasma protein binding and brain-to-plasma ratio.

  • Metabolism: Stability in liver microsomes and identification of major metabolites.

  • Excretion: Determination of the primary routes of elimination.

  • Toxicity: Cytotoxicity in various cell lines and potential for off-target effects.

Section 4: Future Directions and Emerging Technologies

The field of drug discovery is constantly evolving, and the identification of novel benzofuran scaffolds will be influenced by several emerging trends.

Novel Targets for Benzofuran Scaffolds

While benzofurans have been extensively studied against traditional drug targets, there is growing interest in their potential to modulate more challenging targets, such as protein-protein interactions and epigenetic targets. The unique structural features of the benzofuran scaffold may provide a starting point for the design of inhibitors for these complex biological systems.

Application of AI and Machine Learning in Benzofuran Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. These technologies can be applied to:

  • Predictive Modeling: Building more accurate models of biological activity and ADMET properties.

  • De Novo Design: Generating novel benzofuran structures with desired properties.

  • Synthesis Planning: Devising efficient synthetic routes for complex benzofuran derivatives.

Drug_Discovery_Logic cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit ID cluster_optimization Lead Optimization Start Scaffold Selection (Benzofuran) Synth Diversity-Oriented Synthesis Start->Synth Library Compound Library Synth->Library HTS High-Throughput Screening Library->HTS VirtualScreen Virtual Screening Library->VirtualScreen Hits Initial Hits HTS->Hits VirtualScreen->Hits SAR SAR Studies Hits->SAR ADMET ADMET Profiling SAR->ADMET ADMET->SAR Iterative Design Lead Lead Candidate ADMET->Lead Preclinical Preclinical Lead->Preclinical Advance to Preclinical Studies

Logical Flow of Benzofuran Drug Discovery.

Conclusion

The benzofuran scaffold continues to be a rich source of inspiration for the discovery of new medicines. Its privileged structural status, combined with the power of modern synthetic chemistry and advanced screening technologies, ensures that it will remain a key player in the drug discovery landscape for the foreseeable future. By employing the integrated strategies outlined in this guide, researchers can effectively navigate the complex process of identifying and optimizing novel benzofuran-based drug candidates, ultimately contributing to the development of new therapies for a wide range of human diseases.

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An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential methodologies and strategic considerations for conducting preliminary cytotoxicity screening of novel benzofuran compounds. As a privileged scaffold in medicinal chemistry, benzofuran derivatives have demonstrated significant potential as anticancer agents.[1][2] This document is designed to equip researchers with the foundational knowledge and practical protocols to effectively assess the cytotoxic potential of these compounds and identify promising candidates for further development.

Introduction: The Therapeutic Promise of Benzofuran Scaffolds

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core component of many biologically active natural and synthetic molecules.[2][3] Its derivatives have garnered substantial interest in oncology research due to their demonstrated ability to inhibit the proliferation of a wide array of human cancer cell lines.[1][3] The versatility of the benzofuran scaffold allows for a multitude of chemical modifications, enabling the synthesis of derivatives with diverse and potent biological activities.[2][4] Preliminary cytotoxicity screening is the critical first step in evaluating the anticancer potential of these novel compounds, providing essential data on their dose-dependent effects on cell viability and proliferation.[5]

Foundational Principles of Cytotoxicity Screening

The primary objective of preliminary cytotoxicity screening is to determine the concentration at which a compound exerts a toxic effect on cancer cells, often quantified as the half-maximal inhibitory concentration (IC50). This is typically achieved through a panel of in vitro assays that measure various indicators of cell health, such as metabolic activity, membrane integrity, and cell proliferation.[1][6]

The Importance of Assay Selection

While the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely regarded as a gold standard in cytotoxicity testing, it's crucial to recognize that no single assay is universally applicable, especially when screening natural or novel synthetic compounds.[6] Factors such as potential interference of the test compound with the assay reagents can influence the results.[6] Therefore, a multi-assay approach is often recommended to validate findings and gain a more comprehensive understanding of a compound's cytotoxic profile. This guide will focus on two robust and widely used methods: the MTT assay for assessing metabolic activity and the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity.

Cell Line Selection: A Critical Experimental Choice

The choice of cancer cell lines is paramount for a meaningful cytotoxicity screen. It is advisable to utilize a panel of cell lines representing different cancer types to assess the spectrum of activity of the benzofuran compounds.[3] For instance, screenings often include cell lines from common cancers such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116, HT-29), and cervical (e.g., HeLa) cancers.[2][3] Including a normal, non-cancerous cell line (e.g., human dermal fibroblasts) is also crucial to determine the selectivity of the compound for cancer cells, a key indicator of its therapeutic potential.[7]

Core Methodologies for Cytotoxicity Assessment

This section provides detailed, step-by-step protocols for the MTT and LDH assays, two of the most common and reliable methods for preliminary cytotoxicity screening.

MTT Assay: Measuring Metabolic Activity as an Indicator of Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Cell Seeding:

    • Trypsinize and count the selected cancer and normal cell lines.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[7][10]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of the benzofuran compounds in culture medium. It is common to test a range of concentrations (e.g., from 0.1 to 100 µM) to generate a dose-response curve.[11][12]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period, typically 48 to 72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9]

  • Solubilization of Formazan:

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10][13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[14][15] The amount of LDH released into the culture medium is directly proportional to the number of dead or damaged cells.[16]

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant:

    • After the treatment period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well.[17] It is important not to disturb the cell monolayer.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).[15] Typically, this involves mixing a substrate solution with a dye solution.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Absorbance Measurement:

    • Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light.[15]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15] A reference wavelength (e.g., 680 nm) can be used for background correction.[15]

The amount of LDH released is proportional to the absorbance measured. The percentage of cytotoxicity can be calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Structure-Activity Relationship (SAR) Insights

Preliminary cytotoxicity data is instrumental in establishing the structure-activity relationship (SAR) of benzofuran derivatives.[4][18] By comparing the IC50 values of compounds with different substitutions on the benzofuran ring, researchers can identify key structural features that contribute to cytotoxic activity.[19][20] For example, studies have shown that the nature and position of substituents, such as halogens or heterocyclic rings, can significantly influence the anticancer potency of benzofuran derivatives.[2][19]

SAR_Concept

Caption: Conceptual workflow for establishing the structure-activity relationship of benzofuran derivatives.

Data Presentation and Interpretation

For clear and concise presentation, the IC50 values obtained from the cytotoxicity assays should be summarized in a table. This allows for easy comparison of the cytotoxic potency of different benzofuran derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Benzofuran A MCF-7 (Breast)5.2HDF (Fibroblast)>100>19.2
Benzofuran A A549 (Lung)8.7HDF (Fibroblast)>100>11.5
Benzofuran B MCF-7 (Breast)12.5HDF (Fibroblast)>100>8.0
Benzofuran B A549 (Lung)25.1HDF (Fibroblast)>100>4.0
Doxorubicin MCF-7 (Breast)0.8HDF (Fibroblast)2.32.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is a critical parameter calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[7] A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for a potential anticancer drug.[7]

Visualizing the Experimental Workflow

A clear and logical experimental workflow is essential for reproducible results. The following diagram illustrates the key stages of the preliminary cytotoxicity screening process.

Cytotoxicity_Workflow

Caption: Standard experimental workflow for preliminary cytotoxicity screening.

Conclusion and Future Directions

The preliminary cytotoxicity screening of benzofuran compounds is a fundamental step in the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for identifying compounds with potent and selective anticancer activity. Promising candidates identified through these initial screens warrant further investigation, including more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays) and in vivo efficacy studies in animal models.[1] The continued exploration of the vast chemical space of benzofuran derivatives holds significant promise for the development of novel and effective cancer therapeutics.

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Methodological & Application

Application Notes and Protocols for the Synthesis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone, a member of the aurone class of flavonoids, starting from the readily available precursor, salicylaldehyde. Aurones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and justifications for the selected methodologies, ensuring a thorough understanding for researchers at all levels.

The synthesis is approached as a two-stage process. The first stage focuses on the preparation of the key intermediate, benzofuran-2(3H)-one, from salicylaldehyde. The second stage details the olefination of this intermediate to yield the target aurone, with a critical discussion on controlling the stereochemistry of the exocyclic double bond to favor the desired (Z)-isomer.

Stage 1: Synthesis of Benzofuran-2(3H)-one from Salicylaldehyde

The initial phase of the synthesis involves the conversion of salicylaldehyde to 2-hydroxyphenylacetic acid, which is then cyclized to form the lactone, benzofuran-2(3H)-one.

Part 1.1: Synthesis of 2-Hydroxyphenylacetic Acid

A reliable method to synthesize 2-hydroxyphenylacetic acid from salicylaldehyde involves an initial alkylation to form o-formylphenoxyacetic acid, followed by oxidation and deformylation. A well-documented procedure for the first step is available from Organic Syntheses.[5]

Reaction Scheme for Stage 1:

Stage 1 Synthesis Salicylaldehyde Salicylaldehyde Chloroacetic_acid Chloroacetic Acid, NaOH Salicylaldehyde->Chloroacetic_acid Alkylation o_Formylphenoxyacetic_acid o-Formylphenoxyacetic Acid Chloroacetic_acid->o_Formylphenoxyacetic_acid Oxidation Oxidation/ Deformylation o_Formylphenoxyacetic_acid->Oxidation Hydroxyphenylacetic_acid 2-Hydroxyphenylacetic Acid Oxidation->Hydroxyphenylacetic_acid Acid_Catalyst Acid Catalyst, Toluene, Heat Hydroxyphenylacetic_acid->Acid_Catalyst Cyclization Benzofuranone Benzofuran-2(3H)-one Acid_Catalyst->Benzofuranone

Caption: Synthetic workflow for Benzofuran-2(3H)-one.

Experimental Protocol: Synthesis of o-Formylphenoxyacetic Acid[5]

  • In a suitable reaction vessel, dissolve 80.0 g (2 moles) of sodium hydroxide pellets in 200 mL of distilled water.

  • To this solution, add a mixture of 106 mL (122 g, 1 mole) of salicylaldehyde and 94.5 g (1 mole) of chloroacetic acid in 800 mL of water.

  • Stir the mixture and heat to reflux for 3 hours.

  • After cooling, acidify the solution with 190 mL of concentrated hydrochloric acid.

  • Perform steam distillation to remove any unreacted salicylaldehyde.

  • Cool the remaining solution and collect the precipitated crude o-formylphenoxyacetic acid by filtration. The crude product can be purified by recrystallization from water.

The subsequent conversion of o-formylphenoxyacetic acid to 2-hydroxyphenylacetic acid can be achieved through various oxidative deformylation methods. A common approach involves oxidation of the aldehyde to a carboxylic acid, followed by decarboxylation.

Part 1.2: Cyclization to Benzofuran-2(3H)-one

The intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid yields benzofuran-2(3H)-one. This reaction is typically acid-catalyzed with azeotropic removal of water to drive the equilibrium towards the product.[6][7]

Experimental Protocol: Synthesis of Benzofuran-2(3H)-one

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, place 2-hydroxyphenylacetic acid.

  • Add a suitable water-carrying solvent such as toluene or xylene.[6][7]

  • Add a catalytic amount of a strong acid, such as silica sulfonic acid or p-toluenesulfonic acid.[7]

  • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to recover the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude benzofuran-2(3H)-one.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Stage 2: Synthesis of this compound

The final step in the synthesis is the olefination of benzofuran-2(3H)-one to introduce the exocyclic double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most common methods for this transformation.[8][9] The choice between these methods can influence the stereochemical outcome of the reaction.

Reaction Mechanism: The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene.[10] The stereoselectivity is dependent on the nature of the ylide. Stabilized ylides, such as the one derived from acetone, tend to favor the formation of the (E)-isomer.[8] However, reaction conditions can be manipulated to influence the stereochemical outcome.

Wittig Reaction Benzofuranone Benzofuran-2(3H)-one Ylide (Acetylmethylene)- triphenylphosphorane Benzofuranone->Ylide [2+2] Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aurone This compound Oxaphosphetane->Aurone Cycloreversion Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine_oxide

Caption: Mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction for Aurone Synthesis
  • Preparation of the Wittig Reagent: (Acetylmethylene)triphenylphosphorane can be prepared by reacting triphenylphosphine with chloroacetone to form the phosphonium salt, followed by deprotonation with a base like sodium hydride or n-butyllithium. Alternatively, the ylide can be generated in situ.

  • Wittig Reaction:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve benzofuran-2(3H)-one in an anhydrous solvent such as THF or toluene.

    • Add a solution of (acetylmethylene)triphenylphosphorane to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired (Z)-isomer from the (E)-isomer and triphenylphosphine oxide.

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[9] A significant advantage of the HWE reaction is the easy removal of the phosphate byproduct by aqueous extraction.[11] While the standard HWE reaction typically favors the (E)-alkene, the Still-Gennari modification, which employs trifluoroethyl phosphonates and specific bases like KHMDS, can be used to favor the formation of the (Z)-isomer.[12][13]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonate: Diethyl (2-oxopropyl)phosphonate is commercially available or can be synthesized via the Michaelis-Arbuzov reaction of triethyl phosphite and chloroacetone.

  • HWE Reaction:

    • In a dry, inert atmosphere, dissolve the diethyl (2-oxopropyl)phosphonate in an anhydrous solvent like THF.

    • Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as sodium hydride or LDA to generate the phosphonate carbanion.

    • Add a solution of benzofuran-2(3H)-one in anhydrous THF to the carbanion solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired (Z)-isomer.

Data Summary and Characterization

The following table summarizes the key reagents and expected outcomes for the synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield
1.1 SalicylaldehydeChloroacetic acid, NaOHo-Formylphenoxyacetic acidGood
1.2 2-Hydroxyphenylacetic acidAcid catalyst (e.g., silica sulfonic acid), TolueneBenzofuran-2(3H)-oneHigh[7]
2 Benzofuran-2(3H)-one(Acetylmethylene)triphenylphosphorane or Diethyl (2-oxopropyl)phosphonate/BaseThis compoundModerate to Good

Characterization of the final product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the stereochemistry of the exocyclic double bond. The chemical shift of the vinylic proton can help distinguish between the (Z) and (E) isomers.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the conjugated carbonyl and the C=C double bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[2]

Troubleshooting and Safety Precautions

  • Low Yield in Step 1.2: Ensure complete removal of water using an efficient Dean-Stark trap and a sufficiently high-boiling solvent. The purity of the 2-hydroxyphenylacetic acid is also crucial.

  • Poor Stereoselectivity in Step 2: For the Wittig reaction, the choice of solvent and temperature can influence the Z/E ratio. For the HWE reaction, employing the Still-Gennari conditions is recommended for higher (Z)-selectivity. Careful purification by column chromatography is essential to isolate the desired isomer.

  • Safety: Salicylaldehyde and chloroacetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Strong bases like sodium hydride and n-butyllithium are pyrophoric and moisture-sensitive; they must be handled under an inert atmosphere.

References

  • CN106336388A - Synthetic method of benzofuran-2(3H)
  • What is the stereoselectivity of Wittig's reaction? - Quora. [Link]

  • CN102746260A - Method for preparing benzofuran-2-(3H)
  • Darzens Reaction - Organic Chemistry Portal. [Link]

  • Highly Regioselective Wittig Reactions of Cyclic Ketones with a Stabilized Phosphorus Ylide under Controlled Microwave Heating. | Request PDF - ResearchGate. [Link]

  • Darzens reaction - Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • Stereoselective Wittig Reaction-Overview - ChemTube3D. [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC. [Link]

  • Synthesis and biological activities of aurones: A Review - ijpab. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC - PubMed Central. [Link]

  • (PDF) STRUCTURAL AND SPECTROSCOPIC ELUCIDATION OF AURONE DERIVATIVES: AN ANALYTICAL INVESTIGATION - ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents: Future Medicinal Chemistry - Taylor & Francis. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. [Link]

  • SYNTHESIS, CHARACTERIZATIONS AND ANTIMICROBIAL ACTIVITY OF NEW AURONE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Flexible Synthesis of Benzofuranones - ChemistryViews. [Link]

  • STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE Yoshihiro. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. [Link]

  • (PDF) Darzens condensation; Glycidic esters - ResearchGate. [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [Link]

  • The Wittig Reaction - Organic Reactions. [Link]

  • Unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions. [Link]

  • The Bittig Reaction of Benzofuranones - Sci-Hub. [Link]

  • US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google P
  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions - Sciforum. [Link]

  • Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation - The Royal Society of Chemistry. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC - NIH. [Link]

  • coumarone - Organic Syntheses Procedure. [Link]

Sources

Definitive Analytical Characterization of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone is a benzofuran derivative, a class of heterocyclic compounds recognized for their wide-ranging pharmacological potential.[1][2][3] As with any compound intended for further research or development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive suite of analytical protocols designed to deliver a high-fidelity characterization of this specific molecule. We will detail the application of chromatographic and spectroscopic techniques, moving beyond procedural steps to explain the strategic rationale behind each method. This integrated workflow ensures a self-validating system for confirming the identity, structure, and purity of the target compound.

Introduction: The Imperative for Rigorous Analysis

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific molecule, this compound, features a conjugated enone system attached to a benzofuranone core. This extended π-system and the presence of key functional groups make it an interesting candidate for further investigation.

Accurate characterization is the bedrock of reliable scientific research. It validates synthetic routes, ensures that biological data is attributed to the correct molecular entity, and is a non-negotiable requirement for any subsequent development. This document outlines a multi-technique approach to provide orthogonal data points, leading to an unequivocal structural and purity profile.

Molecular Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 935521-29-2[4]

  • Molecular Formula: C₁₁H₁₀O₂[4]

  • Molecular Weight: 174.20 g/mol [4]

The Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but rather integrates multiple methods to build a cohesive and cross-validated dataset. The workflow begins with assessing purity via chromatography, followed by a suite of spectroscopic methods to confirm molecular weight and elucidate the precise molecular architecture.

Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Elucidation HPLC HPLC-UV (Purity Assessment) MS Mass Spectrometry (Molecular Weight) HPLC->MS Couple for LC-MS Confirmation Confirmed Structure & Purity HPLC->Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) MS->NMR Analyze Pure Fraction MS->Confirmation IR IR Spectroscopy (Functional Groups) NMR->IR Orthogonal Data NMR->Confirmation UV_Vis UV-Vis Spectroscopy (Conjugated System) IR->UV_Vis Orthogonal Data IR->Confirmation UV_Vis->Confirmation Synthesis Synthesized Compound Synthesis->HPLC Inject

Figure 1: Integrated workflow for the comprehensive characterization of the target compound.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Principle of Application: HPLC is the gold standard for assessing the purity of a synthesized compound. For a molecule like this compound, which possesses moderate polarity, a reversed-phase (RP-HPLC) method is ideal. This technique separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][5]

Protocol: Reversed-Phase HPLC-UV Analysis
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.[1]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degassing: Degas both mobile phases for at least 15 minutes using sonication or an inline degasser.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

    • Sonicate for 10-15 minutes to ensure complete dissolution.[1]

    • Perform a serial dilution with the mobile phase to create a working solution of approximately 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm and a secondary wavelength near the molecule's λmax (e.g., ~320 nm) determined by UV-Vis analysis.

    • Gradient Elution: A gradient is recommended to ensure separation from both more polar and less polar impurities.

Time (minutes)% Mobile Phase A (Water/FA)% Mobile Phase B (Acetonitrile)
0.070%30%
15.05%95%
20.05%95%
22.070%30%
25.070%30%

Data Interpretation: A pure sample will exhibit a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The peak area percentage of the main peak can be used to calculate the purity of the sample. For quantitative analysis, a calibration curve should be generated using standards of known concentration.[6]

Mass Spectrometry (MS): Molecular Weight Confirmation

Principle of Application: Mass spectrometry provides a direct measurement of the molecular weight of the analyte by ionizing the molecule and measuring its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.

Protocol: LC-MS Analysis
  • Instrumentation:

    • Couple the HPLC system described above to a mass spectrometer equipped with an ESI source. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for obtaining an accurate mass.[7][8]

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Flow: 8 - 12 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Scan Range: 50 - 500 m/z.

Data Interpretation & Expected Results: The primary goal is to identify the protonated molecular ion.

Ion SpeciesCalculated m/z
[M+H]⁺175.0705
[M+Na]⁺197.0524

Observing the [M+H]⁺ peak at m/z ≈ 175.07 confirms the molecular weight of 174.20. An HRMS measurement should be within 5 ppm of the calculated exact mass, providing strong evidence for the elemental composition (C₁₁H₁₀O₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle of Application: NMR spectroscopy is the most powerful technique for de novo structure elucidation. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. 2D NMR experiments (like COSY and HSQC) can be used to definitively assign proton and carbon signals and confirm the bonding framework.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice.[9]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer.[9]

    • Acquire a ¹H spectrum, followed by a ¹³C spectrum.

Expected ¹H NMR Data (in CDCl₃, hypothetical)

The structure suggests distinct signals for the aromatic protons, the vinylic proton, the methylene protons, and the methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.6Multiplet4HAromatic (C4-C7)Protons on the benzene ring.
~ 5.5 - 5.8Singlet1HVinylic (=CH)Olefinic proton, deshielded by the carbonyl group.
~ 4.8 - 5.1Singlet2HMethylene (-CH₂-)Methylene protons at the C3 position of the furanone ring.
~ 2.3 - 2.5Singlet3HMethyl (-CH₃)Methyl protons of the acetone moiety, deshielded by the adjacent carbonyl group.
Expected ¹³C NMR Data (in CDCl₃, hypothetical)
Chemical Shift (δ, ppm)AssignmentRationale
~ 198 - 202Ketone (C=O)Carbonyl carbon of the acetone moiety.
~ 168 - 172Lactone (C=O)Carbonyl carbon (C1) of the benzofuranone ring.
~ 120 - 155Aromatic/OlefinicSix carbons of the benzene ring and two olefinic carbons of the exocyclic double bond.
~ 95 - 105Vinylic (=CH)Vinylic carbon attached to the proton.
~ 70 - 75Methylene (-CH₂-)Methylene carbon (C3) of the furanone ring.
~ 28 - 32Methyl (-CH₃)Methyl carbon of the acetone moiety.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Electronic Analysis

Spectroscopic_Probes cluster_IR IR Spectroscopy Probes cluster_UV UV-Vis Spectroscopy Probes Compound This compound C_O_Ketone C=O Stretch (Ketone) Compound->C_O_Ketone C_O_Lactone C=O Stretch (Lactone) Compound->C_O_Lactone C_C_Alkene C=C Stretch (Alkene) Compound->C_C_Alkene C_H_Aromatic C-H Stretch (Aromatic) Compound->C_H_Aromatic Pi_System π -> π* Transition (Extended Conjugation) Compound->Pi_System

Figure 2: Diagram showing how IR and UV-Vis spectroscopy probe specific features of the molecule.

A. Infrared (IR) Spectroscopy

Principle of Application: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is highly effective for confirming the presence of the two distinct carbonyl groups (ketone and lactone) and the carbon-carbon double bonds.

Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Key Absorptions: The conjugation in the α,β-unsaturated ketone system lowers the C=O stretching frequency compared to a simple saturated ketone.[10][11][12]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H Stretch
~ 1720-1740StrongC=O Stretch of the five-membered lactone ring
~ 1665-1685StrongC=O Stretch of the α,β-unsaturated ketone
~ 1620-1640MediumC=C Stretch (conjugated alkene)
B. UV-Visible (UV-Vis) Spectroscopy

Principle of Application: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system in this compound, which includes the benzene ring, the exocyclic double bond, and the ketone, is expected to result in a strong π → π* transition at a relatively long wavelength (λmax).[13][14][15]

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 500 nm.

Expected Results: Conjugated enones typically exhibit strong absorption in the 215-250 nm range due to π → π* transitions.[13] However, the extended conjugation with the benzofuran system is expected to cause a significant bathochromic (red) shift to a longer wavelength. A λmax value in the range of 300-350 nm would be consistent with the proposed structure. This value is useful for setting the optimal detection wavelength in HPLC-UV analysis.

Conclusion

The analytical workflow detailed in this application note provides a robust and multi-faceted strategy for the definitive characterization of this compound. By integrating RP-HPLC for purity assessment, high-resolution mass spectrometry for molecular weight confirmation, NMR spectroscopy for structural elucidation, and IR/UV-Vis spectroscopy for functional group and electronic system analysis, researchers can establish the identity and quality of their material with a high degree of confidence. This comprehensive approach is essential for ensuring the validity and reproducibility of subsequent scientific investigations.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]

  • A Research Article. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Learning Science. (2021, August 11). Ultraviolet spectra of enes and enones. [Video]. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]

  • CONCISE CHEMISTRY. (2020, May 22). Enes & Enones in UV-Vis Spectroscopy. [Video]. YouTube. Retrieved from [Link]

  • Tetrahedron. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 713. Retrieved from [Link]

  • Singh Education Planet. (2020, August 26). UV Spectra of Conjugated Enes and Enones. [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Benzofuran Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science.[1] This heterocyclic scaffold is prevalent in a vast number of natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[1][2][3] The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding their structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable analytical techniques for the unambiguous structural elucidation of novel chemical entities.[3][4] NMR provides unparalleled insight into the molecular framework, detailing the connectivity and spatial relationships of atoms, while MS reveals the molecular weight and elemental composition, and offers vital clues about the structure through fragmentation analysis.

This comprehensive guide provides a detailed examination of the application of NMR and MS for the analysis of benzofuran derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower robust and reliable compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for determining the detailed structure of organic molecules in solution. For benzofuran derivatives, ¹H and ¹³C NMR are fundamental, while 2D techniques like COSY and HSQC are often essential for unequivocal assignments.[5][6]

Foundational Principles and Experimental Causality

The quality of an NMR spectrum is directly contingent on the quality of the sample preparation.[7][8] A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks and a high signal-to-noise ratio.[7][9]

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated solvents are used because the deuterium (²H) resonance frequency is far from that of protons (¹H), making the solvent "invisible" in a standard ¹H NMR spectrum.[8] Furthermore, the spectrometer's lock system relies on the deuterium signal to stabilize the magnetic field during acquisition.[9][10] Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its convenient residual peak at 7.26 ppm. For more polar derivatives, DMSO-d₆ or Acetone-d₆ may be more appropriate.[11]

Concentration: The sample concentration must be optimized based on the experiment. For a standard ¹H NMR spectrum, 5-25 mg of a small molecule is typically sufficient.[10] However, for ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration of 50-100 mg is often required to obtain a good spectrum in a reasonable time.[7][10]

Interpreting the Spectra of the Benzofuran Core

The benzofuran ring system has a distinct NMR fingerprint. Understanding the typical chemical shifts and coupling constants is key to rapid and accurate structural confirmation.

Caption: Numbering scheme for the benzofuran scaffold.

¹H NMR Spectral Data: The protons on the benzofuran core have characteristic chemical shifts. The furan ring protons (H2 and H3) are typically found in distinct regions, while the benzene ring protons often appear as a more complex multiplet system.

ProtonTypical Chemical Shift (δ, ppm) in CDCl₃MultiplicityTypical Coupling Constant (J, Hz)
H27.5-7.7d or sJ_H2-H3 ≈ 2.2 Hz
H36.6-6.8d or sJ_H3-H2 ≈ 2.2 Hz
H4, H77.4-7.6m-
H5, H67.1-7.3m-
Note: Data compiled from sources including ChemicalBook and Spectrabase.[12][13] Substituents can significantly alter these values.

¹³C NMR Spectral Data: The carbon signals are also characteristic, with the oxygen-linked carbons (C2 and C7a) appearing furthest downfield.

CarbonTypical Chemical Shift (δ, ppm) in CDCl₃
C2145-146
C3106-107
C3a127-128
C4121-122
C5122-123
C6124-125
C7111-112
C7a155-156
Note: Data compiled from Spectrabase.[13] These are approximate ranges for the unsubstituted core.
Protocol for NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the benzofuran derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[10]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for high-quality spectra.[7]

  • Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.[9][11] Suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, tune the probe, and shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. More scans (e.g., 1024 or more) will be necessary due to the lower sensitivity.

    • 2D NMR (if needed): For complex structures, acquire 2D spectra such as COSY (to identify H-H couplings) and HSQC (to correlate protons with their directly attached carbons) for unambiguous assignment.[4][5][14]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula of a compound, which are critical pieces of the structural puzzle. Tandem MS (MS/MS) experiments further reveal structural information through controlled fragmentation.[15]

Foundational Principles and Experimental Causality

Ionization Technique: The choice of ionization method is paramount.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, typically analyzed by LC-MS. It usually produces the protonated molecule [M+H]⁺ or other adducts.[16] ESI is incompatible with high concentrations of inorganic salts.[16]

  • Electron Ionization (EI): A hard ionization technique used in GC-MS. It imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that are useful for library matching. It typically produces the radical cation [M]⁺•.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like TOF, Orbitrap, or FT-ICR) can measure mass-to-charge ratios (m/z) to several decimal places.[17][18] This high accuracy allows for the unambiguous determination of a molecule's elemental formula, a crucial step in identifying an unknown compound.[19][20][21] For example, HRMS can easily distinguish between two compounds with the same nominal mass but different formulas.[17][20]

Characteristic Fragmentation of the Benzofuran Core

Under EI conditions, the benzofuran radical cation undergoes characteristic fragmentation. A key pathway involves the loss of carbon monoxide (CO), followed by the loss of a hydrogen atom. For substituted benzofurans, the fragmentation is often directed by the substituent. For instance, 2-aroylbenzofurans often show intense acylium ions corresponding to the aroyl group.[15] Under ESI-MS/MS, protonated benzofuran neolignans commonly fragment via losses of methanol (MeOH) and carbon monoxide (CO).[22][23]

Fragmentation_Pathway M Benzofuran [M]+• m/z 118 Frag1 [M - CO]+• m/z 90 M->Frag1 - CO Frag2 [M - CO - H]•+ m/z 89 Frag1->Frag2 - H•

Caption: Common EI fragmentation pathway for the benzofuran core.

Protocol for LC-MS Sample Preparation and Analysis

This protocol is designed for the analysis of benzofuran derivatives using ESI-MS.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[16]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase solvent (e.g., a mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation).[16] Overly concentrated samples can cause signal suppression, poor resolution, and contaminate the instrument.[16]

  • Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm syringe filter into an appropriate autosampler vial.

  • Blank Samples: It is good practice to run a blank sample (containing only the solvent) before and after your sample to check for carryover.[16]

  • Instrument Setup (LC-MS):

    • Liquid Chromatography (LC): Use a C18 column suitable for separating small molecules. Develop a gradient elution method, typically starting with a high aqueous component and ramping to a high organic component (e.g., 5% to 95% acetonitrile in water over 10 minutes).

    • Mass Spectrometry (MS): Set the ESI source to positive ion mode. Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Acquisition (HRMS): If using an HRMS instrument, calibrate it before analysis to ensure high mass accuracy (<5 ppm). This allows for reliable elemental formula generation.[19]

  • Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan on the [M+H]⁺ ion of your compound. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Integrated Data Analysis: A Holistic Approach

The true power of these techniques is realized when the data are integrated. The process for unambiguous structure confirmation follows a logical workflow.

Analysis_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spec Analysis H1_NMR 1D ¹H NMR (Proton Environments) C13_NMR 1D ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR NMR_2D 2D NMR (COSY, HSQC) (Connectivity) C13_NMR->NMR_2D Proposed_Structure Proposed Structure NMR_2D->Proposed_Structure HRMS HRMS (Elemental Formula) HRMS->Proposed_Structure MSMS MS/MS (Fragmentation) MSMS->Proposed_Structure Sample Purified Benzofuran Derivative Sample->H1_NMR Sample->HRMS Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Data Concordance

Caption: Integrated workflow for structural elucidation.

  • Obtain Elemental Formula: The accurate mass from HRMS provides the elemental formula, which is the first and most crucial constraint for any potential structure.[20]

  • Determine Protons and Carbons: ¹H and ¹³C NMR spectra indicate the number and types of proton and carbon environments in the molecule.

  • Assemble Fragments: Use 2D NMR data (COSY, HSQC, and HMBC) to connect the atoms, building the carbon skeleton and placing substituents.

  • Confirm with Fragmentation: The fragmentation pattern observed in the MS/MS spectrum must be consistent with the proposed structure. Any inconsistencies require a re-evaluation of the NMR data.

  • Final Confirmation: When all data from HRMS, 1D NMR, 2D NMR, and MS/MS are in complete agreement, the structure is considered confirmed.

By following this rigorous, multi-technique approach, researchers can confidently and accurately elucidate the structures of novel benzofuran derivatives, accelerating progress in drug discovery and materials science.

References

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Shimadzu Corporation. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Lupine Publishers. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • da Silva, A. B., et al. (2025, August 6). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Retrieved from [Link]

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Application Note: A Robust HPLC Method for the Quantification of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound in various sample matrices. The methodology herein is grounded in established chromatographic principles and adheres to the validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, a benzofuran derivative, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Benzofuran scaffolds are present in numerous biologically active compounds.[1] Accurate and precise quantification of such molecules is paramount for research, development, and quality control purposes. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3]

This document outlines a strategic approach to developing a robust HPLC method, beginning with the initial selection of chromatographic conditions and progressing through method optimization and full validation. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's physicochemical properties is critical for expedient and successful HPLC method development.[2]

  • Chemical Structure: (Image of the chemical structure of this compound would be inserted here)

  • Molecular Formula: C₁₁H₁₀O₂[4]

  • Molecular Weight: 174.2 g/mol [4]

  • Key Structural Features: The molecule possesses a benzofuran core, a conjugated system, and a ketone group. The presence of the conjugated system implies strong UV absorbance, making UV detection a suitable choice. The overall structure suggests moderate polarity, making reversed-phase chromatography an ideal separation mode.

HPLC Method Development Strategy

The development of an HPLC method is a systematic process aimed at achieving the desired separation of the analyte from any potential impurities or matrix components.[5][6]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is recommended.

  • Chromatographic Data Software (CDS): For system control, data acquisition, and processing.

  • Analytical Column: A C18 column is the recommended starting point for reversed-phase chromatography of moderately polar compounds.[6][7] A common dimension is 150 mm x 4.6 mm with a 5 µm particle size.

  • Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water are required. Buffers, if necessary, should be prepared from high-purity salts.

  • Analyte Standard: A well-characterized reference standard of this compound with known purity is essential.

Initial Chromatographic Conditions

The initial parameters are selected based on the physicochemical properties of the analyte and general principles of reversed-phase chromatography.

ParameterInitial ConditionRationale
Stationary Phase C18 (e.g., 150 x 4.6 mm, 5 µm)C18 is a versatile stationary phase suitable for a wide range of moderately polar to non-polar compounds.[6]
Mobile Phase A: Water; B: AcetonitrileAcetonitrile generally provides lower backpressure and better peak shape compared to methanol for many compounds.
Elution Mode IsocraticAn isocratic elution is simpler and more robust. A gradient elution can be explored if co-eluting impurities are present.[6][7]
Mobile Phase Composition 60:40 (ACN:Water)This starting composition is a good balance for retaining and eluting a moderately polar compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Determined by UV scan (λmax)The wavelength of maximum absorbance (λmax) provides the highest sensitivity.[6][7]
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Method Optimization

Once the initial conditions are established, the method should be optimized to achieve the desired chromatographic performance, focusing on:

  • Peak Shape (Tailing Factor): Should be close to 1.

  • Retention Time: Ideally between 2 and 10 minutes for good resolution and reasonable run time.

  • Resolution: Adequate separation from any impurities or matrix components.

Systematic Optimization Workflow:

Caption: Workflow for HPLC method optimization.

Protocol for Method Validation

Method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[8] The validation should be performed according to ICH Q2(R2) guidelines.[9][10]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte's peak is free from interference from other components.Peak purity index > 0.995 (for PDA detector). No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) at LOQ ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits. RSD of results should be ≤ 2.0%.
Step-by-Step Validation Protocols

4.2.1. Specificity

  • Prepare and inject a blank solution (diluent), a placebo solution (if applicable), and a solution of the analyte.

  • Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

  • If using a PDA detector, assess the peak purity of the analyte.

4.2.2. Linearity

  • Prepare a stock solution of the analyte and dilute it to at least five different concentrations covering the expected range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

4.2.3. Accuracy

  • Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with a known amount of the analyte.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

4.2.4. Precision

  • Repeatability (Intra-day precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.[8]

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Calculate the RSD for this set of data and perform a statistical comparison (e.g., F-test) with the repeatability results.

4.2.5. LOD and LOQ

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.

    • The concentration that yields a signal-to-noise ratio of approximately 3:1 is the LOD, and 10:1 is the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

4.2.6. Robustness

  • Introduce small, deliberate variations to the method parameters one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.

System Suitability

Before each validation run and during routine analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 1.0% for 5 or 6 injections

Data Presentation and Interpretation

All quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and interpretation. The final validation report should confirm that all acceptance criteria have been met, thereby demonstrating that the HPLC method is suitable for its intended purpose.

Conclusion

This application note provides a detailed framework for the development and validation of a robust RP-HPLC method for the quantitative analysis of this compound. By following this systematic approach, researchers and analysts can establish a reliable analytical method that meets the stringent requirements of the pharmaceutical industry and ensures the generation of high-quality, reproducible data.

References

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review. [Link]

  • HPLC analytical Method development: an overview. PharmaCores. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for Antimicrobial Susceptibility Testing of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Benzofuran Scaffolds

Benzofuran derivatives represent a significant class of heterocyclic compounds that are integral to medicinal chemistry.[1][2] These structures are found in numerous naturally occurring and synthetic molecules that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2] The investigation of novel benzofuran derivatives is a promising avenue in the urgent global search for new antimicrobial agents to combat the rise of drug-resistant pathogens.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone (CAS No. 935521-29-2). While specific antimicrobial data for this particular molecule is not yet extensively documented in peer-reviewed literature, its structural class warrants a thorough investigation of its potential efficacy against a panel of clinically relevant bacteria and fungi.[3][4][5]

The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9] These methodologies are designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][10] Establishing the MIC is the foundational first step in evaluating the antimicrobial potential of a new chemical entity.[6]

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for designing robust experimental protocols.

PropertyValueSource
CAS Number 935521-29-2[11][12]
Molecular Formula C₁₁H₁₀O₂[13]
Molecular Weight 174.20 g/mol [13]
Appearance (Predicted) SolidN/A
Solubility To be determined empirically. Initial trials should use Dimethyl Sulfoxide (DMSO) as a solvent, a common practice for novel compounds in AST.[3]

Causality Behind Experimental Choices: The lipophilicity and potential for aggregation of a novel compound like this compound can significantly impact its bioavailability in aqueous testing media. DMSO is selected as the initial solvent due to its broad solubilizing power for organic molecules and its miscibility with aqueous culture media. However, it is crucial to establish a maximum DMSO concentration in the final test wells (typically ≤1% v/v) that does not inhibit microbial growth, which must be validated via a solvent toxicity control.

Part 1: Broth Microdilution Method for MIC Determination

The broth microdilution method is the gold standard reference method for quantitative antimicrobial susceptibility testing, as recommended by both CLSI and EUCAST.[14][15] It allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of a microorganism in a 96-well microtiter plate format.

I. Required Materials and Reagents
  • This compound

  • Solvent: Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Microorganisms: Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028) and relevant test isolates.

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.

  • Equipment:

    • 96-well, sterile, flat-bottom microtiter plates

    • Multichannel micropipettes and sterile tips

    • Incubator (35-37°C for bacteria; 35°C for yeasts)

    • Spectrophotometer or plate reader (optional, for quantitative assessment)

    • Vortex mixer

    • 0.5 McFarland turbidity standard

  • Controls:

    • Positive Control: A known, clinically relevant antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Media only (sterility control).

    • Growth Control: Media plus microbial inoculum (no compound).

    • Solvent Control: Media, microbial inoculum, and the highest concentration of DMSO used in the assay.

II. Detailed Experimental Protocol

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh a precise amount of this compound.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution using a vortex mixer. This stock solution must be serially diluted to achieve the final desired concentrations for the assay.

Step 2: Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[10]

  • Within 15 minutes of preparation, dilute this adjusted suspension in the appropriate test broth (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

Step 3: Serial Dilution in Microtiter Plate

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add an additional 100 µL of the compound stock solution (or an intermediate dilution) to the first column of wells, resulting in a 1:1 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This creates a concentration gradient of the test compound.

Step 4: Inoculation and Incubation

  • Add 100 µL of the standardized microbial inoculum (prepared in Step 2) to each well containing the compound dilutions and the control wells (growth and solvent controls). This brings the final volume in each well to 200 µL and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

  • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or at 35°C for 24 hours for Candida species.[10]

Step 5: Determination of MIC

  • Following incubation, visually inspect the plate for turbidity.

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[6][10]

  • Validate the assay by checking the controls:

    • The sterility control well should be clear.

    • The growth and solvent control wells should show distinct turbidity.

    • The MIC of the positive control antibiotic should fall within its established quality control range.[16]

III. Broth Microdilution Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation Stage cluster_plate Assay Plate Setup (96-Well) cluster_final Incubation & Readout P1 Prepare Compound Stock in DMSO S2 Create 2-Fold Serial Dilution of Compound Across Plate P1->S2 Add to Col 1 P2 Prepare 0.5 McFarland Inoculum Suspension P3 Dilute Inoculum to ~1x10^6 CFU/mL P2->P3 S3 Add Diluted Inoculum to Test & Control Wells (Final Conc: 5x10^5 CFU/mL) P3->S3 S1 Dispense Broth to All Wells S1->S2 S2->S3 I1 Incubate Plate (e.g., 37°C, 18-20h) S3->I1 R1 Visually Inspect Wells for Turbidity I1->R1 R2 Determine MIC: Lowest Concentration with No Visible Growth R1->R2

Caption: Workflow for MIC determination using the broth microdilution method.

Part 2: Agar Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative technique that is widely used in clinical laboratories. It is valuable for screening the activity of a compound and can be correlated with MIC data.

I. Required Materials and Reagents
  • All materials from the Broth Microdilution section, plus:

  • Agar Media: Mueller-Hinton Agar (MHA) in petri dishes (90 or 150 mm) with a uniform depth of 4.0 ± 0.5 mm.

  • Sterile paper disks (6 mm diameter).

  • Sterile cotton swabs.

II. Detailed Experimental Protocol

Step 1: Preparation of Compound-Impregnated Disks

  • Prepare a stock solution of this compound in a volatile solvent like acetone or ethanol. DMSO can be used, but sufficient drying time is critical.

  • Aseptically apply a precise volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks to achieve a specific, known amount of compound per disk (e.g., 30 µ g/disk ).

  • Allow the disks to dry completely in a sterile environment before application to the agar plate.

Step 2: Inoculation of Agar Plate

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described previously.

  • Dip a sterile cotton swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.

  • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Step 3: Application of Disks and Incubation

  • Aseptically place the prepared compound disks and a positive control antibiotic disk onto the inoculated agar surface. Ensure firm contact with the agar.

  • Within 15 minutes of applying the disks, invert the plates and place them in an incubator at 35-37°C for 16-20 hours for most bacteria.

Step 4: Measurement and Interpretation

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

  • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. A larger zone indicates greater activity.

III. Disk Diffusion Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Inoculation & Disk Application cluster_final Incubation & Measurement P1 Prepare 0.5 McFarland Inoculum Suspension S1 Swab Inoculum Evenly onto Mueller-Hinton Agar Plate P1->S1 P2 Prepare Compound-Impregnated Paper Disks S2 Aseptically Apply Disks to Agar Surface P2->S2 S1->S2 I1 Incubate Plate (e.g., 37°C, 18-20h) S2->I1 R1 Measure Diameter of Zone of Inhibition (mm) I1->R1

Caption: Workflow for the agar disk diffusion susceptibility test.

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC data derived from the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainCompound MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Enter Value]Ciprofloxacin[Enter Value]
Escherichia coli ATCC 25922Gram-negative[Enter Value]Ciprofloxacin[Enter Value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Enter Value]Ciprofloxacin[Enter Value]
Candida albicans ATCC 90028N/A (Fungus)[Enter Value]Fluconazole[Enter Value]
[Add other test strains]............

Trustworthiness Through Self-Validation: Each experimental run must be considered valid only if the quality control parameters are met. The MIC for the reference QC strains against the positive control antibiotic must fall within the acceptable ranges published by CLSI or EUCAST.[16][17] This ensures that the media, inoculum, incubation, and operator technique are all performing to standard, thereby validating the results obtained for the novel compound.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-6. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). European Journal of Medicinal Chemistry, 46(8), 3526-30. [Link]

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
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  • EUCAST. (n.d.). ESCMID. Retrieved January 19, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate.
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  • EUCAST. (n.d.). Home. Retrieved January 19, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 19, 2026, from [Link]

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  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. [Link]

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  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology.
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  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2007). ResearchGate. [Link]

  • 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • ACETONE. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for Molecular Docking Studies of Benzofuran Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Benzofurans through In Silico Insights

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The therapeutic potential of these compounds often stems from their specific interactions with biological macromolecules, particularly proteins.[1][4] Understanding these interactions at a molecular level is paramount for rational drug design and the development of novel therapeutics.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a benzofuran derivative, to the active site of a target protein.[5][7] This in silico approach provides invaluable insights into the molecular basis of a compound's activity, guiding lead optimization and the design of more potent and selective drug candidates.[6]

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing molecular docking studies of benzofuran derivatives with their target proteins. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol. By integrating theoretical principles with practical application, this guide aims to empower researchers to effectively leverage molecular docking in their exploration of the therapeutic promise of benzofuran derivatives.

I. Foundational Concepts: The "Why" Behind the "How"

Before embarking on the practical aspects of molecular docking, it is crucial to grasp the underlying principles that govern the process. This understanding will enable you to make informed decisions and critically evaluate your results.

The Lock and Key and Induced Fit Models: At its core, molecular docking is a computational manifestation of the "lock and key" and "induced fit" models of ligand-protein binding. The "lock and key" hypothesis posits that the ligand and the protein's binding site have complementary shapes. The "induced fit" model, a refinement of the former, suggests that the binding of a ligand can induce conformational changes in the protein, leading to a more optimal fit. Modern docking algorithms account for both of these possibilities to varying degrees.

Scoring Functions: The Arbiters of Binding Affinity: A critical component of any docking program is its scoring function. This is a mathematical model that estimates the binding free energy of a given ligand pose in the protein's active site. Scoring functions take into account various energetic contributions, including:

  • Van der Waals interactions: Attractive and repulsive forces between non-bonded atoms.

  • Electrostatic interactions: Favorable interactions between opposite charges and unfavorable interactions between like charges.

  • Hydrogen bonds: A crucial type of electrostatic interaction involving a hydrogen atom and two electronegative atoms.

  • Solvation effects: The energetic cost of desolvating the ligand and the binding site upon complex formation.

The scoring function assigns a numerical score to each generated pose, with lower scores generally indicating a more favorable binding affinity.

II. The Molecular Docking Workflow: A Visual Overview

The process of molecular docking can be broken down into a series of logical steps, from data acquisition to results analysis. The following diagram illustrates a typical workflow.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Acquisition 1. Target Protein Acquisition (e.g., from RCSB PDB) Protein_Prep 3. Protein Preparation PDB_Acquisition->Protein_Prep Input Protein Structure Ligand_Prep 2. Ligand Preparation (Benzofuran Derivative) Docking_Run 5. Running the Docking Simulation Ligand_Prep->Docking_Run Input Ligand Structure Grid_Generation 4. Grid Box Generation Protein_Prep->Grid_Generation Prepared Protein Grid_Generation->Docking_Run Defined Search Space Results_Analysis 6. Analysis of Docking Results Docking_Run->Results_Analysis Docked Poses & Scores Visualization 7. Visualization of Interactions Results_Analysis->Visualization Best Scoring Pose

Caption: A generalized workflow for molecular docking studies.

III. Detailed Protocol: A Step-by-Step Guide

This protocol will utilize AutoDock Vina , a widely used and robust open-source molecular docking program, in conjunction with UCSF Chimera for visualization and preparation.[8][9] As a case study, we will examine the docking of a hypothetical benzofuran derivative into the active site of a selected target protein.

A. Software and Resource Requirements
  • UCSF Chimera: A powerful molecular visualization and analysis tool.[10] Download from the official website.

  • AutoDock Vina: The core docking engine.[11][12] Download from the Scripps Research Institute website.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

B. Step 1: Target Protein Acquisition and Preparation

The first step is to obtain the three-dimensional structure of your target protein.

  • Navigate to the RCSB PDB website.

  • Search for your target protein. For this example, let's assume we are interested in a specific protein kinase. A search for "protein kinase" will yield numerous results. It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this can help validate your docking protocol.

  • Download the PDB file. For instance, you might download a file named XXXX.pdb.

  • Open the PDB file in UCSF Chimera.

  • Prepare the protein for docking. This is a critical step to ensure the accuracy of your results.

    • Remove unwanted molecules: The PDB file may contain water molecules, ions, and co-solvents that are not relevant to the docking study. In Chimera, you can select and delete these.

    • Add hydrogen atoms: PDB files often lack hydrogen atoms. Chimera can add these in their standard geometries.

    • Assign partial charges: The docking algorithm requires information about the partial charges of the atoms. Chimera can assign these using standard force fields like AMBER.

    • Save the prepared protein: Save the cleaned and prepared protein as a .pdb file.

C. Step 2: Ligand Preparation

The benzofuran derivative (your ligand) also needs to be prepared for docking.

  • Obtain the 2D or 3D structure of your benzofuran derivative. This can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a common format like .mol or .sdf.

  • Open the ligand file in UCSF Chimera.

  • Generate a 3D conformation and add hydrogens. If you start with a 2D structure, Chimera can generate a plausible 3D conformation. Ensure that hydrogens are added.

  • Assign partial charges. Similar to the protein, assign partial charges to the ligand atoms.

  • Save the prepared ligand. Save the prepared ligand in the .mol2 format.

D. Step 3: Defining the Binding Site (Grid Box Generation)

You need to define the search space for the docking algorithm on the protein. This is typically a cubic box centered on the active site.

  • Identify the active site. If your protein structure has a co-crystallized ligand, the active site is easily identifiable. If not, you may need to use literature information or binding site prediction tools.

  • Use the "Dock Prep" tool in Chimera. This tool allows you to define the receptor and ligand.

  • Define the grid box. In the AutoDock Vina tool within Chimera, you can visually adjust the center and size of the grid box to encompass the entire active site.[13] The box should be large enough to allow the ligand to move freely but not so large that it becomes computationally expensive and reduces the accuracy of the prediction.

E. Step 4: Running the AutoDock Vina Docking Simulation

With the prepared protein, ligand, and defined grid box, you are ready to run the docking simulation.

  • Open the AutoDock Vina tool in UCSF Chimera. [8]

  • Specify the prepared protein and ligand files.

  • Define the output file location and name.

  • Set the search parameters. The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the best binding mode but also increase the computation time. A value of 8 is a good starting point.

  • Click "Run". The docking process will commence. The time it takes will depend on the size of your molecules and the exhaustiveness setting.

IV. Results Analysis and Interpretation

Upon completion of the docking run, AutoDock Vina will generate an output file containing several predicted binding poses for your benzofuran derivative, ranked by their binding affinity scores.

A. Understanding the Output

The primary output to consider is the binding affinity , reported in kcal/mol. This value represents the estimated free energy of binding. A more negative value indicates a stronger predicted binding affinity.

AutoDock Vina will also provide the root-mean-square deviation (RMSD) between the predicted poses. A low RMSD between the top-ranked poses suggests a well-defined binding mode.

B. Visualization of Ligand-Protein Interactions

The most insightful part of the analysis is the visualization of the interactions between your benzofuran derivative and the amino acid residues in the protein's active site.

  • Load the prepared protein and the docked ligand poses into UCSF Chimera or PyMOL. [10][14][15][16][17][18]

  • Analyze the interactions for the top-ranked pose. Look for key interactions that contribute to the binding affinity:

    • Hydrogen bonds: These are strong, directional interactions and are often critical for binding.

    • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

  • Use visualization tools to highlight these interactions. Both Chimera and PyMOL have tools to identify and display these non-covalent interactions.

The following diagram illustrates the types of interactions to look for:

ligand_protein_interactions cluster_protein Protein Active Site Benzofuran Benzofuran Derivative (Ligand) AA1 Amino Acid 1 (e.g., Asp, Glu) Benzofuran->AA1 Hydrogen Bond AA2 Amino Acid 2 (e.g., Tyr, Phe) Benzofuran->AA2 Pi-Pi Stacking AA3 Amino Acid 3 (e.g., Leu, Val) Benzofuran->AA3 Hydrophobic Interaction

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application of DFT calculations for benzofuranone reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Unraveling Benzofuranone Reactivity: A Guide to Predictive Power with DFT Calculations

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuranone Scaffold and the Quest for Predictive Reactivity

Benzofuranones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic pharmaceuticals.[1] Their privileged scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] However, the reactivity of the benzofuranone core can be complex, with multiple potential sites for electrophilic and nucleophilic attack, making the prediction of reaction outcomes, such as regioselectivity and stereoselectivity, a significant challenge for synthetic chemists.[4][5]

This complexity necessitates a deeper, molecular-level understanding of the factors governing their chemical behavior. While empirical approaches and mechanistic studies provide invaluable insights, they are often resource-intensive.[6][7] This is where computational chemistry, and specifically Density Functional Theory (DFT), emerges as a powerful predictive tool.[8][9] DFT calculations allow us to model reaction pathways, analyze transition states, and compute energy barriers, providing a quantitative framework to understand and predict the reactivity of benzofuranone derivatives.[10][11][12]

This application note serves as a comprehensive guide for researchers looking to leverage DFT calculations to elucidate the reactivity of benzofuranones. We will delve into the theoretical underpinnings, provide a field-proven computational protocol, and illustrate how to interpret the results to make informed decisions in synthetic and medicinal chemistry projects.

Theoretical Foundation: Why DFT is a Game-Changer for Reactivity Studies

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] Instead of tackling the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable property, to calculate the energy of a system.[9] This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying the relatively large organic molecules encountered in drug development.[13][14][15]

For understanding chemical reactivity, DFT provides access to critical energetic and electronic parameters:

  • Reaction Energy Profiles: By mapping the energy of a system as it transforms from reactants to products, we can identify intermediates and transition states. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), is a key determinant of the reaction rate.[10][16]

  • Transition State (TS) Theory: TST provides the conceptual framework for understanding reaction rates.[16] DFT is instrumental in locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface.[10][17] Vibrational frequency calculations are then used to confirm the nature of the TS (one imaginary frequency corresponding to the reaction coordinate).[11]

  • Regio- and Stereoselectivity: When a reaction can proceed through multiple pathways leading to different isomers, DFT can be used to calculate the activation energies for each path. The pathway with the lowest activation energy is predicted to be the major product, thus explaining the observed selectivity.[18][19]

  • Molecular Orbitals and Electrostatic Potential: Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) can provide qualitative insights into the reactive sites of a molecule.[2][20] For instance, the MEP can highlight electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

Computational Protocol: A Validated Workflow for Benzofuranone Reactivity

The following protocol outlines a robust and self-validating workflow for investigating the reactivity of benzofuranone derivatives using DFT calculations. This protocol is designed to be adaptable to various reaction types.

Step 1: Molecular Structure Preparation
  • Construct 3D Structures: Build the 3D structures of all reactants, products, and potential intermediates using a molecular modeling software (e.g., GaussView, Avogadro, IQmol).[21]

  • Initial Conformer Search (for flexible molecules): If the molecules have significant conformational flexibility (e.g., side chains), it is crucial to perform a conformational search using a lower-level theory or molecular mechanics to identify the lowest energy conformers. This is a critical step as different conformers can have different reactivities.

Step 2: Geometry Optimization and Frequency Calculations
  • Choosing the Right Functional and Basis Set: The choice of DFT functional and basis set is a critical decision that impacts the accuracy and computational cost of the calculations.[22][23][24] For organic molecules like benzofuranones, a good starting point is a hybrid functional, such as B3LYP or a functional from the M06 family (e.g., M06-2X ), which often provide a good balance of accuracy and efficiency.[22][24] For the basis set, a Pople-style basis set like 6-31G(d) is suitable for initial optimizations, while a larger, polarization- and diffuse-function-augmented basis set like 6-311+G(d,p) is recommended for final energy calculations to improve accuracy.[23][25] It is always advisable to consult recent literature for benchmark studies on similar systems.[22][23]

    Parameter Recommendation for Benzofuranones Rationale
    DFT Functional B3LYP, M06-2X, ωB97X-DGood balance of accuracy and cost for organic reactions. M06-2X and ωB97X-D are often better for non-covalent interactions.[22][24]
    Basis Set 6-31G(d) for initial optimization, 6-311+G(d,p) for final energiesPople basis sets are widely used and validated for organic molecules. Adding polarization and diffuse functions improves the description of the electron density, especially for anions and transition states.[23][25]
  • Perform Geometry Optimization: Optimize the geometry of all stationary points (reactants, intermediates, products, and transition states) in the gas phase or with an implicit solvent model.[21][26] The optimization process finds the minimum energy structure for reactants, intermediates, and products, and the saddle point for transition states.

  • Perform Frequency Calculations: After each successful optimization, perform a frequency calculation at the same level of theory.[26] This serves two crucial purposes:

    • Characterization of Stationary Points: For minima (reactants, intermediates, products), all vibrational frequencies should be real (positive). For a transition state, there must be exactly one imaginary frequency.[11]

    • Thermodynamic Corrections: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are used to calculate the Gibbs free energy (G) at a specific temperature (usually 298.15 K).

Step 3: Transition State (TS) Searching

Finding the transition state is often the most challenging part of the computational study.

  • Initial TS Guess: The starting geometry for a TS search should be an educated guess of the structure at the highest point along the reaction coordinate. This can often be generated by manually manipulating the reactant structures towards the expected product geometry or by using specialized algorithms like the Berny algorithm in Gaussian.

  • TS Optimization: Use a TS optimization algorithm (e.g., Opt=TS in Gaussian) to locate the saddle point.

  • TS Validation:

    • Frequency Calculation: As mentioned, a valid TS must have exactly one imaginary frequency.

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state. A successful IRC calculation should connect the transition state to the corresponding reactant and product minima, confirming that the located TS is indeed for the reaction of interest.[10]

Step 4: Incorporating Solvent Effects

Reactions are typically performed in a solvent, which can significantly influence the reaction energetics.[15][27]

  • Implicit vs. Explicit Solvent Models:

    • Implicit (Continuum) Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a specific dielectric constant.[27][28][29] They are computationally efficient and often provide a good description of bulk solvent effects.[14][29] The SMD model is generally recommended as it is parameterized for a wide range of solvents.[30]

    • Explicit Models: These models include individual solvent molecules in the calculation.[28][31] They are computationally expensive but are necessary when specific solvent-solute interactions (e.g., hydrogen bonding) play a crucial role in the reaction mechanism.[30][31]

    • Hybrid Models (QM/MM): These models treat the reactive core with quantum mechanics (QM) and the surrounding solvent with molecular mechanics (MM), offering a balance between accuracy and cost.[28][31]

  • Protocol for Solvation: For most standard organic reactions of benzofuranones, a common and effective approach is to perform gas-phase optimizations followed by single-point energy calculations with an implicit solvent model on the gas-phase optimized geometries. This often provides a good approximation of the solvent effects on the relative energies.

Step 5: Data Analysis and Interpretation
  • Construct the Reaction Energy Profile: Plot the calculated Gibbs free energies of all stationary points (reactants, transition states, intermediates, and products) against the reaction coordinate.

  • Determine Activation Energies: The activation energy (ΔG‡) for each step is the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate.

  • Predict Selectivity: Compare the activation energies for competing reaction pathways. The pathway with the lowest ΔG‡ is the kinetically favored one and is predicted to yield the major product. A difference of ~1.4 kcal/mol in ΔG‡ at room temperature corresponds to a product ratio of approximately 90:10.

dot

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2-4: Core Calculations cluster_analysis Step 5: Analysis & Prediction A Construct 3D Structures of Reactants & Products B Conformational Search (if flexible) A->B C Geometry Optimization & Frequency Calculation (Reactants, Products) B->C D Transition State Search & Validation (IRC) C->D E Incorporate Solvent Effects (e.g., SMD) D->E F Calculate Gibbs Free Energies E->F G Construct Reaction Energy Profile F->G H Predict Reactivity & Selectivity G->H

Caption: A generalized workflow for investigating benzofuranone reactivity using DFT calculations.

Case Study: Predicting the Regioselectivity of a Friedel-Crafts Acylation on a Substituted Benzofuranone

Let's consider a hypothetical Friedel-Crafts acylation of a 5-methoxybenzofuran-3(2H)-one. The electrophilic attack can occur at either the C4 or C6 position. DFT calculations can predict the preferred site of acylation.

// Nodes representing molecules Reactants [label="5-Methoxybenzofuran-3(2H)-one + Acyl Halide/Lewis Acid", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State for C4 Acylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="4-Acyl-5-methoxybenzofuran-3(2H)-one", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; TS2 [label="Transition State for C6 Acylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product2 [label="6-Acyl-5-methoxybenzofuran-3(2H)-one", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges representing reaction pathways Reactants -> TS1 [label="ΔG‡(C4)"]; TS1 -> Product1; Reactants -> TS2 [label="ΔG‡(C6)"]; TS2 -> Product2;

{rank=same; TS1; TS2;} {rank=same; Product1; Product2;} }

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Experimental Design for Evaluating the Antioxidant Capacity of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Antioxidant Research

In the intricate landscape of cellular biology, a constant battle is waged against oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[1] This imbalance is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Consequently, the discovery and characterization of novel antioxidant compounds hold immense therapeutic promise. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental protocols for evaluating the antioxidant capacity of novel compounds. It moves beyond a mere recitation of steps to elucidate the underlying scientific principles, ensuring that the data generated is both accurate and biologically relevant.

Pillar 1: Understanding the Mechanisms of Antioxidant Action

A nuanced understanding of how antioxidants function is paramount to selecting the appropriate assays. Antioxidant activity is primarily mediated through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4][5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it.[5][6] The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[5][6][7]

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, reducing it to a more stable form.[3][4][8] Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are predominantly based on the SET mechanism.[8]

It is crucial to recognize that many antioxidant compounds can act via both mechanisms, and the predominant pathway can be influenced by factors such as the solvent and pH of the system.[8] Therefore, a comprehensive evaluation should employ a battery of assays that cover both HAT and SET mechanisms to create a complete "antioxidant profile."[9]

Pillar 2: A Curated Selection of In Vitro Antioxidant Assays

In vitro assays are indispensable for the initial screening of novel compounds due to their high-throughput nature, cost-effectiveness, and reproducibility.[10][11] However, it is critical to acknowledge their limitations, as they do not fully replicate the complex environment of a living organism.[10][11]

Commonly Employed In Vitro Assays: A Comparative Overview
Assay Mechanism Principle Advantages Limitations
DPPH Assay Primarily SET[8]Measures the discoloration of the stable DPPH radical from purple to yellow upon reduction by an antioxidant.[10][12]Simple, rapid, and inexpensive.[10]Not representative of biological radicals; potential for interference from colored compounds.[10][13]
ABTS Assay Mixed HAT and SET[14][15]Measures the decolorization of the pre-formed ABTS radical cation (ABTS•+).[10][16]Applicable to both hydrophilic and lipophilic antioxidants.[17]Involves a non-physiological radical.[18]
ORAC Assay HAT[5][6][7]Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[19][20]Uses a biologically relevant radical source.[21][22]Can be influenced by temperature and requires a fluorescence plate reader.[19]
FRAP Assay SETMeasures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Simple and rapid.Does not measure scavenging of biologically relevant radicals.
CUPRAC Assay SETMeasures the reduction of Cu²⁺-neocuproine to Cu¹⁺-neocuproine.[21]Can measure both hydrophilic and lipophilic antioxidants and operates at a near-physiological pH.[14][22]May not correlate well with other antioxidant assays.

Pillar 3: Detailed Protocols for Key Antioxidant Assays

The following protocols are designed to be self-validating, incorporating essential controls and clear data analysis steps.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a step-by-step guide for assessing the free radical scavenging activity of a novel compound using the DPPH assay.

Principle: The DPPH radical is a stable free radical with a deep violet color.[23] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[23] This change in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[23]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Protect the solution from light as DPPH is light-sensitive.[23]

  • Preparation of Test Compound and Positive Control: Prepare a stock solution of the test compound and the positive control in the same solvent used for the DPPH solution. From these stock solutions, prepare a series of dilutions to determine the IC50 value.[23]

  • Assay Protocol (Microplate Method):

    • Blank: Add 200 µL of the solvent to a well.

    • Control: Add 100 µL of the solvent and 100 µL of the DPPH working solution.[23]

    • Sample Wells: Add 100 µL of each dilution of the test compound to separate wells, followed by 100 µL of the DPPH working solution.[23]

    • Positive Control Wells: Add 100 µL of each dilution of the positive control to separate wells, followed by 100 µL of the DPPH working solution.[23]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula[12][23]: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution + solvent).

  • A_sample is the absorbance of the test sample or positive control.

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.[23]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Sol Prepare DPPH Solution Add_Reagents Add Reagents to 96-well Plate DPPH_Sol->Add_Reagents Test_Cmpd Prepare Test Compound Dilutions Test_Cmpd->Add_Reagents Pos_Ctrl Prepare Positive Control Dilutions Pos_Ctrl->Add_Reagents Incubate Incubate in Dark Add_Reagents->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another widely used method to screen for antioxidant activity.

Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[16][18] The radical cation has a characteristic blue-green color with a maximum absorbance at 734 nm.[16] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the extent of decolorization is proportional to the antioxidant's activity.[16]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[24]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[24]

  • Preparation of Test Compound and Positive Control: Prepare a stock solution and serial dilutions of the test compound and positive control in the appropriate solvent.

  • Assay Protocol (Microplate Method):

    • Add a small volume of the diluted test compound or positive control to the wells of a 96-well plate.

    • Add a larger volume of the diluted ABTS•+ solution to each well and mix.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of inhibition of ABTS•+ using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.[16]

ABTS_Assay_Principle ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Potassium Persulfate) Reduced_ABTS ABTS (Colorless) ABTS_Radical->Reduced_ABTS Reduction Oxidized_Antioxidant Oxidized Antioxidant (A•) Antioxidant Antioxidant (AH) Antioxidant->Oxidized_Antioxidant

Caption: Principle of the ABTS radical cation decolorization assay.

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Principle: The ORAC assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein.[19] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[19][20] In the absence of an antioxidant, the peroxyl radicals damage the fluorescein, leading to a loss of fluorescence. Antioxidants protect the fluorescein by scavenging the peroxyl radicals, thus preserving the fluorescence signal.[25] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[25]

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control and injectors

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer immediately before use.

    • Prepare a stock solution and serial dilutions of the test compound and Trolox in phosphate buffer.

  • Assay Protocol:

    • Add the fluorescein solution to all wells of a 96-well black microplate.

    • Add the test compound dilutions, Trolox standards, or buffer (for the blank) to the appropriate wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes) in the plate reader.[19][26]

    • Initiate the reaction by injecting the AAPH solution into all wells.[19]

  • Measurement: Immediately begin kinetic reading of fluorescence (e.g., excitation at 485 nm, emission at 520 nm) at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60-90 minutes) at 37°C.[19][20]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

  • Calculate the Net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample.

  • Plot a standard curve of Net AUC versus Trolox concentration.

  • Determine the ORAC value of the test compound from the standard curve and express it as Trolox equivalents (TE).

ORAC_Assay_Mechanism cluster_generation Radical Generation cluster_reaction Oxidative Reaction cluster_antioxidant Antioxidant Action AAPH AAPH Peroxyl_Radical Peroxyl Radical (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Fluorescein Fluorescein (Fluorescent) Peroxyl_Radical->Fluorescein Antioxidant Antioxidant (AH) Peroxyl_Radical->Antioxidant Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Fluorescein->Oxidized_Fluorescein Oxidation Stable_Product Stable Product Antioxidant->Stable_Product Quenching

Caption: Reaction mechanism of the ORAC assay.

Pillar 4: Bridging the Gap to Biological Relevance with Cellular Antioxidant Assays

While in vitro assays provide valuable initial data, they lack the biological complexity of a living system.[11] Cellular antioxidant assays (CAA) represent a significant step towards a more physiologically relevant assessment of antioxidant capacity.[27]

Principle of the Cellular Antioxidant Activity (CAA) Assay: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells.[27][28] A cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[27] In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][29] Antioxidant compounds that can penetrate the cell membrane will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[2][30]

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Test compound

  • Positive control (e.g., Quercetin)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with temperature and CO₂ control

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate and culture until they reach confluence.[27]

  • Cell Treatment:

    • Remove the growth medium and wash the cells with a suitable buffer (e.g., DPBS).

    • Treat the cells with the test compound and the positive control at various concentrations, along with the DCFH-DA probe, for a specific incubation period (e.g., 1 hour) at 37°C.[27]

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells.

    • Add the AAPH solution to all wells to induce oxidative stress.[27]

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., excitation at 485 nm, emission at 538 nm) at regular intervals for 1 hour.[27][30]

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence measurements. The CAA value can be calculated by comparing the AUC of the sample-treated cells to the control (cells treated with DCFH-DA and AAPH only). The results are often expressed as quercetin equivalents (QE).

CAA_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_stress_measurement Oxidative Stress & Measurement cluster_analysis Data Analysis Seed_Cells Seed HepG2 Cells in 96-well Plate Culture_Confluence Culture to Confluence Seed_Cells->Culture_Confluence Wash_Cells1 Wash Cells Culture_Confluence->Wash_Cells1 Add_Treatment Add Test Compound + DCFH-DA Wash_Cells1->Add_Treatment Incubate_Treatment Incubate for 1 hour Add_Treatment->Incubate_Treatment Wash_Cells2 Wash Cells Incubate_Treatment->Wash_Cells2 Add_AAPH Add AAPH to Induce Stress Wash_Cells2->Add_AAPH Kinetic_Read Kinetic Fluorescence Reading Add_AAPH->Kinetic_Read Calculate_AUC Calculate Area Under Curve (AUC) Kinetic_Read->Calculate_AUC Determine_CAA Determine CAA Value Calculate_AUC->Determine_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion: A Multi-faceted Approach to Antioxidant Evaluation

The evaluation of the antioxidant capacity of novel compounds is not a one-size-fits-all endeavor. A robust and meaningful assessment requires a multi-pronged approach that begins with a battery of in vitro assays to establish a foundational understanding of a compound's chemical reactivity.[11] Promising candidates should then be advanced to more biologically relevant cellular assays to ascertain their efficacy in a living system.[10][31] By understanding the principles behind each assay and meticulously adhering to validated protocols, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of the next generation of antioxidant therapeutics.

References

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  • Leopoldini, M., Russo, N., & Toscano, M. (2011). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT). ResearchGate. [Link]

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Semantic Scholar. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • MAES0168. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Maishan. [Link]

  • Rahman, M. M., et al. (2015). Review on in vivo and in vitro methods evaluation of antioxidant activity. PubMed Central (PMC). [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Panzella, L., & Napolitano, A. (2019). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. PubMed Central (PMC). [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Ilyasov, I. R., et al. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central (PMC). [Link]

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. ResearchGate. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Lou, Z., et al. (2022). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. [Link]

  • Roy, K., et al. (2010). Mechanisms of antioxidant react with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT). ResearchGate. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

  • Magalhães, L. M., et al. (2008). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. [Link]

  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. Journal of Agricultural and Food Chemistry. [Link]

  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. [Link]

  • Al-Sammarrae, K., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

  • Loizzo, M. R., et al. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. MDPI. [Link]

  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. Journal of Agricultural and Food Chemistry. [Link]

  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. [Link]

  • Kotha, R. R., & Luthria, D. L. (2019). Various in vitro and in vivo antioxidant assays, their principles, advantages, and limitations. ResearchGate. [Link]

  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. PubMed. [Link]

  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

  • Unsal, V., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

  • Held, P., & Brescia, P. (2013). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager. [Link]

  • Nardello, M., et al. (2024). Scheme of the reaction mechanism describing the ORAC assay. ResearchGate. [Link]

  • Nardello, M., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. PubMed Central (PMC). [Link]

  • Araneo, S., et al. (2001). Evidences in favour of a single electron transfer (SET) mechanism in the TiO2 sensitized photo-oxidation of α-hydroxy- and α,β-dihydroxybenzyl derivatives in water. RSC Publishing. [Link]

  • Al-Harrasi, A., et al. (2023). Electron-transfer-based assays. ResearchGate. [Link]

  • StudySmarter. (2024). Antioxidant Capacity Assays: TAC & Principle. [Link]

  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry. [Link]

  • Pisoschi, A. M., et al. (2023). Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance. PubMed Central (PMC). [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]

  • Flieger, J., et al. (2021). Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone (CAS No. 935521-29-2).[1][2] This valuable benzofuranone derivative serves as a key structural motif in medicinal chemistry and materials science.[3][4] The synthesis, while conceptually straightforward, presents several common challenges that can significantly impact yield and purity. Low yields, unexpected stereochemical outcomes, and difficult purifications are frequently encountered hurdles.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide researchers, chemists, and drug development professionals with the in-depth, field-proven insights needed to diagnose problems, optimize reaction conditions, and improve the overall yield and purity of the target compound.

Core Synthesis Workflow: The Wittig Reaction

The most prevalent and direct method for synthesizing this compound is the Wittig reaction. This involves the reaction of a phosphonium ylide with the ketone moiety of 2-benzofuranone (also known as 2-coumaranone). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[5][6]

Synthesis_Workflow cluster_start Starting Materials cluster_ylide Ylide Formation cluster_wittig Wittig Reaction AlkylHalide Acetonyl Halide (e.g., Chloroacetone) PhosphoniumSalt Acetonyltriphenyl- phosphonium Salt AlkylHalide->PhosphoniumSalt SN2 Reaction PPh3 Triphenylphosphine (PPh3) PPh3->PhosphoniumSalt Benzofuranone 2-Benzofuranone Product (1Z)-1-(2-Benzofuran- 1(3H)-ylidene)acetone Benzofuranone->Product Ylide Stabilized Ylide (Ph3P=CHCOCH3) PhosphoniumSalt->Ylide Deprotonation (Base) Ylide->Product Wittig Reaction Byproduct Triphenylphosphine Oxide (TPPO) Ylide->Byproduct Forms byproduct

Caption: General workflow for the synthesis via the Wittig reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is critically low. What are the most common causes and how can I fix them?

Low yield is the most frequent issue. It can typically be traced back to one of three stages: ylide formation, the Wittig reaction itself, or product workup and purification.

Troubleshooting Flowchart for Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed CheckYlide Is Ylide Formation Complete? Start->CheckYlide CheckWittig Are Wittig Conditions Optimal? CheckYlide->CheckWittig Yes FixYlide Troubleshoot Ylide Formation: - Check base strength/purity - Ensure anhydrous conditions - Verify phosphonium salt quality CheckYlide->FixYlide No CheckPurification Is Product Lost During Purification? CheckWittig->CheckPurification Yes FixWittig Optimize Wittig Reaction: - Increase temperature/time - Check solvent choice - Screen different bases/additives CheckWittig->FixWittig No FixPurification Improve Purification: - Optimize chromatography - Check for product degradation - Analyze waste streams for product CheckPurification->FixPurification Yes Success Yield Improved CheckPurification->Success No (Problem Identified) YlideYes Yes YlideNo No WittigYes Yes WittigNo No FixYlide->CheckYlide FixWittig->CheckWittig FixPurification->CheckPurification

Caption: A step-by-step guide to diagnosing the cause of low reaction yields.

Detailed Breakdown:

  • Inefficient Ylide Formation: The ylide derived from acetonyltriphenylphosphonium chloride is a "stabilized ylide" because the negative charge on the carbanion is delocalized by the adjacent carbonyl group.[7][8] This stability means it is less reactive than non-stabilized ylides.[9]

    • Causality: The acidity of the α-proton in the phosphonium salt is lower than in non-stabilized salts. Therefore, the choice of base is critical. An insufficiently strong base will not fully deprotonate the salt, leading to a low concentration of the active ylide.

    • Solution: Use a base with a conjugate acid pKa that is significantly higher than that of the phosphonium salt (pKa ≈ 6-10, depending on solvent). While strong bases like n-BuLi are common for non-stabilized ylides, they can be overkill and may lead to side reactions here.[5][7] Weaker bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or even sodium methoxide (NaOMe) in an appropriate solvent are often sufficient and lead to cleaner reactions.[9] Ensure all reagents and solvents are strictly anhydrous, as water will quench the ylide.

  • Poor Reactivity of 2-Benzofuranone: 2-Benzofuranone is a cyclic ketone, which can sometimes be less reactive than acyclic counterparts due to ring strain or steric hindrance. Furthermore, stabilized ylides are known to react poorly or not at all with less reactive ketones.[10][11]

    • Causality: The electrophilicity of the carbonyl carbon in 2-benzofuranone might be insufficient for rapid attack by the moderately nucleophilic stabilized ylide. The reaction may stall or proceed very slowly at room temperature.

    • Solution: Increase the reaction temperature. Refluxing in a solvent like THF, toluene, or DMF is often necessary to drive the reaction to completion.[12] Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Q2: I am getting the wrong stereoisomer! How can I improve selectivity for the (Z)-isomer?

This is a critical and nuanced challenge. Standard Wittig reaction theory predicts that stabilized ylides predominantly yield the thermodynamically more stable (E)-alkene.[9][13][14] However, the desired product is the (Z)-isomer. This suggests the reaction does not follow the simplest model, and kinetic control must be favored.

Factors Influencing Stereoselectivity:

Z_E_Selectivity cluster_pathways Reaction Pathways Ylide Ylide + Ketone Betaine_cis cis-Betaine (Kinetic Intermediate) Ylide->Betaine_cis Irreversible (Low Temp, Li+ salts) Betaine_trans trans-Betaine (Thermodynamic Intermediate) Ylide->Betaine_trans Reversible (High Temp, salt-free) Betaine_cis->Betaine_trans Equilibration Oxaphosphetane_cis cis-Oxaphosphetane Betaine_cis->Oxaphosphetane_cis Fast Collapse Oxaphosphetane_trans trans-Oxaphosphetane Betaine_trans->Oxaphosphetane_trans Fast Collapse Z_Alkene (Z)-Alkene (Kinetic Product) Oxaphosphetane_cis->Z_Alkene Elimination E_Alkene (E)-Alkene (Thermodynamic Product) Oxaphosphetane_trans->E_Alkene Elimination

Caption: Kinetic vs. thermodynamic pathways in the Wittig reaction.

  • The Role of Salts (Schlosser Modification): The presence of lithium salts is known to dramatically enhance Z-selectivity, even with stabilized ylides.[13]

    • Causality: Lithium ions coordinate to the oxygen atom of the betaine intermediate, increasing its stability and slowing down the equilibration between the cis and trans betaines. This effectively locks the reaction under kinetic control, favoring the formation of the cis-oxaphosphetane which collapses to the (Z)-alkene.[9]

    • Solution: When generating the ylide, use a lithium base like n-butyllithium (n-BuLi). If using other bases like NaH or KHMDS, add a lithium salt additive such as lithium bromide (LiBr) or lithium iodide (LiI) to the reaction mixture before adding the benzofuranone.

  • Solvent and Temperature Effects:

    • Causality: Polar aprotic solvents can stabilize the betaine intermediates, influencing the rate of equilibration. Higher temperatures provide the energy needed to overcome the barrier for betaine reversal and equilibration, favoring the thermodynamic (E)-product.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm the reaction while monitoring its progress. Solvents like THF are generally preferred over more polar solvents like DMF when Z-selectivity is the goal.

ParameterCondition for High (Z)-SelectivityCondition for High (E)-SelectivityRationale
Ylide Type Non-stabilizedStabilizedIntrinsic reactivity and reversibility of initial addition.[9][14]
Additives Lithium Salts (LiBr, LiI)Salt-free conditionsLi+ ions trap the kinetic betaine intermediate.[13]
Base Lithium bases (n-BuLi)Sodium or Potassium basesIntroduces Li+ ions into the reaction medium.
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Low temp favors kinetic control; high temp favors thermodynamic control.
Solvent Aprotic, less polar (THF, Toluene)Polar aprotic (DMF, DMSO)Polar solvents can accelerate betaine equilibration.
Q3: I'm having great difficulty purifying the product. The main contaminant is triphenylphosphine oxide (TPPO).

TPPO is a notorious byproduct in Wittig reactions due to its high polarity and tendency to co-elute with products of similar polarity.

  • Strategy 1: Chromatography Optimization

    • Causality: The polarity of TPPO is similar to that of the desired product, making baseline separation difficult.

    • Solution: Use a less polar solvent system for flash column chromatography. A gradient elution starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity can often resolve the product from TPPO. Sometimes, using a different solvent system entirely, like Dichloromethane/Methanol, can alter the relative elution order and improve separation. For challenging separations, consider using a different stationary phase like alumina instead of silica gel.[15]

  • Strategy 2: Chemical Conversion/Precipitation

    • Causality: TPPO can be converted into a salt or complex, drastically changing its solubility and allowing for separation via extraction or precipitation.

    • Solution 1 (Precipitation): After the reaction, concentrate the crude mixture, re-dissolve it in a minimal amount of a polar solvent like dichloromethane, and then add a large volume of a non-polar solvent like cold diethyl ether or hexane. TPPO is often less soluble in these mixtures and may precipitate out, allowing it to be removed by filtration.

    • Solution 2 (Acidic Extraction): TPPO is weakly basic. It can be protonated and converted into a water-soluble phosphonium salt. After the reaction, perform a workup and dissolve the crude organic residue in a solvent like ethyl acetate. Wash the organic layer with dilute HCl (e.g., 1M). This can sometimes extract a portion of the TPPO into the aqueous layer. Caution: Ensure your target molecule is stable to acidic conditions.

Detailed Experimental Protocols

Protocol 1: Preparation of the Wittig Reagent (Acetonylidenetriphenylphosphorane)
  • Phosphonium Salt Formation:

    • To a solution of triphenylphosphine (1.0 eq) in toluene or acetonitrile, add chloroacetone (1.05 eq).

    • Heat the mixture to reflux for 12-24 hours. The phosphonium salt will precipitate as a white solid.

    • Cool the mixture, collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum. Store in a desiccator.

  • Ylide Generation (In Situ):

    • Suspend the dried acetonyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq; or t-BuOK, 1.0 M in THF, 1.1 eq) portion-wise or dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. A characteristic deep yellow or orange color indicates the formation of the ylide.

Protocol 2: Optimized Wittig Reaction for (Z)-Selectivity
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend acetonyltriphenylphosphonium chloride (1.2 eq) and anhydrous lithium bromide (LiBr, 1.2 eq) in anhydrous THF.

  • Ylide Generation: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.15 eq) dropwise. The mixture should turn a deep color. Stir at -78 °C for 1 hour.

  • Reaction: Dissolve 2-benzofuranone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Execution: Maintain the reaction at -78 °C and monitor its progress by TLC (staining with permanganate may be necessary). After 2-4 hours, or upon consumption of the starting material, allow the reaction to slowly warm to room temperature.

  • Quench & Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Flash Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column: Pack a silica gel column using a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 2% to 5%, then 10% Ethyl Acetate in Hexane) while collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield the final product, this compound.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 703. [Link]

  • ResearchGate. (n.d.). Synthetic methods of benzofuran-3(2H)-ones. [Link]

  • ResearchGate. (n.d.). Different schematic routes to synthesize benzofurans. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Organic Letters, 23(9), 3465–3469. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

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  • YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. [Link]

  • ResearchGate. (2017). First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. [Link]

  • YouTube. (2024). Aldehydes & Ketones: Wittig Reaction – Reacting With Phosphonium Ylides (Mechanism, Ylide Formation). [Link]

  • Sci-Hub. (n.d.). The Wittig Reaction of Benzofuranones. [Link]

  • Tetrahedron. (n.d.). This compound. [Link]

  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

  • ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]

  • PharmD GURU. (n.d.). WITTIG REACTION. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative. [Link]

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  • MDPI. (n.d.). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

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Technical Support Center: Overcoming In Vitro Solubility Challenges of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of benzofuran derivatives in in vitro research. As a researcher, scientist, or drug development professional, you are likely aware of the immense therapeutic potential of benzofuran scaffolds.[1][2][3] However, their inherent hydrophobicity often leads to significant solubility hurdles in aqueous experimental systems, which can compromise data reliability and hinder progress.[1]

This guide provides a comprehensive, experience-driven approach to troubleshooting and overcoming these issues. We will delve into the root causes of poor solubility and present a range of practical, evidence-based strategies to ensure your benzofuran derivatives remain in solution, leading to accurate and reproducible results.

Part 1: Troubleshooting Guide - A First-Response Framework

This section is designed to be your first point of reference when you encounter precipitation or solubility issues during your experiments.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Question: I've dissolved my benzofuran derivative in DMSO to create a high-concentration stock. However, upon diluting it into my aqueous assay buffer or cell culture medium, a precipitate forms instantly. What's happening and how can I resolve it?

Answer: This phenomenon, often termed "crashing out," is a classic sign that the aqueous environment cannot maintain the solubility of your hydrophobic benzofuran derivative once the DMSO concentration is significantly lowered.[4] Here’s a systematic approach to troubleshoot this common issue:

Initial Checks & Quick Fixes:

  • Final DMSO Concentration: For many cell-based assays, it's crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.[5][6] However, this low concentration may be insufficient to keep your compound soluble. It's essential to perform a DMSO tolerance test for your specific cell line to determine the maximum acceptable concentration.[7][8][9] Some cell lines may tolerate up to 1% or even 2% DMSO for short durations without significant cytotoxic effects.[7]

  • Temperature of Media: Adding a compound stock to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions to enhance solubility.[4]

  • Mixing Technique: Rapidly adding a concentrated stock to a large volume of aqueous buffer can cause localized high concentrations that lead to precipitation. Employ a gentle but thorough mixing technique, such as adding the stock solution dropwise while vortexing the media.[4][10]

Workflow for Optimizing Stock Dilution:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome Precipitation Precipitate forms upon dilution Check_DMSO 1. Verify Final DMSO Concentration Is it <0.5%? Precipitation->Check_DMSO Warm_Media 2. Use Pre-warmed (37°C) Media Check_DMSO->Warm_Media If DMSO is optimal Mixing 3. Improve Mixing Technique (Dropwise addition, vortexing) Warm_Media->Mixing Serial_Dilution 4. Perform Serial Dilutions Mixing->Serial_Dilution Resolved Solubility Issue Resolved Serial_Dilution->Resolved If successful Advanced_Strategies Issue Persists: Move to Advanced Strategies Serial_Dilution->Advanced_Strategies If unsuccessful Proceed Proceed with Experiment Resolved->Proceed G cluster_0 Components cluster_1 Complexation Benzofuran Hydrophobic Benzofuran Derivative Complex Water-Soluble Inclusion Complex Benzofuran->Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Complex Forms cavity

Caption: Encapsulation of a benzofuran derivative by a cyclodextrin.

Lipid-Based Formulations

Concept: For highly lipophilic benzofuran derivatives, lipid-based formulations can be an effective strategy. These systems, such as self-emulsifying drug delivery systems (SEDDS), consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon contact with aqueous media. [11][12][13][14][15][16][17] Considerations for In Vitro Use:

While highly effective for in vivo oral delivery, the complexity of lipid-based formulations requires careful consideration for in vitro assays. The components of the formulation (oils, surfactants) can interfere with cellular assays. It is crucial to run extensive vehicle controls to assess the impact of the formulation blank on your experimental system.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for my benzofuran derivative? A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving a wide range of hydrophobic compounds for in vitro screening. [9][18] Q2: How do I prepare a stock solution of my benzofuran derivative? A2: A detailed protocol for preparing a stock solution is essential for reproducibility. This involves accurate weighing, choice of a suitable solvent (typically DMSO), and ensuring complete dissolution before storage. For a step-by-step guide, refer to established protocols for stock solution preparation. [19]Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. [19] Q3: Can I use sonication to dissolve my compound? A3: Sonication can be a useful physical method to aid in the initial dissolution of your compound in a solvent like DMSO. However, it is generally not recommended for the final diluted solutions in aqueous buffer, especially for cell-based assays, as it can be harsh on the compound and other assay components. [5] Q4: My compound is an ionizable benzofuran derivative. How can I use pH to my advantage? A4: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility. [10][20][21]For acidic compounds, increasing the pH will favor the more soluble ionized form. Conversely, for basic compounds, lowering the pH will increase solubility. Always ensure the final pH is compatible with your biological assay. [10] Q5: Are there any other physical methods to improve solubility? A5: Techniques like micronization and nanosizing, which reduce particle size, can significantly enhance dissolution rates. [11][22]While these are more common in later-stage drug development, they can be considered for particularly challenging compounds.

Conclusion

Overcoming the solubility issues of benzofuran derivatives is a critical step in unlocking their full therapeutic potential in in vitro research. By systematically addressing the factors that contribute to poor solubility and employing the appropriate solubilization strategies, you can achieve reliable and reproducible data. This guide provides a foundation for troubleshooting, but it is important to remember that the optimal approach will always be compound-specific. Empirical testing and careful validation of your chosen method are paramount to experimental success.

References

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  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?.
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  • Sigma-Aldrich. (n.d.).
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  • ResearchGate. (2017).
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  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(thienyl)benzofuran Compounds.
  • Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
  • National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2022).
  • MDPI. (2023).
  • ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (2025).
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  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
  • National Center for Biotechnology Information. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ACS Publications. (2024).
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • National Center for Biotechnology Information. (n.d.).
  • International Journal for Scientific and Development Research. (n.d.).
  • PubMed. (n.d.).
  • SciSpace. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs.
  • National Center for Biotechnology Information. (n.d.).
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  • ACS Publications. (2026).
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Technical Support Center: Optimizing Reaction Conditions for Benzofuran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical task.[1][2][3] This guide provides field-proven insights to help you navigate the complexities of benzofuran ring formation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and validated solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling of an o-halophenol and a terminal alkyne, followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common hurdle and can stem from several factors related to the catalyst, reagents, and reaction conditions.[4] A systematic approach is crucial for diagnosis.

Causality-Driven Troubleshooting Steps:
  • Catalyst Activity is Paramount:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage (exposure to air or moisture), or the selection of an inappropriate palladium source.[4] Oxygen, in particular, can poison the catalyst.[4]

    • Solution:

      • Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere (e.g., argon or nitrogen).[4]

      • Consider a more active catalyst system. Palladium nanoparticles have shown high efficiency.[5] For many coupling reactions, PdCl₂(CH₃CN)₂ can be superior to Pd(OAc)₂ or Pd(acac)₂ due to its favorable electronic and structural properties.[6]

      • The choice of ligand is critical as it stabilizes the palladium complex and influences its reactivity.[7] While PPh₃ is common for Sonogashira couplings, screening bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or hydrophilic ligands like TPPTS for aqueous media can significantly improve outcomes.[8][9]

  • Reaction Conditions Optimization:

    • Cause: Suboptimal temperature, solvent, or base can dramatically hinder the reaction rate and yield.[4]

    • Solution:

      • Temperature: While some reactions proceed at room temperature, many require heating.[8][10] Systematically screen temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C). Be aware that excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[4][7]

      • Solvent: The solvent choice affects reagent solubility and catalyst stability. Common solvents include DMF, toluene, and acetonitrile.[7][8] The polarity of the solvent can influence reaction pathways.[11][12] Ensure solvents are anhydrous and thoroughly degassed to remove oxygen.[4]

      • Base: The base is crucial for both the coupling and cyclization steps.[4] Its strength and solubility are key. For Larock-type syntheses at high temperatures, avoid bases like NaHCO₃ which can decompose to produce water, deactivating the palladium catalyst.[7] Anhydrous inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective.[7] Organic amines such as triethylamine (NEt₃) or piperidine are also commonly used.[7][8]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (o-halophenol, alkyne) can introduce contaminants that poison the catalyst. Incorrect stoichiometry can also lead to low yields.[4]

    • Solution:

      • Ensure all starting materials are pure and dry. Recrystallize or chromatograph if necessary.

      • Verify the stoichiometry. An excess of the alkyne (1.1-1.5 equivalents) is often used to drive the reaction to completion.[4]

Troubleshooting Workflow Diagram

G start Low/No Product Yield cat_act 1. Check Catalyst Activity start->cat_act react_cond 2. Optimize Reaction Conditions start->react_cond reagent_qual 3. Verify Reagent Quality start->reagent_qual side_react 4. Investigate Side Reactions start->side_react fresh_cat Use Fresh/Active Catalyst (e.g., PdCl₂(CH₃CN)₂) cat_act->fresh_cat screen_lig Screen Ligands (e.g., PPh₃, XPhos) cat_act->screen_lig vary_temp Vary Temperature (RT to 100 °C) react_cond->vary_temp screen_solv Screen Solvents (DMF, Toluene, MeCN) react_cond->screen_solv screen_base Screen Bases (K₂CO₃, Cs₂CO₃, NEt₃) react_cond->screen_base purify_reag Purify/Dry Reagents & Degas Solvents reagent_qual->purify_reag adj_stoich Adjust Stoichiometry (Excess Alkyne) reagent_qual->adj_stoich min_glaser Minimize Glaser Coupling (e.g., Copper-Free Conditions) side_react->min_glaser

Caption: A logical workflow for troubleshooting low-yield benzofuran synthesis.

Issue 2: Significant Formation of Alkyne Homocoupling Byproducts (Glaser Coupling)

Question: My reaction produces a significant amount of a byproduct that I've identified as the homocoupled dimer of my terminal alkyne. How can I suppress this?

Answer: Alkyne homocoupling, or Glaser coupling, is a very common side reaction in Sonogashira-type syntheses, especially when a copper co-catalyst is used.[4] This occurs when two terminal alkyne molecules couple to form a diyne.

  • Mechanism Insight: This side reaction is promoted by the copper(I) co-catalyst and the presence of an oxidant (often trace oxygen).

  • Solutions:

    • Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. Many modern palladium/phosphine catalyst systems are efficient enough to promote the cross-coupling without the need for CuI.[4]

    • Minimize Copper Catalyst: If copper is essential for your specific substrate, reduce its loading to the minimum effective amount (e.g., 1-2 mol%).

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[4]

    • Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas to minimize oxygen, which participates in the Glaser coupling mechanism.

Issue 3: Poor Regioselectivity in Acid-Catalyzed Cyclization

Question: My acid-catalyzed cyclization of an unsymmetrical aryl ether is giving me a mixture of regioisomers. How can I improve the selectivity?

Answer: The regioselectivity of electrophilic aromatic substitution in acid-catalyzed cyclizations is governed by the electronic and steric properties of the aromatic ring.[13]

  • Mechanism Insight: The reaction proceeds via protonation and formation of an oxonium ion, followed by intramolecular nucleophilic attack from the phenyl ring.[13] The site of attack is determined by the relative stability of the resulting Wheland intermediate.

  • Solutions:

    • Analyze Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring will direct the cyclization to the ortho and para positions, while electron-withdrawing groups (EWGs) will deactivate the ring and direct meta. The most nucleophilic position on the ring will preferentially attack the electrophilic center. Computational tools can help predict the most likely site of reaction.[13]

    • Modify the Catalyst: The choice of acid can influence selectivity. Lewis acids (e.g., TMSOTf, La(OTf)₃) may offer different selectivity compared to strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid.[14][15] Screening different acid catalysts is recommended.

    • Steric Hindrance: Bulky substituents on the aromatic ring or on the cyclizing chain can sterically block certain positions, forcing the reaction to occur at a less hindered, albeit electronically less favorable, site. You may be able to redesign your substrate to exploit this effect.

Frequently Asked Questions (FAQs)

Q1: What are the most common and robust strategies for synthesizing the benzofuran ring?

A1: Several powerful methods exist, with the choice depending on the desired substitution pattern and available starting materials.[16]

  • Palladium-Catalyzed Reactions: This is a highly versatile and widely used approach. The most common variant is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (annulations).[2][7][16] Heck-type couplings are also employed.[10][17]

  • Acid-Catalyzed Cyclizations: Intramolecular cyclization of precursors like aryl propargyl ethers or acetals under acidic conditions is a classic and effective method.[13][18]

  • Base-Promoted Cyclizations: o-Alkynylphenols can undergo intramolecular cyclization to form benzofurans, sometimes under simple, transition-metal-free basic conditions, offering a cheaper and greener alternative.[1]

  • Reactions of Phenols and Alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using copper or gold catalysts, providing a direct route to the benzofuran core.[19][20]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: Substituents on the aromatic ring significantly influence reactivity.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) generally increase the nucleophilicity of the phenol or aryl halide, which can accelerate palladium-catalyzed cross-coupling reactions and electrophilic cyclizations.[21]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R) decrease the electron density of the aromatic ring. This can slow down the rate of oxidative addition in palladium catalysis and make the ring less reactive towards electrophilic attack in acid-catalyzed cyclizations, sometimes leading to lower yields.[4]

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?

A3: Certainly. Below is a general protocol for the synthesis of a 2-substituted benzofuran via a palladium/copper-catalyzed Sonogashira coupling and subsequent cyclization of an o-iodophenol with a terminal alkyne. This protocol is based on widely used procedures.[4][7][8]

Experimental Protocol: Synthesis of 2-Phenylbenzo[b]furan

Materials:

  • 2-Iodophenol (1.0 equiv.)

  • Phenylacetylene (1.2-2.0 equiv.)[7]

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)[7]

  • Base (e.g., Triethylamine (NEt₃), 1.2-3.0 equiv.)[7]

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

Procedure:

  • Setup: To a flame-dried, sealable reaction tube equipped with a magnetic stir bar, add the 2-iodophenol (1.0 equiv.), palladium catalyst (e.g., 2.5 mol%), and CuI (5 mol%).[7]

  • Inert Atmosphere: Seal the tube with a rubber septum, and thoroughly flush the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., acetonitrile) via syringe. Then, add the base (e.g., NEt₃, 1.2 equiv.) and the terminal alkyne (e.g., phenylacetylene, 2.0 equiv.) sequentially via syringe.[7]

  • Reaction: Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90 °C).[7]

  • Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-20 hours).[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]furan.[7]

Q4: How do I purify my final benzofuran product if it's contaminated with regioisomers or other impurities?

A4: Purification can indeed be challenging, especially with closely related isomers.

  • Column Chromatography: This is the most common method. To improve separation of co-eluting regioisomers, try experimenting with different solvent systems. A switch from a standard hexane/ethyl acetate system to one involving dichloromethane or toluene might change the selectivity of the separation.[22]

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for purification. Screen various solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) can provide high-purity material.

Catalytic Cycle and Optimization Parameters

The following diagram illustrates a simplified pathway for the widely used Sonogashira coupling followed by intramolecular cyclization, highlighting key optimization points.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_Aryl Ar-Pd(II)-I(L)₂ OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Alkyne Ar-Pd(II)-Alkyne(L)₂ Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Coupled o-Alkynylphenol RedElim->Coupled Cyclize 5-endo-dig Cyclization Coupled->Cyclize ArylHalide o-Iodophenol ArylHalide->OxAdd Alkyne Terminal Alkyne Alkyne->Transmetal Base1 Base (e.g., NEt₃) Base1->Transmetal CuI CuI CuI->Transmetal Product Benzofuran Cyclize->Product Base2 Base (e.g., K₂CO₃) Base2->Cyclize

Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.

Data Summary: Typical Reaction Conditions

The table below summarizes common conditions for palladium-catalyzed synthesis of 2-arylbenzofurans, illustrating the variety of successful approaches.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (30)bpy (30)-Toluene9058-94[7]
2PdCl₂(PPh₃)₂ (2-5)-NEt₃ (1.2-3)MeCN/DMF70-90Good[7]
3Pd(OAc)₂ (2)PPh₃PiperidineDMF60Fair-Good[8]
4Pd Nanoparticles-K₂CO₃MethanolRTGood[5]
5PdCl₂(CH₃CN)₂-LiOtButBuOH120Good[2]
References
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (2025). Benchchem.
  • Technical Support Center: Optimization of Benzofuran Synthesis. (2025). Benchchem.
  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química - Elsevier.
  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. (n.d.). PMC - NIH.
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  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). Organic Letters - ACS Publications.
  • Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. (2023). RSC Publishing - The Royal Society of Chemistry.
  • Au-catalyzed synthesis of benzofurans from phenols and alkynes using molecular oxygen. (2025). ChemInform.
  • Direct Synthesis of Functionalized Benzofurans from Phenols. (2021). Angewandte Chemie International Edition.
  • Technical Support Center: Purification of Substituted Benzofurans. (2025). Benchchem.
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  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH.
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  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. (n.d.). Science.gov.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (n.d.). PubliCatt.
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Schrödinger.
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Technical Support Center: Troubleshooting Peak Broadening in NMR of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak broadening in their NMR spectra. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying causality to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My baseline looks good and the solvent peaks are sharp, but all the signals for my substituted benzofuran are broad. What is the likely cause?

This is a common and often frustrating issue. When instrument-related problems like poor shimming are ruled out (indicated by sharp solvent and reference signals), the broadening is almost certainly related to the sample itself. The primary culprits for compound-specific peak broadening are:

  • Aggregation: Substituted benzofurans, particularly those with planar aromatic systems and hydrogen-bonding moieties, can stack or self-associate in solution. This increases the effective molecular weight and slows down molecular tumbling, leading to broader signals.[1][2]

  • Chemical Exchange: If your molecule is undergoing a dynamic process, such as conformational changes or proton exchange, on a timescale comparable to the NMR experiment, the resulting signals will be broadened.[3]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions or dissolved molecular oxygen can significantly shorten relaxation times, causing severe peak broadening.[4][5]

The following sections will guide you through a systematic approach to identify and resolve the specific cause.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Aggregation

Aggregation is a frequent cause of peak broadening, especially in drug discovery programs where molecules are often designed to have intermolecular interactions.[6][7][8] For substituted benzofurans, π-π stacking is a common mode of self-association.[9]

Several straightforward experiments can help diagnose aggregation:

  • Concentration Dependence Study: Acquire a series of ¹H NMR spectra at different sample concentrations (e.g., 20 mg/mL, 10 mg/mL, 5 mg/mL, and 1 mg/mL). If the peaks become sharper at lower concentrations, aggregation is the likely cause.

  • Solvent Change: The choice of solvent can dramatically influence aggregation. Aromatic solvents like benzene-d₆ can disrupt π-π stacking interactions, potentially leading to sharper signals. Conversely, more polar, hydrogen-bond-accepting solvents like DMSO-d₆ might disrupt hydrogen-bonding-driven aggregation.

  • Temperature Increase: Increasing the temperature can provide enough thermal energy to break up aggregates. A variable temperature (VT) NMR experiment (see Guide 2) showing peak sharpening at higher temperatures is a strong indicator of aggregation.

  • Work at Lower Concentrations: The simplest solution is to prepare a more dilute sample. For routine ¹H NMR, 1-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[10][11]

  • Change the Solvent: If solubility permits, switch to a solvent that is less conducive to the specific type of aggregation (e.g., benzene-d₆ for π-stacking, or a few drops of methanol-d₄ to disrupt hydrogen bonding).[12]

  • Utilize Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates signals based on the diffusion coefficient of the molecules, which is related to their size.[13][14][15][16] Aggregated species will diffuse more slowly and appear as distinct traces from the monomeric form, providing definitive evidence and even allowing for the quantification of the aggregation state.[13][14][15][16][17]

Concentration (mg/mL)Typical Linewidth at Half-Height (Hz) for Monomeric SpeciesTypical Linewidth at Half-Height (Hz) for Aggregated Species
200.5 - 1.5> 5
100.5 - 1.53 - 5
50.5 - 1.51.5 - 3
10.5 - 1.51.0 - 2.0

Note: These are typical values and can vary depending on the specific compound and spectrometer.

Guide 2: Investigating Chemical and Conformational Exchange

Substituted benzofurans can exhibit dynamic behavior, such as rotation around single bonds leading to different conformations (rotamers), or the exchange of labile protons (e.g., -OH, -NH). When the rate of this exchange is on the millisecond to microsecond timescale, it can lead to significant peak broadening.[3]

Variable Temperature (VT) NMR Spectroscopy is the primary tool for investigating dynamic processes.[18][19]

  • Principle: By changing the temperature, you can alter the rate of the exchange process.

    • Cooling the sample slows down the exchange. If you are in the intermediate exchange regime at room temperature (broad peaks), cooling may resolve the broad peak into two or more distinct, sharp signals corresponding to the different conformations.

    • Heating the sample speeds up the exchange. This can cause the broad peak to coalesce into a single, sharp, averaged signal.

  • Sample Preparation: Prepare a sample of your substituted benzofuran in a suitable deuterated solvent (e.g., toluene-d₈ for high temperatures, or dichloromethane-d₂ for low temperatures). Ensure you are using a high-quality NMR tube rated for the intended temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating Run: Increase the temperature in increments of 10-20 K (e.g., 318 K, 338 K, 358 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Monitor the peak widths.

  • Cooling Run (if necessary): If heating does not resolve the broadening, return to room temperature and then cool the sample in 10-20 K increments (e.g., 278 K, 258 K, 238 K).

  • Data Analysis: Analyze the spectra for changes in peak shape. The temperature at which two exchanging peaks merge into one is called the coalescence temperature, which can be used to calculate the rate of exchange.

G start Broad Peaks Observed for Analyte (Solvent Peaks Sharp) concentration Run Concentration-Dependent NMR start->concentration sharpens_low_conc Peaks sharpen at lower concentration? concentration->sharpens_low_conc vt_nmr Perform Variable Temperature (VT) NMR temp_effect Peak shape changes with temperature? vt_nmr->temp_effect paramagnetic Check for Paramagnetic Impurities paramagnetic_issue Likely Paramagnetic Broadening paramagnetic->paramagnetic_issue sharpens_low_conc->vt_nmr No aggregation Likely Aggregation sharpens_low_conc->aggregation Yes temp_effect->paramagnetic No exchange Likely Chemical Exchange temp_effect->exchange Yes solution_agg Use lower concentration, change solvent, or run DOSY. aggregation->solution_agg solution_exchange Analyze VT data to determine exchange kinetics. Consider 2D EXSY. exchange->solution_exchange solution_paramagnetic Filter sample, use chelating agent, or degas. paramagnetic_issue->solution_paramagnetic

Caption: A logical workflow for diagnosing the cause of peak broadening.

Protons on heteroatoms are often subject to exchange with residual water in the NMR solvent or with other molecules. This exchange can be pH and concentration-dependent.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it confirms that it was an exchangeable proton.

Guide 3: Identifying and Removing Paramagnetic Impurities

Even trace amounts of paramagnetic species can lead to severe line broadening.[5] Common sources include:

  • Dissolved Oxygen: O₂ is paramagnetic and can be a significant contributor to broadening.

  • Metal Ions: Residual catalysts (e.g., from a cross-coupling reaction) or metal ions leached from glassware can contaminate your sample.

  • Degassing: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through your sample for several minutes before capping the NMR tube. For more rigorous degassing, the freeze-pump-thaw method can be used.

  • Filtration: If you suspect particulate metal contamination, filter your sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Use of Chelating Agents: For dissolved paramagnetic metal ions, adding a chelating agent can sequester the metal and mitigate its broadening effects.[4][20][21][22]

  • Prepare the Chelating Resin: Take a small amount of a chelating resin (e.g., Chelex® 100) and wash it several times with the deuterated solvent you will be using for your NMR sample. This removes any soluble impurities from the resin.

  • Dissolve the Sample: Dissolve your substituted benzofuran in a small vial with the deuterated solvent.

  • Incubate with Resin: Add a small amount of the washed chelating resin to the vial containing your sample. Gently agitate the mixture for 10-15 minutes.

  • Filter: Carefully filter the solution through a cotton-plugged Pasteur pipette into a clean NMR tube, ensuring that no resin beads are transferred.

  • Acquire Spectrum: Acquire the NMR spectrum as usual. A significant sharpening of the peaks indicates the successful removal of paramagnetic metal ions.

Caution: Always run a small-scale test to ensure your compound does not interact or degrade upon exposure to the chelating agent.

References

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Agarwal, A., Bobay, B. G., & Becker, M. L. (2025). Observation of Dynamic Aggregation Behavior in Thermoresponsive Micro- and Nanoparticles via Diffusion-Ordered NMR Spectroscopy. Journal of the American Chemical Society, 147(11), 9386–9395. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. (n.d.). PMC. Retrieved from [Link]

  • Improving the Interpretation of Small Molecule Diffusion Coefficients. (2018). Analytical Chemistry, 90(5), 3462–3468. Retrieved from [Link]

  • Basic Practical NMR Concepts. (n.d.). MSU chemistry. Retrieved from [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (n.d.). PMC. Retrieved from [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. Retrieved from [Link]

  • Test molecules used for studying aggregation phenomena by means of NMR diffusometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • SHIMMING AN NMR MAGNET. (1991). Retrieved from [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Sample Preparation. (n.d.). Retrieved from [Link]

  • SHIMMING AN NMR MAGNET. (1991). University of Illinois. Retrieved from [Link]

  • Shimming an NMR Magnet. (n.d.). Bruker. Retrieved from [Link]

  • Stacked but not Stuck: Unveiling the Role of π→π Interactions with the Help of the Benzofuran–Formaldehyde Complex*. (n.d.). PubMed Central. Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (n.d.). PMC. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • What Is Shimming In NMR? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

  • 2D NMR Introduction. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Applications of Solution NMR in Drug Discovery. (2021). PMC. Retrieved from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy. Retrieved from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (n.d.). NIH. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • NMR Peak Broadening. (2023). Reddit. Retrieved from [Link]

  • Ch12: Substituent Effects. (n.d.). University of Calgary. Retrieved from [Link]

  • Stacked but not Stuck: Unveiling the Role of π→π Interactions with the Help of the Benzofuran–Formaldehyde Complex*. (n.d.). PubMed Central. Retrieved from [Link]

  • Variable-Temperature NMR and Conformational Analysis of Oenothein B. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. Retrieved from [Link]

  • Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. (2024). ResearchGate. Retrieved from [Link]

  • Variable-temperature NMR and conformational analysis of oenothein B. (2013). SciELO. Retrieved from [Link]

  • Isolation/Modification/Labeling. (n.d.). Interchim. Retrieved from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy. Retrieved from [Link]

  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. (2013). ResearchGate. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]

  • Perspectives on NMR in drug discovery: a technique comes of age. (n.d.). SciSpace. Retrieved from [Link]

  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (n.d.). PubMed. Retrieved from [Link]

  • Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy. (n.d.). Retrieved from [Link]

  • Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. (2018). ACS Omega. Retrieved from [Link]

  • Chelating Extractants for Metals. (n.d.). MDPI. Retrieved from [Link]

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Technical Support Center: Synthesis of Benzofuranones - A Guide to Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuranone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of benzofuranones. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and optimize reaction outcomes.

Introduction

Benzofuranones are a critical structural motif in numerous natural products and pharmaceutical agents. Their synthesis, while extensively studied, can be fraught with challenges, primarily the formation of unwanted byproducts that complicate purification and reduce yields. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is low, and I'm observing a significant amount of a phenol intermediate. How can I improve the cyclization to the benzofuranone?

A1: The incomplete cyclization of a phenol intermediate is a common hurdle, particularly in syntheses that proceed through a cascade reaction like a Diels-Alder followed by intramolecular cyclization. The core of the problem is that the formation of the phenol intermediate can be kinetically favored over its subsequent ring-closing to the desired benzofuranone.[1]

  • Causality: The cyclization step often requires acid catalysis to protonate the ester carbonyl, making it more electrophilic and susceptible to intramolecular attack by the phenolic hydroxyl group. If the acidic conditions are not optimal, the reaction can stall at the phenol stage.

  • Troubleshooting Steps:

    • Optimize the Acid Catalyst: If you are using only a Lewis acid (e.g., AlCl₃) to drive the initial reaction, the addition of a protic acid is often necessary to promote the final ring closure. A combination of a Lewis acid and a protic acid, such as trifluoroacetic acid (TFA), can significantly enhance the rate of benzofuranone formation.[1][2] While TFA is commonly effective, screening other protic acids like toluenesulfonic acid or hydrochloric acid might be beneficial for your specific substrate.[1][2]

    • Adjust Reaction Temperature: While counterintuitive, lowering the reaction temperature can sometimes lead to a modest increase in the yield of the benzofuranone.[1][2] However, in other cases, a higher temperature (e.g., 120 °C) in conjunction with an optimized concentration of the protic acid may be required to overcome the activation energy of the cyclization step.[1][2]

    • Consider a One-Pot Approach: While it might seem logical to add the protic acid after the phenol intermediate has formed, studies have shown that this sequential addition does not necessarily improve yields. A one-pot reaction with both the Lewis and protic acids present from the beginning is often more efficient.[1][2]

Q2: I am observing the formation of regioisomers in my benzofuranone synthesis, particularly in a Friedel-Crafts type cyclization. How can I improve the regioselectivity?

A2: The formation of regioisomers is a classic challenge in intramolecular Friedel-Crafts acylations or alkylations on an aromatic ring. The regioselectivity is dictated by the electronic and steric properties of the starting material and the reaction conditions.

  • Causality: The electrophilic acylium or alkyl cation generated in the reaction can attack different positions on the aromatic ring, leading to a mixture of isomers. The position of attack is influenced by the directing effects of the substituents on the ring and the steric hindrance around the potential cyclization sites.

  • Troubleshooting Workflow:

    G start Regioisomer Mixture Observed sub_analysis Analyze Substrate (Electronic & Steric Effects) start->sub_analysis lewis_acid Modify Lewis Acid sub_analysis->lewis_acid Electronically ambiguous or sterically similar sites solvent Change Solvent lewis_acid->solvent Try milder Lewis acids (e.g., FeCl3, ZnCl2) temp Adjust Temperature solvent->temp Screen polar aprotic and non-polar solvents result Improved Regioselectivity temp->result Lower temperature to increase selectivity

    Caption: Troubleshooting workflow for resolving regioisomer formation.

  • Troubleshooting Steps:

    • Modify the Lewis Acid: The strength of the Lewis acid can influence regioselectivity. Highly reactive Lewis acids like AlCl₃ can sometimes decrease selectivity. Consider screening milder Lewis acids such as FeCl₃ or ZnCl₂.[3]

    • Solvent Selection: The solvent can play a crucial role in stabilizing the transition state leading to one regioisomer over another. For instance, in related systems, nitro-containing solvents have been shown to favor acylation at different positions compared to halogenated solvents.[3] A screening of solvents with varying polarities is recommended.

    • Temperature Control: Lowering the reaction temperature generally favors the thermodynamically more stable product and can increase the regioselectivity of the reaction.

    • Steric Hindrance: If possible, modify the substrate to introduce a bulky protecting group that can sterically block one of the potential cyclization sites, directing the reaction to the desired position.

Q3: In my palladium-catalyzed synthesis of a benzofuranone from an o-halophenol and an alkyne, I am getting a low yield and significant amounts of the uncyclized Sonogashira coupling product. What is causing this?

A3: This issue points to a successful initial carbon-carbon bond formation (Sonogashira coupling) but a failure in the subsequent intramolecular carbon-oxygen bond formation (cyclization).

  • Causality: The conditions optimized for the Sonogashira coupling (e.g., base, temperature, solvent) may not be suitable for the cyclization step. The choice of base is particularly critical. For example, sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can deactivate the palladium catalyst.[4]

  • Troubleshooting Steps:

    • Change the Base: Switch from a base like NaHCO₃ to an anhydrous base that does not generate water upon heating. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃), are often more effective.[4]

    • Increase the Reaction Temperature: After the initial Sonogashira coupling is complete (as monitored by TLC), increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization to proceed.

    • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can influence the efficiency of the cyclization step. If using a standard catalyst like (PPh₃)₂PdCl₂, consider screening other palladium sources (e.g., Pd(OAc)₂) or more specialized ligands that can promote the C-O bond formation.[4] The addition of a co-catalyst like copper(I) iodide (CuI) can also be beneficial.[4]

Experimental Protocols

Detailed Methodology for Benzofuranone Synthesis via Diels-Alder/Cyclization Cascade [2]

This protocol describes the synthesis of 7-methylbenzofuran-2(3H)-one as an illustrative example.

  • Reagents and Equipment:

    • 3-Hydroxy-4-methyl-2H-pyran-2-one

    • Methyl 3-nitrobut-3-enoate

    • Butylated hydroxytoluene (BHT)

    • Aluminum chloride (AlCl₃)

    • 1,2-Dichlorobenzene (DCB), distilled and degassed

    • Trifluoroacetic acid (TFA)

    • Thick-walled reaction vessel

    • Argon gas supply

    • Flash column chromatography setup with silica gel

  • Procedure:

    • To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).

    • Flush the vessel with Argon gas for 5 minutes.

    • Add DCB (0.2 mL, 0.5 M) and TFA (0.02 mmol, 0.2 equiv) to the vessel.

    • Quickly seal the tube.

    • Heat the reaction mixture to 120 °C for 16 hours (monitor reaction progress by TLC).

    • Cool the reaction mixture to room temperature.

    • Directly purify the mixture by flash column chromatography on silica gel without an aqueous workup.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Benzofuranone 24 [2]

EntryReagentsT (°C)Time (h)Yield (%) of Phenol 23Yield (%) of Benzofuranone 24
1AlCl₃ (10 mol %)15025315
2AlCl₃ (10 mol %)15024-45
3AlCl₃ (10 mol %), TFA (20 mol %)1502-65
4AlCl₃ (10 mol %), TFA (20 mol %)12016-70
5AlCl₃ (10 mol %), then TFA (20 mol %)12016-68
6AlCl₃ (10 mol %), TFA (20 mol %)12016-76

Mechanistic Insights

Mechanism of Regioisomer Formation in Friedel-Crafts Acylation

The formation of regioisomers during the intramolecular Friedel-Crafts acylation of a substituted phenoxyacetyl chloride is governed by the stability of the intermediate Wheland complex (σ-complex).

G substrate Substituted Phenoxyacetyl Chloride + Lewis Acid acylium Acylium Ion Intermediate substrate->acylium attack_ortho Electrophilic attack at ortho position acylium->attack_ortho attack_para Electrophilic attack at para position (if available) acylium->attack_para sigma_ortho Ortho σ-complex (Wheland Intermediate) attack_ortho->sigma_ortho sigma_para Para σ-complex (Wheland Intermediate) attack_para->sigma_para product_ortho Ortho-cyclized Benzofuranone sigma_ortho->product_ortho -H+ product_para Para-cyclized Byproduct sigma_para->product_para -H+

Caption: Mechanism of regioisomer formation in Friedel-Crafts acylation.

The relative stability of the ortho and para σ-complexes determines the major product. This stability is influenced by the electronic effects of the substituents on the aromatic ring and steric hindrance.

References

  • Zhang, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2229. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

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Technical Support Center: Refining Purification Techniques for Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran scaffolds are cornerstones in medicinal chemistry and materials science, found in a multitude of natural products and pharmaceuticals exhibiting diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] The successful synthesis of a novel benzofuran derivative is, however, only half the battle. The subsequent purification presents a unique and often formidable set of challenges that can significantly impact yield, purity, and the ultimate viability of a compound for further development.

This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting the specific issues encountered when purifying these heterocyclic compounds. We will explore the causality behind common purification failures and provide robust, validated strategies to overcome them.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial questions encountered during the purification of benzofuran compounds.

Q1: What are the most prevalent challenges when purifying novel benzofuran compounds? A1: Researchers frequently encounter several key difficulties.[4][5] These include:

  • Separation of Isomers: Regioisomers and diastereomers of substituted benzofurans often have very similar polarities, making their separation by standard chromatography challenging.[4]

  • Co-eluting Impurities: Synthetic by-products, unreacted starting materials, or catalysts can co-elute with the target compound.

  • Compound Instability: Benzofurans can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6] Furthermore, some derivatives may be thermally labile or prone to polymerization in the presence of acid or heat, complicating solvent evaporation steps.[4][7]

  • Poor Solubility: Novel compounds may exhibit limited solubility in common chromatographic solvents, hindering effective loading and separation.[4]

Q2: How should I choose the primary purification method for my newly synthesized benzofuran? A2: The optimal method depends on the scale of your synthesis, the nature of the impurities, the physical state of your product, and the required final purity. A logical selection process is crucial for efficiency. Use the decision tree below to guide your initial choice between flash column chromatography, preparative HPLC, and recrystallization.[4][6]

Purification_Decision_Tree decision decision process process endpoint endpoint start Crude Benzofuran Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_complex Complex mixture or isomers present? is_solid->is_complex No / Oily recrystallization_ok Is it successful (high purity & yield)? try_recrystallization->recrystallization_ok pure_solid Pure Compound recrystallization_ok->pure_solid Yes recrystallization_ok->is_complex No flash_chrom Flash Column Chromatography is_complex->flash_chrom No / Simple Separation prep_hplc Preparative HPLC is_complex->prep_hplc Yes / Difficult Separation flash_ok Is separation adequate (by TLC/LC-MS)? flash_chrom->flash_ok pure_fractions Pure Compound flash_ok->pure_fractions Yes flash_ok->prep_hplc No hplc_ok Is separation successful? prep_hplc->hplc_ok pure_hplc Pure Compound hplc_ok->pure_hplc Yes re_evaluate Re-evaluate Synthesis/ Purification Strategy hplc_ok->re_evaluate No

Caption: Decision tree for selecting a primary purification method.

Q3: My benzofuran is a solid. Is recrystallization always the best first step? A3: If your solid product is of reasonable purity (>80-90%), recrystallization is an excellent and highly scalable first choice. It relies on differences in solubility between your compound and impurities in a chosen solvent system at different temperatures. Finding the right solvent is key; screen various solvents (e.g., methanol, ethanol, ethyl acetate, hexane, or mixtures like petroleum ether-ethyl acetate) to find one where your compound is sparingly soluble at room temperature but highly soluble when hot.[8][9]

Q4: What is the fundamental difference between normal-phase and reverse-phase chromatography for purifying benzofurans? A4: The primary difference lies in the stationary and mobile phases.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (like hexane/ethyl acetate). It is excellent for separating less polar to moderately polar compounds. Most routine lab-scale purifications of benzofurans utilize NPC.[6]

  • Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[10] It is ideal for purifying more polar benzofuran derivatives. RPC is the dominant technique in preparative HPLC for its high resolution and reproducibility.[10][11]

In-Depth Troubleshooting Guides

This section addresses specific, complex issues in a problem-cause-solution format.

Issue 1: Poor Separation of Regioisomers or Diastereomers

Constitutional isomers often exhibit nearly identical polarities, resulting in significant co-elution in standard chromatographic systems.[4]

Potential Causes & Solutions

Solution Strategy Underlying Principle (The "Why") Actionable Steps
Optimize Flash Chromatography Enhance the resolving power of the system by manipulating physical and chemical parameters.1. Increase Resolution: Use a longer, narrower column and finer silica gel (e.g., 230-400 mesh).2. Solvent Selectivity: If a hexane/ethyl acetate system fails, introduce a solvent with different properties. Adding dichloromethane or toluene can alter intermolecular interactions and improve separation.[6]3. Shallow Gradient: Employ a very slow, shallow gradient of the eluent to maximize the time isomers spend interacting differently with the stationary phase.
Change Stationary Phase Different stationary phases offer unique selectivities based on varied surface chemistry.1. Alumina: If your compound is stable to basic or neutral conditions, alumina (basic, neutral) can provide a different selectivity profile compared to acidic silica gel.[6]2. Reverse-Phase (C18): For more polar isomers, switching to reverse-phase flash chromatography can completely invert elution order and often resolve co-eluting spots.3. Impregnated Silica: For isomers with differing degrees of unsaturation (e.g., double bonds), silver nitrate-impregnated silica gel can be highly effective.[6]
Employ Preparative HPLC Leverage the superior efficiency and resolving power of high-performance liquid chromatography for challenging separations.[12][13]1. Method Development: First, develop a separation method on an analytical HPLC system (e.g., C18 or Phenyl-Hexyl column) to screen mobile phases and find optimal conditions.[4]2. Scale-Up: Once baseline separation is achieved, scale the method to a preparative column, adjusting flow rates and sample loading accordingly.[10]
Issue 2: Peak Tailing or Streaking on TLC and Columns

This phenomenon indicates undesirable interactions between the analyte and the stationary phase, leading to broad, asymmetrical peaks and poor separation.

Potential Causes & Solutions

Tailing_Troubleshooting problem problem cause cause solution solution start Peak Tailing or Streaking Observed cause1 Cause: Compound Acidity/Basicity (Strong interaction with silanols) start->cause1 cause2 Cause: Sample Overload (Exceeding column capacity) start->cause2 cause3 Cause: Compound Instability (Degradation on acidic silica) start->cause3 solution1a Solution: Add Eluent Modifier - Acidic Compound: Add ~1% Acetic Acid - Basic Compound: Add ~1% Triethylamine cause1->solution1a Fix solution2a Solution: Reduce Sample Load (Load a more dilute sample) cause2->solution2a Fix solution3a Solution: Change Stationary Phase (Use neutral alumina or deactivated silica) cause3->solution3a Fix

Caption: Workflow for troubleshooting peak tailing in chromatography.
  • Explanation of Eluent Modifiers: Acidic silanol groups (-Si-OH) on the surface of silica gel can strongly and irreversibly bind to basic functional groups (like amines) on your benzofuran, causing tailing. Adding a competitive base like triethylamine (TEA) to the mobile phase occupies these active sites, allowing your compound to elute symmetrically.[6] Conversely, adding a small amount of acetic acid can improve the peak shape of acidic compounds.

Issue 3: Compound Decomposition During Purification

The appearance of new, unexpected spots on TLC after column chromatography, or a significantly reduced yield of the desired product, often points to compound degradation.

Potential Causes & Solutions

  • Cause: Acid-catalyzed degradation on silica gel.[6]

    • Why it happens: The surface of silica gel is acidic and can catalyze decomposition, hydrolysis, or polymerization of sensitive functional groups on the benzofuran ring system.[7]

    • Solution 1: Deactivate the silica gel before use. This can be done by preparing a slurry of silica in your non-polar eluent (e.g., hexane) containing 1-2% triethylamine, then packing the column with this slurry.

    • Solution 2: Switch to a less acidic stationary phase, such as neutral alumina, which is often gentler on sensitive compounds.[6]

  • Cause: Thermal degradation during solvent removal.

    • Why it happens: Many complex organic molecules are unstable at elevated temperatures. Removing high-boiling point solvents (like DMF or DMSO) using a high-temperature rotary evaporator can decompose the purified product.[4]

    • Solution 1: Control the water bath temperature on the rotary evaporator, keeping it as low as possible (e.g., ≤ 30-40°C) while using a good vacuum source.

    • Solution 2: If possible, avoid high-boiling point solvents in the final purification steps. If their use is unavoidable, remove the bulk of the solvent via rotary evaporation and then remove the final traces using a high-vacuum pump (lyophilizer or Schlenk line) at room temperature.

Issue 4: Separation of Enantiomers

For chiral benzofurans, separating the enantiomeric pair is a common requirement in drug development and requires specialized techniques as they are physically inseparable in an achiral environment.

Potential Causes & Solutions

  • Cause: Enantiomers possess identical physical properties (polarity, solubility, etc.) and thus do not resolve on standard achiral stationary phases.

    • Solution 1: Chiral HPLC (Preferred Method): This is the most direct and effective method. It utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing them to have different retention times.[6][14] Method development involves screening various chiral columns (e.g., polysaccharide-based like Chiralpak®) and mobile phases.

    • Solution 2: Diastereomeric Salt Formation: If your benzofuran contains a basic (e.g., amine) or acidic (e.g., carboxylic acid) functional group, it can be reacted with a chiral resolving agent (e.g., tartaric acid for a base, or a chiral amine for an acid) to form diastereomeric salts. These salts have different physical properties and can often be separated by standard techniques like recrystallization or even flash chromatography. The salt is then broken to recover the pure enantiomer.[6]

    • Solution 3: Chiral Derivatization: React the enantiomeric mixture with a chiral derivatizing agent to form covalent diastereomers. These can then be separated by standard chromatography. This method is effective but requires an additional synthetic step and subsequent removal of the chiral auxiliary.[6][15]

Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Optimizing Flash Chromatography Separation
  • TLC Analysis (Method Development):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems, starting with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity.

    • Goal: Find a solvent system that gives your desired product an Rf (retention factor) of 0.25 - 0.35 and provides the best possible separation from impurities. This is the key to a successful column.

  • Column Packing (Dry Packing Method):

    • Select a column size appropriate for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Add dry silica gel to the column and gently tap the sides to ensure even packing.

    • Add a thin layer of sand on top of the silica.

    • Run the chosen eluent through the column until the silica is fully wetted and the pack is stable. Do not let the column run dry.

  • Sample Loading:

    • Liquid Loading: If your compound is not very soluble in the starting eluent, dissolve it in a minimal amount of a stronger solvent (like DCM) and load it directly onto the top of the silica.

    • Dry Loading (Preferred): Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder which can be carefully added to the top of the packed column. This method generally provides sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • Collect fractions and monitor the elution process by TLC.

    • Combine the pure fractions as determined by TLC analysis.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure, maintaining a low bath temperature to prevent product degradation.[4]

Protocol 2: General Workflow for Method Development in Preparative HPLC
  • Analytical Method Development:

    • Objective: Achieve baseline separation of the target compound from all impurities on a 4.6 mm ID analytical column.

    • Column Selection: Start with a standard C18 column.

    • Mobile Phase Screening: Run a fast gradient (e.g., 5% to 95% Acetonitrile in water over 5-10 minutes) to identify the approximate elution conditions.

    • Optimization: Refine the gradient slope, isocratic holds, and mobile phase additives (e.g., 0.1% formic acid or TFA for better peak shape) to maximize resolution.[10]

  • Loading Study:

    • Once an analytical method is established, perform "overload" injections on the analytical column to determine the maximum sample amount that can be loaded without sacrificing the necessary resolution. This data is critical for predicting performance on the larger column.

  • Scale-Up Calculation:

    • Use the results from the loading study to scale the method to your preparative column (e.g., 21.2 mm or 50 mm ID). Adjust the flow rate and injection volume proportionally to the change in column cross-sectional area.

  • Preparative Run and Fractionation:

    • Equilibrate the preparative column with the starting mobile phase.

    • Inject the calculated sample load and run the scaled-up gradient.

    • Collect fractions based on the UV detector signal.

  • Purity Analysis:

    • Analyze each collected fraction (or pooled fractions) using the initial analytical HPLC method to confirm purity before combining the desired fractions. This is a critical self-validation step.

References

  • Technical Support Center: Purification of Substituted Benzofurans. (2025). Benchchem.
  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
  • Preparation of benzofuran derivatives.
  • Technical Support Center: Purification of Substituted Benzofuran Isomers. (2025). Benchchem.
  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014).
  • Synthesis and Crystal Structure of Benzofuran Derivative. (2012).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
  • Application Compendium Solutions for Prepar
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Preparative HPLC – Efficient Purific
  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). J. Org. Chem.
  • Principles in prepar
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (2025).
  • Benzofuran | C8H6O. PubChem - NIH.

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Technical Support Center: Addressing Assay Interference with Colored Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This resource provides in-depth, question-and-answer-based troubleshooting guides to help you identify, understand, and mitigate these interferences, ensuring the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Interference

This section covers the fundamental concepts of how colored compounds like benzofuran derivatives can interfere with your assays.

Q1: What are the primary ways a colored benzofuran derivative can interfere with my assay?

A1: Colored compounds, including many benzofuran derivatives, primarily interfere with assays through two main mechanisms related to their interaction with light: absorbance-based interference and fluorescence-based interference.[4][6]

  • Absorbance Interference (Colorimetric Assays): If your benzofuran derivative absorbs light at the same wavelength used to measure the product of your assay, it will lead to an artificially high absorbance reading.[7] This is a direct spectral overlap. For example, in an assay that produces a yellow formazan product measured at ~450 nm, a yellow-colored benzofuran derivative will also absorb at this wavelength, confounding the results.[6] This phenomenon is governed by the Beer-Lambert Law (A=εcl), where the compound's extinction coefficient (ε) and concentration (c) dictate the magnitude of the interference.[4]

  • Fluorescence Interference (Fluorometric Assays): This is a more complex issue with two common manifestations:

    • Autofluorescence: The benzofuran derivative itself may be fluorescent, emitting light at or near the same wavelength as your assay's fluorophore upon excitation.[8][9] This adds to the total signal, potentially creating a false-positive result or masking a true negative. The extent of interference depends on the compound's concentration and its quantum yield (the efficiency of converting absorbed light into emitted light).[4]

    • Quenching: The compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by the fluorophore. This is often called the "inner filter effect."[10][11] This process reduces the detectable signal, potentially leading to false-negative results.[12]

Q2: My benzofuran derivative is only faintly colored. Can it still cause significant interference?

A2: Yes, even faintly colored compounds can cause significant interference, particularly in sensitive assays or at high concentrations. The key factors are the compound's molar extinction coefficient and the assay's dynamic range. A compound with a high extinction coefficient can produce a substantial absorbance signal even at low micromolar concentrations.[4] In fluorescence assays, a compound with a low but broad absorbance spectrum might still quench the signal, while a compound with a low quantum yield might still produce significant autofluorescence if its concentration is much higher than that of the assay's fluorophore.[13]

Q3: Are there specific assay technologies that are more or less susceptible to interference from colored compounds?

A3: Absolutely. The choice of assay technology is critical.

  • Highly Susceptible:

    • Absorbance-based assays: Directly affected by colored compounds that absorb at the detection wavelength.[5]

    • Fluorescence Intensity (FI) assays: Prone to interference from both autofluorescent compounds and quenchers.[14] Assays using UV or blue-green excitation wavelengths are particularly vulnerable, as more compounds tend to fluoresce in this region.[13][15]

  • Less Susceptible (but not immune):

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing for a time delay between excitation and signal detection. This delay effectively eliminates short-lived background fluorescence from interfering compounds.[16]

    • Luminescence-based assays (e.g., luciferase): These assays measure emitted light generated from a chemical reaction and do not use an external light source for excitation, thus avoiding issues of autofluorescence and light scattering. However, colored compounds can still interfere by absorbing the emitted light (a colorimetric quenching effect).[10] Additionally, some compounds can directly inhibit the luciferase enzyme.[17]

    • Label-free technologies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry): These methods are generally immune to optical interference as they measure physical changes like mass or heat.

Part 2: Troubleshooting Guide - From Suspicion to Solution

This section provides a systematic approach to diagnosing and resolving suspected interference.

Problem 1: I'm seeing unexpected "hits" (activity) in my screening assay.

This is a classic sign of potential false positives due to compound interference.

Step 1: Initial Diagnosis - Is it the Compound or the Biology?

The first step is to determine if the signal is generated by the compound interacting with the assay's detection system rather than the biological target.

Protocol 1: The "Compound-Only" Control

  • Preparation: Prepare a set of wells containing all assay components (buffer, substrate, detection reagents) except the biological target (e.g., enzyme, cells).

  • Addition: Add your benzofuran derivative at the same concentration range used in the primary assay.

  • Incubation & Read: Follow the same incubation time and reading parameters as your main experiment.

  • Interpretation:

    • Signal Observed: If you see a signal (absorbance, fluorescence) in these wells that correlates with the compound concentration, you have strong evidence of direct interference.

    • No Signal: This suggests the compound is not directly interfering with the detection reagents. However, it could still be a false positive through other mechanisms (e.g., reacting with the substrate).

Step 2: Characterizing the Interference

If the compound-only control is positive, you need to understand the nature of the interference.

Workflow: Differentiating Interference Mechanisms

Interference_Workflow start Positive 'Compound-Only' Control is_fluor Is the assay fluorescence-based? start->is_fluor is_abs Is the assay absorbance-based? is_fluor->is_abs No fluor_path Run Spectral Scan is_fluor->fluor_path Yes abs_path Run Absorbance Scan is_abs->abs_path Yes check_emission Does compound have emission at assay λ? fluor_path->check_emission autofluor Result: Autofluorescence check_emission->autofluor Yes check_absorb Does compound absorb at Ex or Em λ? check_emission->check_absorb No quench Result: Quenching (Inner Filter Effect) check_absorb->quench Yes check_abs_assay Does compound absorb at assay λ? abs_path->check_abs_assay spec_overlap Result: Spectral Overlap check_abs_assay->spec_overlap Yes

Caption: Workflow for diagnosing the type of optical interference.

Protocol 2: Spectral Scanning

  • Sample Prep: Dissolve your benzofuran derivative in the final assay buffer at the highest concentration tested.

  • Absorbance Scan: Use a spectrophotometer to scan the absorbance of the compound solution across a wide range of wavelengths (e.g., 250-700 nm). Compare this spectrum to the detection wavelength of your assay.

  • Fluorescence Scan: Use a spectrofluorometer to perform two scans:

    • Emission Scan: Excite the compound at your assay's excitation wavelength and scan a range of emission wavelengths to see if it emits light where your detector is reading.

    • Excitation Scan: Set the emission wavelength to your assay's detection wavelength and scan a range of excitation wavelengths to see what light the compound absorbs to produce that emission.

  • Analysis: Overlay the compound's spectra with the excitation and emission spectra of your assay's fluorophore. This will visually confirm spectral overlap, autofluorescence, or the potential for quenching.[18]

Step 3: Mitigation and Confirmation

Once the interference is characterized, you can apply strategies to mitigate it and confirm true biological activity.

Table 1: Mitigation Strategies for Assay Interference

Interference TypePrimary Mitigation StrategySecondary/Confirmatory Strategy
Spectral Overlap Mathematical Correction: Subtract the absorbance of the compound-only control from the experimental wells.Orthogonal Assay: Confirm hits using an assay with a different detection method (e.g., fluorescence, luminescence).[4]
Autofluorescence Shift Wavelengths: Move to a "red-shifted" assay system (excitation >500 nm), as fewer library compounds fluoresce at longer wavelengths.[13][14]Time-Resolved Fluorescence (TRF): Use a TRF-based assay to temporally separate compound fluorescence from the specific assay signal.[16]
Quenching Lower Compound Concentration: If possible, work at lower concentrations where the inner filter effect is minimized.Kinetic Mode: For enzyme assays, measure the reaction rate over time. The initial rate is less affected by quenching than an endpoint reading.[4]

Protocol 3: Confirming Hits with an Orthogonal Assay

An orthogonal assay is one that measures the same biological endpoint but uses a different detection technology.[8] This is the gold standard for validating hits from a primary screen.

  • Select an Orthogonal Method: If your primary screen was a fluorescence intensity assay, choose a luminescence-based assay (e.g., Promega's Kinase-Glo®) or a label-free method.

  • Dose-Response Testing: Test your "hit" compounds from the primary screen in the new assay format across a full concentration range.

  • Validate: True hits should show a consistent, dose-dependent effect on the biological target in both assay formats. Compounds that are active in the primary assay but inactive in the orthogonal assay are likely artifacts.[17]

Problem 2: My assay signal is lower than expected or disappears at high compound concentrations.

This often points to quenching or compound precipitation.

Step 1: Differentiate Quenching from Insolubility

Workflow: Troubleshooting Signal Loss

Signal_Loss_Workflow start Signal Loss Observed visual_insp Visually Inspect Wells (Precipitate?) start->visual_insp precipitate Problem: Compound Insolubility visual_insp->precipitate Yes no_precipitate No Visible Precipitate visual_insp->no_precipitate No spectral_scan Run Absorbance Scan (Protocol 2) no_precipitate->spectral_scan check_absorb Does compound absorb at Ex or Em λ? spectral_scan->check_absorb quench Problem: Quenching check_absorb->quench Yes no_absorb No significant absorbance check_absorb->no_absorb No other_mech Consider other mechanisms (e.g., chemical reactivity) no_absorb->other_mech

Caption: A decision tree for investigating unexpected signal loss.

Step 2: Mitigating Insolubility and Quenching
  • For Insolubility:

    • Add Detergent: Include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation.[12]

    • Modify Solvent: Increase the percentage of a co-solvent like DMSO, but be cautious as this can affect enzyme activity.

  • For Quenching:

    • Front-Face Fluorescence: If your instrument supports it, use a front-face reading configuration, which minimizes the path length that emitted light travels through the sample, reducing the inner filter effect.

    • Data Correction: Mathematical models can sometimes be used to correct for the inner filter effect, but this requires careful calibration and is an advanced technique.

By systematically applying these diagnostic and mitigation strategies, you can confidently navigate the challenges posed by colored benzofuran derivatives. The key is to identify potential artifacts early, characterize their mechanism, and use orthogonal methods to validate your findings, thereby saving valuable time and resources in your research and drug discovery efforts.[5]

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). National Center for Biotechnology Information. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf. (2025, May 28). National Center for Biotechnology Information. [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). National Center for Biotechnology Information. [Link]

  • Interference with Fluorescence and Absorbance | Request PDF. (n.d.). ResearchGate. [Link]

  • Figure 7, [Compound-mediated interference in proximity assays...]. - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020, February 1). National Center for Biotechnology Information. [Link]

  • Vedvik, K. L., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(2), 193-203. [Link]

  • What is spectral interference, when does it occur? (2021, September 16). BWB Technologies. [Link]

  • Interference with Fluorescence and Absorbance. (2018, July 1). PubMed. [Link]

  • Assay Interference: A Brief Review and Helpful Hints. (n.d.). Sun Diagnostics. [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017, July 8). National Center for Biotechnology Information. [Link]

  • Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays | Request PDF. (2025, August 10). ResearchGate. [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (n.d.). PubMed Central. [Link]

  • Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • 9.3: Interferences in Absorption Spectroscopy. (2022, September 27). Chemistry LibreTexts. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PubMed Central. [Link]

  • DEL Screen Artifacts: How to Find and Avoid Them. (n.d.). X-Chem. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). National Center for Biotechnology Information. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015, January 29). ACS Publications. [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021, August 5). PubMed. [Link]

  • Elaboration of a Benzofuran Scaffold and Evaluation of Binding Affinity and Inhibition of Escherichia coli DsbA: A Fragment-Based Drug Design Approach to Novel Antivirulence Compounds. (n.d.). La Trobe University. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PubMed Central. [Link]

  • High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). Semantic Scholar. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Publishing. [Link]

  • New incompatibilities uncovered using the Promega DNA IQ™ chemistry. (n.d.). PubMed. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018, March 21). PubMed Central. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PubMed Central. [Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020, September 19). National Institutes of Health. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PubMed Central. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). Scilit. [Link]

  • (PDF) Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. (2020, June 29). ResearchGate. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PubMed Central. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024, January 8). MDPI. [Link]

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Technical Support Center: Enhancing the Accuracy of In Silico Models for Benzofuran Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the predictive accuracy of in silico models for benzofuran bioactivity. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to explore the therapeutic potential of the versatile benzofuran scaffold. We will delve into common challenges and provide practical, field-tested solutions to enhance the reliability of your computational experiments.

The benzofuran core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, the successful in silico modeling of these compounds can be a complex task. This guide provides a structured approach to troubleshooting common issues encountered during the development and application of these models.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the challenges of modeling benzofuran bioactivity.

Q1: Why are my in silico models for benzofuran derivatives showing low predictive accuracy?

A1: Several factors can contribute to low predictive accuracy in models for benzofuran bioactivity:

  • Dataset Quality and Diversity: The accuracy of any in silico model is fundamentally dependent on the quality and diversity of the training data.[5] Models trained on small, structurally homogeneous datasets may not generalize well to new chemical space. It is crucial to have a dataset that covers a wide range of bioactivity values and structural diversity.

  • Inherent Molecular Complexity: The benzofuran scaffold, while seemingly simple, can have complex electronic properties and conformational flexibility depending on its substitution patterns.[1][6] These nuances can be challenging for some modeling algorithms to capture accurately.

  • Assay Variability and "Nuisance" Compounds: Experimental data used for training can have inherent variability. Furthermore, some compounds may act as "nuisance" molecules, showing activity in assays through non-specific mechanisms like aggregation, which can mislead predictive models.[7]

  • Model Selection and Validation: The choice of modeling technique (e.g., QSAR, docking, machine learning) and the rigor of the validation process are critical.[8][9] An inappropriate model or inadequate validation can lead to overly optimistic performance estimates that do not hold up in real-world applications.

Q2: What are the most common pitfalls to avoid when starting a new modeling project for benzofurans?

A2: To avoid common pitfalls, consider the following:

  • Thorough Data Curation: Do not underestimate the importance of cleaning your dataset. This includes removing duplicates, correcting structural errors, and ensuring consistent bioactivity units.

  • Appropriate Descriptor Selection: For QSAR models, the choice of molecular descriptors is crucial. Using a combination of 2D and 3D descriptors can often provide a more comprehensive representation of the molecule's properties.[10]

  • Rigorous Model Validation: Always perform both internal and external validation of your models.[11][12] Internal validation (like cross-validation) assesses the model's robustness, while external validation with an independent test set provides a true measure of its predictive power.

  • Understanding the Biological Target: For structure-based methods like molecular docking, a thorough understanding of the target protein's active site, including key residues and potential allosteric sites, is essential.[13][14][15]

Part 2: Troubleshooting Quantitative Structure-Activity Relationship (QSAR) Models

This section provides guidance on resolving specific issues encountered when developing and using QSAR models for benzofuran derivatives.

Q3: My 3D-QSAR (CoMFA/CoMSIA) model for benzofuran analogues has poor statistical parameters (low q² and r²). How can I improve it?

A3: Poor statistical performance in 3D-QSAR models often points to issues with molecular alignment, field calculations, or the diversity of the dataset.

Troubleshooting Steps:

  • Re-evaluate Molecular Alignment: The alignment of molecules is the most critical step in 3D-QSAR.[16]

    • Ligand-Based Alignment: If you are using a ligand-based approach, ensure that the common scaffold (the benzofuran core) is aligned consistently across all molecules. Experiment with different alignment rules, such as atom-by-atom matching or pharmacophore-based alignment.

    • Receptor-Based Alignment: If a crystal structure of the target is available, use docking to guide the alignment of your compounds in the active site. This often provides a more biologically relevant alignment.

  • Optimize CoMFA and CoMSIA Parameters:

    • Grid Spacing: Varying the grid spacing during CoMFA model optimization can sometimes improve results.[16]

    • Field Combinations (CoMSIA): Experiment with different combinations of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in CoMSIA.[16][17] The optimal combination can be dataset-dependent.

  • Check for Outliers: Both structural and activity outliers can significantly impact model performance. Use statistical methods to identify and potentially remove outliers. However, always investigate the reason for the outlier before removal.

  • Expand the Dataset: If your dataset is small or lacks diversity, the model may not be able to establish a robust correlation. Adding more compounds with a wider range of activities and structural features can significantly improve model quality.[5]

Workflow for Improving 3D-QSAR Models

G start Poor 3D-QSAR Statistics alignment Step 1: Re-evaluate Alignment start->alignment params Step 2: Optimize CoMFA/CoMSIA Parameters alignment->params Alignment satisfactory outliers Step 3: Check for Outliers params->outliers Parameters optimized dataset Step 4: Expand Dataset outliers->dataset Outliers addressed validate Step 5: Re-validate Model dataset->validate Dataset expanded validate->alignment Validation fails end Improved Model validate->end Validation successful

Caption: Iterative workflow for troubleshooting and improving 3D-QSAR models.

Q4: The contour maps from my CoMFA/CoMSIA analysis are difficult to interpret. What do they signify and how can I use them for lead optimization?

A4: CoMFA and CoMSIA contour maps are 3D representations of where changes in steric, electrostatic, and other fields are predicted to increase or decrease biological activity.[18]

Interpreting Contour Maps:

Field Type Favorable Region (Color) Unfavorable Region (Color) Interpretation for Lead Optimization
Steric GreenYellowGreen: Bulkier substituents are favored. Consider adding larger functional groups here. Yellow: Bulk is disfavored. Use smaller substituents in this region.
Electrostatic BlueRedBlue: Positive charge is favored. Introduce electron-withdrawing groups or positively charged moieties. Red: Negative charge is favored. Add electron-donating groups or negatively charged moieties.
Hydrophobic YellowWhite/GrayYellow: Hydrophobic groups are favored. Introduce non-polar substituents. White/Gray: Hydrophilic groups are favored. Add polar functional groups.
H-Bond Donor CyanPurpleCyan: Hydrogen bond donors are favored. Introduce groups like -OH or -NH. Purple: Hydrogen bond donors are disfavored.
H-Bond Acceptor MagentaOrangeMagenta: Hydrogen bond acceptors are favored. Add groups like carbonyls or nitriles. Orange: Hydrogen bond acceptors are disfavored.

By analyzing these maps in the context of your lead compounds, you can design new benzofuran derivatives with modifications in the regions highlighted by the contours to potentially enhance their bioactivity.[11][19][20]

Part 3: Troubleshooting Molecular Docking

This section focuses on common issues encountered during molecular docking studies of benzofuran derivatives.

Q5: My docking protocol is producing inconsistent binding poses for the same benzofuran derivative. How can I improve the reliability of the predicted poses?

A5: Inconsistent binding poses can stem from several factors, including insufficient conformational sampling, inadequate scoring function performance, or issues with the protein structure preparation.

Troubleshooting Steps:

  • Enhance Conformational Sampling:

    • Increase the "exhaustiveness" or number of runs in your docking software. This allows for a more thorough search of the ligand's conformational space.

    • Generate multiple low-energy conformers of your ligand before docking and dock each one individually.[13]

  • Refine the Protein Structure:

    • Ensure that the protein structure is properly prepared: add hydrogens, assign correct protonation states for residues like histidine, and optimize the hydrogen-bonding network.

    • If the active site is flexible, consider using induced-fit docking (IFD) or ensemble docking with multiple receptor conformations from molecular dynamics (MD) simulations or different crystal structures.

  • Validate the Docking Protocol:

    • If a co-crystallized ligand is available, perform re-docking to see if your protocol can reproduce the experimental binding pose (typically an RMSD < 2.0 Å is considered successful).

    • If no co-crystallized ligand exists, try to dock known active and inactive benzofuran derivatives to see if the protocol can distinguish between them based on scores and binding modes.

Q6: The binding energies from my docking simulations do not correlate well with the experimental bioactivities of my benzofuran series. What could be the reason?

A6: A lack of correlation between docking scores and experimental bioactivities is a common challenge.

Potential Causes and Solutions:

  • Scoring Function Limitations: Docking scoring functions are approximations of binding affinity and may not accurately capture all the nuances of molecular interactions for your specific system. Consider using multiple different scoring functions and look for a consensus.

  • Post-Processing with More Accurate Methods: Refine the top-ranked docking poses using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.[21] These methods can provide more accurate estimates of binding free energy.

  • Molecular Dynamics (MD) Simulations: Run MD simulations on the docked complexes to assess the stability of the predicted binding pose and interactions over time.[12][21] A stable complex in an MD simulation provides greater confidence in the docking result.

Protocol for Validating Docking Poses with MD Simulations

  • Select the top-ranked docking pose for your benzofuran derivative.

  • Prepare the protein-ligand complex for MD simulation (e.g., using GROMACS). This involves creating topologies for both the protein and the ligand.[21]

  • Solvate the complex in a water box with appropriate ions.

  • Perform energy minimization, followed by NVT and NPT equilibration.

  • Run a production MD simulation for a sufficient duration (e.g., 100-250 ns) to assess stability.[21]

  • Analyze the trajectory for RMSD of the ligand and key interacting residues to determine if the binding pose is stable.

Part 4: Troubleshooting ADMET & Toxicity Predictions

This section provides advice on refining in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Q7: My in silico ADMET prediction tool suggests poor oral bioavailability for my lead benzofuran compound, but related compounds are known to be orally active. How should I interpret this?

A7: In silico ADMET models, while useful for early-stage filtering, are based on general rules and statistical models that may not be accurate for all chemical scaffolds.

Steps for Deeper Analysis:

  • Examine the Underlying Model: Understand the basis of the prediction. Is it based on simple rules like Lipinski's Rule of Five, or a more complex QSAR model? The applicability domain of the model may not cover your specific benzofuran series.

  • Analyze Individual Parameters: Instead of relying on a single "bioavailability" score, look at the individual predicted properties (e.g., solubility, permeability, metabolic stability). This can help pinpoint the specific predicted liability.

  • Use Multiple Prediction Tools: Different tools use different algorithms and training sets.[22][23] Compare the predictions from several reputable servers (e.g., SwissADME, ADMETlab 2.0) to see if there is a consensus.[13]

  • Consider Metabolism: Benzofurans can undergo metabolic transformations.[21][24] Use in silico metabolite prediction tools to identify potential metabolic soft spots.[24] Addressing these liabilities through chemical modification can improve bioavailability.

  • Prioritize In Vitro Validation: Ultimately, in silico predictions must be confirmed experimentally. Prioritize your most promising compounds for in vitro assays like PAMPA for permeability and microsomal stability assays for metabolism.

Q8: How can I predict the potential toxicity of my novel benzofuran derivatives in silico?

A8: Several in silico tools can provide early warnings about potential toxicity liabilities.

Recommended Approaches:

  • Toxicity Prediction Servers: Utilize online tools like OSIRIS Property Explorer and ProTox-II, which predict various toxicity endpoints (e.g., mutagenicity, carcinogenicity, hepatotoxicity) based on structural fragments and QSAR models.[13]

  • Metabolism-Mediated Toxicity: As mentioned, predicting the metabolites of your benzofuran compounds is crucial, as some metabolites may be reactive and toxic.[24]

  • Promiscuity and Off-Target Effects: Predict potential off-target interactions using target prediction servers.[25] A compound that is predicted to bind to many targets may have a higher risk of off-target toxicity.

  • Experimental Confirmation: In silico toxicity predictions should always be followed up with in vitro cytotoxicity assays against relevant cell lines, including normal cell lines to assess selectivity.[26]

Logical Flow for In Silico Safety Assessment

G start Novel Benzofuran Derivative admet Step 1: Predict ADMET Properties (e.g., SwissADME) start->admet toxicity Step 2: Predict Toxicity Endpoints (e.g., ProTox-II) admet->toxicity metabolism Step 3: Predict Metabolites (e.g., BioTransformer) toxicity->metabolism off_target Step 4: Predict Off-Targets metabolism->off_target risk_assessment Step 5: Integrated Risk Assessment off_target->risk_assessment validation Step 6: Prioritize for In Vitro Validation risk_assessment->validation

Caption: A sequential workflow for the early-stage in silico safety assessment of novel compounds.

This technical support guide provides a framework for addressing common challenges in the in silico modeling of benzofuran bioactivity. By systematically troubleshooting issues with your models and validating predictions with carefully selected experiments, you can significantly enhance the accuracy and impact of your computational drug discovery efforts.

References

  • 3D-QSAR study of a series of novel benzofuran NMT inhibitors - ResearchGate. Available at: [Link]

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  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Available at: [Link]

  • In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13 - MDPI. Available at: [Link]

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  • Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. Available at: [Link]

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  • Explaining and avoiding failure modes in goal-directed generation of small molecules - NIH. Available at: [Link]

  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking | Request PDF - ResearchGate. Available at: [Link]

  • Brief insight into the in silico properties, structure–activity relationships and biotransformation of fruquintinib, an anticancer drug of a new generation containing a privileged benzofuran scaffold - proLékaře.cz. Available at: [Link]

  • Synthesis, Anticancer and Antimicrobial Evaluation of New Benzofuran Based Derivatives: PI3K inhibition, Quorum Sensing and Molecular Modeling Study | Request PDF - ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. Available at: [Link]

  • QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives - ResearchGate. Available at: [Link]

  • 2D (A) and 3D (B) interactions of 3-(morpholinomethyl)benzofuran... - ResearchGate. Available at: [Link]

  • Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC - NIH. Available at: [Link]

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  • Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties - PubMed Central. Available at: [Link]

  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry. Available at: [Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies | ACS Omega. Available at: [Link]

  • IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY | Journal of Advanced Zoology. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed. Available at: [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - MDPI. Available at: [Link]

  • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC - NIH. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - NIH. Available at: [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - Taylor & Francis. Available at: [Link]

  • BMLR-QSAR model plot of correlations, the yellow dots are representing... - ResearchGate. Available at: [Link]

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  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. Available at: [Link]

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Technical Support Center: Optimizing Cell Culture Conditions for Testing Benzofuran Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cell culture conditions for testing benzofuran cytotoxicity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to conduct robust and reproducible cytotoxicity assays.

Introduction

Benzofuran scaffolds are prevalent in many bioactive compounds, exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Accurate assessment of their cytotoxic potential is a critical step in the drug discovery pipeline. However, in vitro cytotoxicity assays are sensitive to experimental conditions. This guide provides a comprehensive resource to help you navigate the complexities of optimizing your cell culture for reliable benzofuran cytotoxicity testing.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the optimization of cell culture conditions for benzofuran cytotoxicity assays.

Q1: How do I select the appropriate cell line for my benzofuran cytotoxicity study?

A1: The choice of cell line is fundamental and should be driven by your research question. Consider the following:

  • Relevance to the target disease: If you are investigating anticancer properties, select cell lines derived from the cancer type of interest. For example, use breast cancer cell lines like MCF-7 or MDA-MB-231 if you are studying breast cancer therapeutics.[1][2]

  • Metabolic capabilities: The cell line should be able to metabolize the benzofuran derivative in a way that is relevant to in vivo conditions.

  • Growth characteristics: Consider the doubling time and growth characteristics (adherent vs. suspension) of the cell line to optimize seeding density and assay duration.

  • Origin and authentication: Always use well-characterized, authenticated cell lines from a reputable cell bank to ensure the reliability and reproducibility of your results.

Q2: What is the optimal cell seeding density for a cytotoxicity assay?

A2: Optimal cell seeding density is crucial for accurate and reproducible results. It ensures that cells are in the logarithmic growth phase during the experiment.[4]

  • Too few cells: Can lead to low absorbance readings or signal, making it difficult to detect a cytotoxic effect.[4]

  • Too many cells: Can result in over-confluency, leading to cell stress, nutrient depletion, and cell death independent of the test compound. This can also cause the absorbance to plateau.[4]

Recommendation: Perform a cell titration experiment to determine the optimal seeding density for each cell line and assay duration. This involves seeding a range of cell numbers and measuring their viability over time.

Q3: How does serum concentration in the culture medium affect cytotoxicity testing?

A3: Serum is a critical component of cell culture medium, but it can also interfere with cytotoxicity assays.

  • Protein binding: Benzofuran derivatives can bind to serum proteins, reducing their effective concentration and potentially masking their cytotoxic effects.[5]

  • Interference with assays: Serum can contain endogenous enzymes, such as lactate dehydrogenase (LDH), which can lead to high background signals in LDH-based cytotoxicity assays.[4][6] Components in serum can also interfere with tetrazolium reduction in MTT assays.[4]

Recommendation: It is often recommended to reduce the serum concentration (e.g., to 1-5%) or use a serum-free medium during the compound treatment period.[5][6][7] However, prolonged incubation in low-serum conditions can also induce cell stress. Therefore, the effect of reduced serum on your specific cell line should be evaluated.

Q4: My benzofuran derivative is poorly soluble in aqueous solutions. How should I prepare it for cell treatment?

A4: Many organic compounds, including benzofurans, have poor water solubility. The most common approach is to dissolve them in a solvent like dimethyl sulfoxide (DMSO).[8]

  • Solvent cytotoxicity: DMSO itself can be toxic to cells at higher concentrations.[9][10][11] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%.[4][8]

  • Solvent controls: Always include a vehicle control (cells treated with the same concentration of solvent as the highest concentration of the test compound) in your experiments to account for any solvent-induced effects.[9]

Recommendation: Determine the solubility of your benzofuran derivative and use the lowest possible concentration of DMSO. If solubility remains an issue, explore alternative solvents or formulation strategies.[8]

Q5: What is the ideal exposure time for treating cells with a benzofuran derivative?

A5: The optimal exposure time depends on the mechanism of action of the compound and the cell cycle length of the cell line.

  • Short exposure: May not be sufficient to induce a detectable cytotoxic effect, especially for compounds that act on specific phases of the cell cycle.

  • Long exposure: Can lead to secondary effects not directly related to the compound's primary mechanism.

Recommendation: Perform a time-course experiment, treating cells with a fixed concentration of your compound and measuring viability at different time points (e.g., 24, 48, and 72 hours).[12] This will help you identify the time point at which the compound exerts its maximum effect.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during benzofuran cytotoxicity experiments.

Problem 1: High Variability Between Replicate Wells

High variability can obscure the true effect of your compound.[13]

Possible Cause Troubleshooting Steps
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. Use a multichannel pipette for consistency.[13]
Edge effects Uneven evaporation from wells at the edge of the plate can affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells.[14]
Pipetting errors Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of formazan crystals by vigorous mixing or shaking the plate.[14]
Bubbles in wells Bubbles can interfere with absorbance readings. Check for and remove any bubbles with a sterile needle before reading the plate.[15]
Problem 2: High Background in Control Wells

High background can mask the signal from treated cells, reducing the assay's dynamic range.

Possible Cause Troubleshooting Steps
Contamination Check for microbial contamination in your cell culture and reagents.
High endogenous LDH activity in serum (LDH assay) Test the serum for LDH activity or reduce the serum concentration during the assay.[4][6]
Phenol red interference (colorimetric assays) Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium for the assay.[16]
Suboptimal cell health Ensure cells are healthy and not over-confluent, as this can lead to spontaneous cell death and LDH release.[4]
Problem 3: Low Signal or Absorbance Readings

Low signal can make it difficult to accurately quantify cytotoxicity.

Possible Cause Troubleshooting Steps
Too few cells Increase the cell seeding density. Perform a cell titration to find the optimal density.[4][14]
Insufficient incubation time The reaction time for formazan formation (MTT) or LDH release may be too short. Increase the incubation time after a time-course experiment.[4]
Reagent degradation Ensure reagents are stored correctly and have not expired. MTT is light-sensitive and should be protected from light.[14]
Compound interference The benzofuran derivative may inhibit the LDH enzyme itself. To check for this, add the compound to the positive control (lysed cells) and see if the signal is reduced.[4]
Problem 4: Discrepancy Between Microscopy and Assay Results

Microscopic examination shows significant cell death, but the cytotoxicity assay shows low toxicity.

Possible Cause Troubleshooting Steps
Timing of the assay LDH is released during late-stage apoptosis or necrosis. If the compound induces a slow cell death process, you may need to extend the treatment duration.[4]
Mechanism of cell death Some compounds may induce apoptosis without significant membrane leakage in the early stages, which would not be detected by an LDH assay. Consider using an assay that measures apoptosis, such as a caspase activity assay.
Compound interference with assay chemistry The compound may interfere with the assay reagents. For example, some compounds can reduce MTT non-enzymatically. Run appropriate controls to test for this.

Experimental Protocols

Protocol 1: Cell Seeding for Cytotoxicity Assays
  • Cell Culture: Culture cells in appropriate medium and conditions until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Count the cells using a hemocytometer or an automated cell counter.

  • Cell Suspension: Prepare a single-cell suspension at the predetermined optimal seeding density in complete culture medium.[15]

  • Seeding: Add the appropriate volume of the cell suspension to each well of a 96-well plate.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[16]

Protocol 2: MTT Assay for Cell Viability

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[16][17]

  • Cell Treatment: After 24 hours of incubation, remove the medium and add fresh medium containing various concentrations of the benzofuran derivative (and vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: LDH Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[6]

  • Cell Treatment: Prepare and treat cells with the benzofuran derivative as described in the MTT assay protocol. Include a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).[6]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Negative Control) / (Positive Control - Negative Control)] x 100.[19]

Data Presentation

Table 1: Recommended Seeding Densities for Common Cell Lines
Cell Line TypeExample Cell LinesRecommended Seeding Density (cells/well in 96-well plate)
Adherent Solid Tumor Lines MCF-7, A549, HeLa5,000 - 15,000
Suspension Leukemic Lines K562, HL-6020,000 - 100,000

Note: These are general recommendations. The optimal density should be determined experimentally for your specific cell line and conditions.[4]

Table 2: Troubleshooting Summary for Benzofuran Cytotoxicity Assays
Issue Primary Checks Key Solutions
High Variability Cell seeding technique, pipetting accuracy, edge effectsEnsure homogenous cell suspension, use multichannel pipette, fill outer wells with PBS.
High Background Media components, cell health, contaminationUse phenol red-free media, reduce serum concentration, ensure cells are in log phase.
Low Signal Cell number, incubation time, reagent qualityOptimize cell seeding density, perform a time-course experiment, use fresh reagents.
Data Discrepancy Assay timing, mechanism of cell death, compound interferenceExtend treatment duration, use an apoptosis-specific assay, run compound interference controls.

Visualizations

Experimental Workflow for Benzofuran Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture seeding_opt Seeding Density Optimization cell_culture->seeding_opt cell_seeding Cell Seeding in 96-well Plate seeding_opt->cell_seeding solubility_test Benzofuran Solubility & Solvent Selection compound_treatment Benzofuran Treatment (with controls) solubility_test->compound_treatment cell_seeding->compound_treatment incubation Incubation (Time-course) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay other_assays Other Assays (e.g., Apoptosis) incubation->other_assays read_plate Plate Reading (Absorbance) mtt_assay->read_plate ldh_assay->read_plate other_assays->read_plate calc IC50 Calculation & Statistical Analysis read_plate->calc interpretation Interpretation of Results calc->interpretation

Caption: Workflow for optimizing and conducting benzofuran cytotoxicity assays.

Troubleshooting Decision Tree for High Variability

G start High Variability in Replicates check_seeding Review Cell Seeding Protocol? start->check_seeding check_pipetting Check Pipetting Technique? check_seeding->check_pipetting No solution_seeding Ensure Homogenous Suspension, Use Multichannel check_seeding->solution_seeding Yes check_edge Are Edge Effects Suspected? check_pipetting->check_edge No solution_pipetting Calibrate Pipettes, Use Proper Technique check_pipetting->solution_pipetting Yes check_solubilization Incomplete Solubilization (MTT)? check_edge->check_solubilization No solution_edge Fill Outer Wells with PBS/Media check_edge->solution_edge Yes solution_solubilization Mix Thoroughly, Increase Shaking check_solubilization->solution_solubilization Yes

Caption: Decision tree for troubleshooting high variability in cytotoxicity assays.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]

  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Brazilian Journal of Biology. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Semantic Scholar. (2014). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Retrieved from [Link]

  • ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Medical Device Network. (2023). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • PMC. (2022). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Retrieved from [Link]

  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • MDPI. (2022). Structures of natural and synthetic benzofuran derivatives with biological activity. Retrieved from [Link]

  • NANOLAB. (n.d.). In Vitro Cytotoxicity: Cell Safety of Medical Devices. Retrieved from [Link]

  • PubMed. (2024). In vitro cytotoxicity assessment of different solvents used in pesticide dilution. Retrieved from [Link]

  • TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • ResearchGate. (2017). Reducing serum concentration during treatment?. Retrieved from [Link]

  • PMC - NIH. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2017). How do I solve variability issues with my MM1.S cell line. Retrieved from [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • ResearchGate. (n.d.). The dose-dependent curves for cytotoxicity screening of the benzofuran.... Retrieved from [Link]

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • NIH. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • ResearchGate. (2016). How concentration of drug directly related to cell viability?. Retrieved from [Link]

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Validation & Comparative

A Multi-Faceted Approach to Confirming the Structure of Synthesized (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the realm of drug development and medicinal chemistry, the precise structural elucidation of a newly synthesized compound is not merely a formality but a cornerstone of scientific rigor. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially unsafe clinical candidates. The molecule at the center of this guide, (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone, belongs to the aurone family of flavonoids, a class of compounds known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] Given its therapeutic potential, the unambiguous confirmation of its structure is of paramount importance.

This guide provides a comprehensive comparison of various analytical techniques to definitively confirm the structure of this compound. We will move beyond a simple recitation of methods to a deeper analysis of the causality behind experimental choices, demonstrating how a confluence of data from multiple techniques provides a self-validating system for structural confirmation. This approach is designed to equip researchers with the critical thinking necessary to tackle similar challenges in their own work.

Hypothetical Synthesis: A Plausible Route to this compound

While numerous methods exist for the synthesis of benzofuranone derivatives, a common and effective strategy for the preparation of aurones is the Knoevenagel condensation of a benzofuran-3(2H)-one with an appropriate aldehyde or, in this case, a ketone.[2][3][4] For the purpose of this guide, we will base our structural confirmation on a product obtained from a hypothetical reaction between benzofuran-2(3H)-one and acetylacetone under basic conditions, followed by dehydration. This reaction is expected to yield the target molecule, this compound.

Synthesis Benzofuranone Benzofuran-2(3H)-one Intermediate Aldol Adduct Benzofuranone->Intermediate Acetylacetone Acetylacetone Acetylacetone->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Product This compound Intermediate->Product Dehydration Dehydration (-H2O) Dehydration->Product

Figure 1: A plausible synthetic route to this compound via Knoevenagel condensation.

A Symphony of Spectroscopy: Integrating Multiple Techniques for Structural Verification

I. Mass Spectrometry (MS): The First Glimpse – Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining initial structural insights through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Expected Results and Interpretation:

For this compound (C₁₁H₁₀O₂), the expected exact mass of the protonated molecule [M+H]⁺ is 175.0759. The observation of a peak at or very near this m/z value in the HRMS spectrum provides strong evidence for the correct elemental composition.

Tandem Mass Spectrometry (MS/MS) for Deeper Insight:

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and observe characteristic daughter ions. The fragmentation pattern of benzofuran derivatives often involves cleavages of the heterocyclic ring and the substituent groups.[5][6]

Table 1: Hypothetical HRMS and MS/MS Data

IonCalculated m/zObserved m/zFragment
[M+H]⁺175.0759175.0761Molecular Ion
[M+H-CH₂CO]⁺133.0653133.0655Loss of ketene
[C₈H₅O]⁺117.0340117.0342Benzofuranoyl cation

The observation of these fragments would support the presence of the benzofuranone core and the acetyl group.

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid product directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Results and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated ketone and the aromatic ring. Conjugation of a carbonyl group with a double bond typically lowers the stretching frequency compared to a saturated ketone.[7][8]

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1710StrongC=O stretch (lactone)
~1675StrongC=O stretch (α,β-unsaturated ketone)
~1610, 1580, 1470Medium-StrongC=C stretches (aromatic and exocyclic)
~1250StrongC-O stretch (lactone)

The presence of two distinct carbonyl peaks would be a key indicator of the benzofuranone lactone and the enone functionality.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and provides definitive evidence of connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

A. ¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (Hypothetical, in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d1HH-7
7.50t1HH-5
7.30t1HH-6
7.20d1HH-4
6.10s1H=CH
5.20s2H-CH₂-
2.40s3H-CH₃

B. ¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (Hypothetical, in CDCl₃):

Chemical Shift (δ, ppm)Assignment
198.0C=O (ketone)
170.0C=O (lactone)
165.0C-2
150.0C-7a
135.0C-5
128.0C-3a
125.0C-6
122.0C-4
115.0C-7
105.0=CH
70.0-CH₂-
30.0-CH₃

C. 2D NMR: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.

NMR_Connectivity cluster_1H ¹H Signals cluster_13C ¹³C Signals H7 H-7 (7.85) H6 H-6 (7.30) H7->H6 COSY C7 C-7 H7->C7 HSQC H5 H-5 (7.50) H4 H-4 (7.20) H5->H4 COSY C5 C-5 H5->C5 HSQC H6->H5 COSY C6 C-6 H6->C6 HSQC C4 C-4 H4->C4 HSQC CH =CH (6.10) C_eq =C CH->C_eq HSQC C_CO_ketone C=O (ketone) CH->C_CO_ketone HMBC (²J) C2 C-2 CH->C2 HMBC (²J) CH2 -CH₂- (5.20) C_CH2 -C (CH₂)- CH2->C_CH2 HSQC C_CO_lactone C=O (lactone) CH2->C_CO_lactone HMBC (³J) CH2->C2 HMBC (²J) CH3 -CH₃ (2.40) C_CH3 -C (CH₃) CH3->C_CH3 HSQC CH3->C_CO_ketone HMBC (²J)

Figure 2: Key 2D NMR correlations for confirming the structure of this compound.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. We would expect to see correlations between the adjacent aromatic protons (H-4, H-5, H-6, and H-7), confirming the substitution pattern on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This allows for the unambiguous assignment of protonated carbons. For example, the proton at 6.10 ppm would show a correlation to the carbon at 105.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular framework, as it shows correlations between protons and carbons over two to three bonds (and sometimes longer).[9][10][11] Key expected HMBC correlations include:

    • The methyl protons (-CH₃) to the ketone carbonyl carbon (C=O) and the exocyclic double bond carbon (=CH).

    • The vinylic proton (=CH) to the ketone carbonyl carbon (C=O) and the C-2 carbon of the benzofuranone ring.

    • The methylene protons (-CH₂-) to the C-2 carbon and the lactone carbonyl carbon (C=O).

These HMBC correlations would definitively link the acetone moiety to the benzofuranone core via the exocyclic double bond and establish the regiochemistry of the molecule.

IV. X-ray Crystallography: The Gold Standard (When Possible)

For crystalline compounds, single-crystal X-ray diffraction provides an unparalleled level of structural detail, including bond lengths, bond angles, and stereochemistry, offering an unambiguous 3D representation of the molecule. While not always feasible if the compound does not form suitable crystals, it serves as the ultimate arbiter in structural confirmation.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

Expected Outcome:

Comparative Analysis and Conclusion

Each analytical technique offers a unique and complementary perspective on the structure of this compound.

Comparison cluster_Techniques Analytical Techniques Structure Structural Confirmation MS Mass Spectrometry (Molecular Formula, Fragments) Structure->MS Provides IR IR Spectroscopy (Functional Groups) Structure->IR Provides NMR NMR Spectroscopy (Connectivity, Stereochemistry) Structure->NMR Provides Xray X-ray Crystallography (Absolute Structure) Structure->Xray Provides MS->NMR Complements IR->NMR Complements NMR->Xray Validated by

Figure 3: The complementary nature of analytical techniques in structural elucidation.

Summary of Strengths and Limitations:

TechniqueStrengthsLimitations
Mass Spectrometry High sensitivity, provides molecular formula (HRMS) and fragmentation data.Does not provide information on connectivity or stereochemistry.
IR Spectroscopy Fast, non-destructive, excellent for identifying functional groups.Provides limited information on the overall molecular framework.
NMR Spectroscopy Provides detailed information on connectivity and stereochemistry.Lower sensitivity than MS, requires soluble samples.
X-ray Crystallography Provides unambiguous 3D structure.Requires a suitable single crystal, which may be difficult to obtain.

References

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  • PubMed. 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. [Link]

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A Comparative Guide to the Cytotoxic Effects of Benzofuran Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Cancer Therapy

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[3][4] The structural versatility of the benzofuran core allows for extensive modification, leading to the development of numerous isomers with diverse cytotoxic profiles.[1][5] This guide provides an in-depth, objective comparison of the cytotoxic effects of different benzofuran isomers, supported by experimental data, to aid researchers and drug development professionals in this promising field.

The rationale for focusing on benzofuran derivatives lies in their demonstrated ability to induce selective cytotoxicity in cancer cells while often exhibiting lower toxicity in normal cells, a critical attribute for any potential chemotherapeutic agent.[6][7] Understanding the structure-activity relationships (SAR) among different isomers is paramount for designing novel therapies with enhanced efficacy and reduced side effects.[1][8] This guide will delve into the quantitative assessment of cytotoxicity, the underlying mechanisms of action, and the standard experimental protocols used to evaluate these promising compounds.

Comparative Cytotoxicity Analysis of Benzofuran Derivatives

The cytotoxic potential of benzofuran derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[9] A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of representative benzofuran derivatives against various human cancer cell lines, showcasing the impact of isomeric variations on cytotoxic activity.

Derivative ClassCompound/IsomerCancer Cell LineIC50 (µM)Reference(s)
Halogenated Benzofurans Bromomethyl-substituted benzofuran (Compound 1)HL60 (Leukemia)0.1[8][10]
Bromomethyl-substituted benzofuran (Compound 1)K562 (Leukemia)5[8][10]
N-phenethyl carboxamide derivative (Compound 3)HeLa (Cervical Carcinoma)1.136[2][8]
Fluorinated amiloride-benzofuran derivative (Compound 5)uPA (urokinase-type plasminogen activator) assay0.43[8][11]
Benzofuran Hybrids Benzofuran-isatin conjugate (23a)SW-620 (Colon)8.7[9][12]
Benzofuran-isatin conjugate (23d)SW-620 (Colon)6.5[12]
Benzofuran-N-Aryl Piperazine Hybrid (16)A549 (Lung Carcinoma)0.12[2][13]
Benzofuran-N-Aryl Piperazine Hybrid (16)SGC7901 (Gastric Cancer)2.75[2][13]
Benzofuran-based oxadiazole conjugate (14c)HCT-116 (Colon)3.27[14][15]
Natural Benzofurans & Derivatives Ailanthoidol (Compound 7)Huh7 (Hepatoma)22 (at 48h)[12]
2-Benzoylbenzofuran derivative (11e)MCF-7 (Breast Cancer)Potent (exact value not specified)[14]

Expert Interpretation of the Data: The data clearly demonstrates that the cytotoxic efficacy of benzofuran derivatives is highly dependent on their specific chemical structures.[9] For instance, the position and nature of halogen substitutions can dramatically influence potency, as seen in the low micromolar activity of brominated derivatives against leukemia cell lines.[7][8] Furthermore, the hybridization of the benzofuran scaffold with other pharmacologically active moieties, such as piperazine or oxadiazole, can lead to compounds with exceptionally high potency, as exemplified by the nanomolar activity of some hybrids.[11][13] This highlights a key principle in drug design: the strategic combination of pharmacophores can result in synergistic effects and enhanced therapeutic potential.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which many benzofuran derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[9] This is a highly desirable trait for an anticancer drug as it leverages the cell's own machinery to eliminate malignant cells.[9] The intrinsic apoptosis pathway is a common target for these compounds.

Benzofuran_Apoptosis_Pathway cluster_cell Cancer Cell Benzofuran Benzofuran Derivative Bax Bax Benzofuran->Bax activates Bcl2 Bcl-2 Benzofuran->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome (Caspase-9 activation) Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 (Executioner) Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis triggers

Caption: Benzofuran-induced intrinsic apoptosis pathway.

This signaling cascade is initiated by the benzofuran derivative, which can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[9]

Experimental Protocols for Assessing Cytotoxicity

The evaluation of the cytotoxic effects of benzofuran isomers relies on robust and reproducible experimental protocols. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[2][9]

Detailed Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, K562, MOLT-4) and a normal cell line (e.g., HUVEC) in appropriate media.[7]

    • Seed the cells in 96-well plates at a density of approximately 1 x 10^5 cells/mL.[9]

    • Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of the benzofuran derivatives and standard chemotherapeutic agents (e.g., doxorubicin, cisplatin) in the culture medium.[9]

    • Treat the cells with these various concentrations. Include a vehicle control (e.g., 1% DMSO).[7]

    • Incubate the treated cells for a further 48 to 72 hours.[9]

  • MTT Addition and Incubation:

    • Add MTT solution to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to a purple formazan product.[9]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan spectrophotometrically at a specific wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values.[9]

    • Calculate the Selectivity Index (SI) as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[9]

Workflow for Assessing Selective Cytotoxicity

The overall process of evaluating the selective cytotoxicity of a benzofuran derivative is a multi-step endeavor that progresses from initial in vitro screening to more complex biological evaluations.

Selective_Cytotoxicity_Workflow start Start: Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro ic50_calc IC50 Determination & Selectivity Index (SI) Calculation in_vitro->ic50_calc mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) ic50_calc->mechanism cell_cycle Cell Cycle Analysis ic50_calc->cell_cycle in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo cell_cycle->in_vivo end Lead Compound Identification in_vivo->end

Caption: Workflow for assessing selective cytotoxicity.

This workflow begins with the synthesis and characterization of the benzofuran derivatives. The initial screening for cytotoxic activity is performed using in vitro assays like the MTT assay. Promising compounds with significant cytotoxicity and selectivity are then subjected to further studies to elucidate their mechanism of action, including apoptosis and cell cycle analysis. Finally, the most promising candidates may advance to in vivo studies using animal models to evaluate their efficacy and safety in a more complex biological system.[9]

Conclusion

Benzofuran derivatives represent a highly promising class of compounds in the search for novel anticancer agents.[4] The cytotoxic effects of these compounds are intricately linked to their isomeric structures, with specific substitutions and hybridizations leading to vastly different potencies and selectivities.[1][8] The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis, a desirable characteristic for targeted cancer therapy.[9] The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of novel benzofuran isomers. As research in this area progresses, a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of more effective and selective cancer treatments.

References

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  • Patel, P. B., et al. (2025). NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. Journal of Indian Intellectual Traditions. [Link]

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A Comparative Guide to the Synthesis of Benzofuran Derivatives: Evaluating a Novel One-Pot, Copper-Catalyzed Approach Against the Classical Perkin Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and organic electronic materials.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to substituted benzofurans is a topic of persistent interest for researchers and drug development professionals. This guide provides an in-depth comparison of a modern, one-pot, copper-catalyzed synthesis of 2-substituted benzofurans with the time-honored Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids. Our objective is to furnish an objective analysis of their respective performance, supported by experimental data, to empower chemists in selecting the optimal synthetic strategy for their specific applications.

The Enduring Importance of the Benzofuran Scaffold

Benzofuran derivatives exhibit a remarkable breadth of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[2][3] Clinically approved drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature this heterocyclic motif.[1] Beyond their medicinal applications, benzofuran-containing compounds are integral to the development of organic photovoltaics and other advanced materials.[1][4] The sustained demand for novel benzofuran derivatives necessitates the continuous evolution and validation of synthetic methodologies.

A Modern Approach: One-Pot, Copper-Catalyzed Tandem Sonogashira Coupling-Cyclization

In the quest for greener, more efficient synthetic procedures, one-pot reactions have gained significant traction. A notable recent development is the copper-catalyzed tandem Sonogashira coupling-cyclization of o-halophenols with terminal alkynes.[5] This methodology offers a convergent and atom-economical route to 2-substituted benzofurans.

The reaction proceeds via a tandem mechanism. Initially, a copper-catalyzed Sonogashira cross-coupling occurs between the o-halophenol and the terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization, also catalyzed by copper, to afford the benzofuran product. This one-pot approach obviates the need for the isolation of intermediates, thereby streamlining the synthetic process and often improving overall yields.

Advantages of the Copper-Catalyzed One-Pot Synthesis:
  • High Efficiency: This method often provides good to excellent yields of the desired benzofuran derivatives.

  • Broad Substrate Scope: A wide range of substituted o-halophenols and terminal alkynes can be employed, allowing for the synthesis of a diverse library of benzofurans.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental procedure, reducing time and resources.

  • Cost-Effectiveness: The use of a relatively inexpensive copper catalyst makes this method economically attractive compared to some palladium-catalyzed systems.[5]

Limitations:
  • Catalyst Sensitivity: The catalytic system can be sensitive to air and moisture, requiring inert atmosphere conditions.

  • Ligand Effects: The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

The Classical Route: Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[6][7][8] This reaction involves the base-catalyzed ring contraction of a coumarin derivative.

The mechanism commences with the hydrolytic cleavage of the lactone ring of the 3-halocoumarin by a base, such as sodium hydroxide. This ring-opening is followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring and subsequent acidification to yield the carboxylic acid.[6] Recent advancements have demonstrated that this reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes.[6]

Advantages of the Perkin Rearrangement:
  • Well-Established and Robust: This reaction has been utilized for over a century and is a reliable method for the synthesis of benzofuran-2-carboxylic acids.

  • High Yields: The rearrangement often proceeds in high to quantitative yields.[6]

  • Availability of Starting Materials: Substituted coumarins can be readily prepared from various phenols.

Limitations:
  • Limited Scope: This method is primarily limited to the synthesis of benzofuran-2-carboxylic acids.

  • Harsh Reaction Conditions: The traditional method often requires refluxing in a strong base for extended periods. While microwave assistance mitigates the time factor, the conditions can still be harsh for sensitive functional groups.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key performance indicators of the two synthetic routes:

FeatureCopper-Catalyzed One-Pot SynthesisPerkin Rearrangement
Product Scope 2-Substituted BenzofuransBenzofuran-2-carboxylic Acids
Starting Materials o-Halophenols, Terminal Alkynes3-Halocoumarins
Catalyst Copper salts (e.g., CuI)Base (e.g., NaOH)
Typical Yields Good to Excellent (60-95%)High to Quantitative (85-99%)
Reaction Time 4-24 hours (conventional heating)3 hours (conventional) / 5 minutes (microwave)
Reaction Conditions Mild to moderate, requires inert atmosphereCan be harsh (refluxing base)
Atom Economy High (convergent, one-pot)Moderate (rearrangement of a pre-formed ring)
Operational Simplicity High (one-pot)Moderate (requires synthesis of coumarin precursor)

Experimental Protocols

General Considerations for the Copper-Catalyzed One-Pot Synthesis:

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use.

Step-by-Step Protocol:

  • To a Schlenk flask, add the o-halophenol (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the dry, degassed solvent (e.g., DMF, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

General Considerations for the Microwave-Assisted Perkin Rearrangement:

Reactions are performed in a dedicated microwave reactor using sealed vessels.

Step-by-Step Protocol:

  • In a microwave reaction vessel, dissolve the 3-halocoumarin (1.0 mmol) in ethanol (5 mL).

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 79 °C) and power (e.g., 300 W) for a short duration (e.g., 5 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker and acidify with dilute HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

Visualizing the Synthetic Pathways

Synthetic_Workflows cluster_copper Copper-Catalyzed One-Pot Synthesis cluster_perkin Perkin Rearrangement Cu_start o-Halophenol + Terminal Alkyne Cu_reagents CuI, Ligand, Base Solvent, Heat Cu_start->Cu_reagents One-Pot Reaction Cu_product 2-Substituted Benzofuran Cu_reagents->Cu_product Perkin_start 3-Halocoumarin Perkin_reagents Base (e.g., NaOH) Solvent, Heat (Microwave) Perkin_start->Perkin_reagents Rearrangement Perkin_product Benzofuran-2-carboxylic Acid Perkin_reagents->Perkin_product

Caption: Comparative workflow of the two synthetic routes.

Reaction_Mechanisms cluster_mech_copper Mechanism: Copper-Catalyzed One-Pot Synthesis cluster_mech_perkin Mechanism: Perkin Rearrangement o_halophenol o-Halophenol sonogashira Sonogashira Coupling (Cu-catalyzed) o_halophenol->sonogashira alkyne Terminal Alkyne alkyne->sonogashira intermediate 2-Alkynylphenol Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (Cu-catalyzed) intermediate->cyclization benzofuran 2-Substituted Benzofuran cyclization->benzofuran halocoumarin 3-Halocoumarin ring_opening Base-catalyzed Lactone Cleavage halocoumarin->ring_opening phenoxide Phenoxide Intermediate ring_opening->phenoxide intramolecular_attack Intramolecular Nucleophilic Attack phenoxide->intramolecular_attack benzofuran_acid Benzofuran-2-carboxylic Acid intramolecular_attack->benzofuran_acid

Caption: Simplified mechanistic pathways.

Conclusion

Both the modern copper-catalyzed one-pot synthesis and the classical Perkin rearrangement represent valuable tools for the construction of the benzofuran scaffold. The choice between them is dictated by the desired substitution pattern and the specific goals of the synthesis. For the rapid and diverse synthesis of 2-substituted benzofurans from simple starting materials, the copper-catalyzed one-pot method is a highly attractive option, embodying principles of efficiency and atom economy. Conversely, for the specific and high-yielding synthesis of benzofuran-2-carboxylic acids, the Perkin rearrangement, particularly with microwave assistance, remains a robust and reliable choice. As the demand for novel benzofuran derivatives continues to grow, a thorough understanding of the available synthetic methodologies is paramount for the advancement of drug discovery and materials science.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health, 2024.

  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 2011.

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central, 2011.

  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, 2005.

  • Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans. Synthetic Communications, 2012.

  • Perkin rearrangement. Wikipedia.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2019.

  • Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. Connect-Sci, 1976.

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing, 2024.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, 2019.

  • Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate, 2017.

  • A Comparative Guide to the Synthesis of Benzofurans: Alternatives to Ethyl 2-(2-bromo-6-formylphenoxy)acetate. BenchChem.

  • The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. BenchChem.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, 2019.

  • Proposed mechanism for the one‐pot synthesis of benzofurans. ResearchGate, 2018.

  • One‐pot synthesis of benzofuran derivatives. ResearchGate.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.

  • (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate, 2024.

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis, 2014.

  • Preparation and thermal rearrangement of a benzofuran–nitrene adduct. Journal of the Chemical Society, Perkin Transactions 1, 1977.

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The Ascendant Antimicrobial Arsenal: A Comparative Analysis of Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective therapeutic options. Among the myriad of heterocyclic compounds, the benzofuran nucleus has emerged as a privileged structure, demonstrating a broad spectrum of potent antimicrobial activities.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of recently developed benzofuran derivatives, offering researchers, scientists, and drug development professionals a synthesized overview of the current landscape, supported by experimental data and protocols.

The Imperative for Novel Antimicrobials: The Benzofuran Promise

The escalating crisis of antimicrobial resistance (AMR) poses a grave threat to global public health.[2] The ability of bacteria, fungi, and other microbes to withstand the effects of drugs that were once effective necessitates a paradigm shift in our approach to antimicrobial discovery. Benzofuran, a heterocyclic compound found in various natural and synthetic products, has garnered significant attention for its diverse pharmacological properties, including potent antibacterial and antifungal activities.[1][3] Its unique structural features provide a versatile scaffold for chemical modifications, leading to the generation of a plethora of derivatives with enhanced efficacy and a broad antimicrobial spectrum.[2][4]

Comparative Antimicrobial Spectrum of Novel Benzofuran Derivatives

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of several classes of novel benzofuran derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Activity of Novel Benzofuran Derivatives (MIC in µg/mL)
Benzofuran Derivative ClassStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliReference Drug (MIC in µg/mL)
Benzofuran-Triazine Hybrids
Compound 8e32-32Ampicillin (MIC not specified for direct comparison in the study)
Benzofuran Ketoximes
Compound 380.039--Not specified
3-Methanone-6-substituted-benzofurans
Compound with hydroxyl at C-60.78-3.120.780.78-3.12Not specified
2-Salicyloylbenzofurans
Compound 8h0.06-0.12 mM0.12 mMInactiveNot specified
Benzofuran Amide Derivatives
Compound 6a, 6b, 6f6.25-6.25Not specified

Note: The presented data is a synthesis from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 2: Antifungal Activity of Novel Benzofuran Derivatives (MIC in µg/mL)
Benzofuran Derivative ClassCandida albicansReference Drug (MIC in µg/mL)
Benzofuran Ketoximes 0.625-2.5Not specified
Benzofuran-Triazine Hybrids -Fluconazole (MIC not specified for direct comparison in the study)
2-(substitutedphenyl/benzyl)-5-[(2- benzofuryl)carboxamido]benzoxazoles 31.25Not specified

Deciphering the Mechanism of Action: A Look at DNA Gyrase Inhibition

Several studies suggest that a key mechanism through which certain benzofuran derivatives exert their antimicrobial effect is the inhibition of bacterial DNA gyrase.[5][6] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By targeting the GyrB subunit of this enzyme, these benzofuran compounds can effectively halt bacterial proliferation.[5][6] This targeted approach is particularly promising as DNA gyrase is a well-validated and conserved bacterial target that is absent in humans, thus minimizing the potential for host toxicity.

G cluster_bacterium Bacterial Cell benzofuran Benzofuran Derivative dna_gyrase DNA Gyrase (GyrA/GyrB) benzofuran->dna_gyrase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed mechanism of action of certain benzofuran derivatives via inhibition of bacterial DNA gyrase.

Experimental Protocols: A Guide to Determining Antimicrobial Spectrum

The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Broth Microdilution Method for MIC Determination

This protocol outlines the key steps for performing a broth microdilution assay.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the novel benzofuran derivative in a suitable solvent (e.g., DMSO).
  • Bacterial/Fungal Strains: Use standardized microbial strains from a recognized culture collection (e.g., ATCC).
  • Growth Media: Prepare appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

  • Culture the microbial strain overnight on an appropriate agar plate.
  • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final cell concentration.
  • Include a positive control (microbe in broth without the compound) and a negative control (broth only).
  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_materials [label="Prepare Materials\n(Compound, Microbes, Media)"]; prep_inoculum [label="Prepare Microbial Inoculum\n(0.5 McFarland Standard)"]; serial_dilution [label="Perform Serial Dilution\nof Benzofuran in 96-well Plate"]; inoculate [label="Inoculate Plate with\nMicrobial Suspension"]; incubate [label="Incubate Plate\n(e.g., 37°C, 18-24h)"]; read_results [label="Read Results and\nDetermine MIC"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_materials; prep_materials -> prep_inoculum; prep_inoculum -> serial_dilution; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Perspectives

Novel benzofuran derivatives represent a highly promising class of antimicrobial agents with the potential to address the urgent need for new treatments against resistant pathogens. The diverse chemical space offered by the benzofuran scaffold allows for the fine-tuning of antimicrobial activity and spectrum. The data presented in this guide highlights the potent and broad-spectrum activity of several recently developed benzofuran series. Further research focusing on optimizing their pharmacokinetic and pharmacodynamic properties, as well as in-depth investigations into their mechanisms of action, will be crucial for translating these promising laboratory findings into clinically effective therapeutics. The continued exploration of this versatile chemical entity holds significant promise for replenishing our dwindling arsenal of effective antimicrobial drugs.

References

  • New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PubMed. Available at: [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. Available at: [Link]

  • Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. National Institutes of Health. Available at: [Link]

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationships of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuranone Scaffold as a Privileged Structure in Drug Discovery

The benzofuranone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone moiety, characterized by an exocyclic double bond with a conjugated ketone, presents a unique template for the design of novel therapeutic agents. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of this compound analogs, drawing upon experimental data from closely related benzofuran-3(2H)-one derivatives to elucidate the impact of structural modifications on their biological activity. We will explore the causality behind experimental choices in analog design and present detailed methodologies for the evaluation of these compounds.

Comparative Analysis of Analog Activity: A Focus on Anti-Inflammatory Potential

Recent comprehensive studies on a series of 2-benzylidene-benzofuran-3(2H)-one derivatives have provided significant insights into their anti-inflammatory activity, particularly their ability to inhibit tumor necrosis factor-alpha (TNF-α) induced inflammatory responses.[4] TNF-α is a key cytokine implicated in the pathogenesis of numerous inflammatory diseases, including inflammatory bowel disease (IBD). The primary mechanism of action investigated for these analogs is the inhibition of the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the inflammatory cascade.[4]

Key Structural Modifications and Their Impact on Activity

The following sections detail the structure-activity relationships observed for modifications at different positions of the benzofuranone scaffold. The core structure and numbering are depicted below:

(Note: A placeholder image is used. In a real scenario, an image of the chemical structure would be embedded.)

Caption: Core chemical structure of 2-benzylidene-benzofuran-3(2H)-one.

The nature and position of substituents on the benzylidene phenyl ring play a crucial role in modulating the anti-inflammatory activity.

  • Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methoxy (-OCH3), at the para-position of the benzylidene ring generally leads to a significant increase in inhibitory activity against monocyte adhesion.[4] For instance, a 4-methoxy substitution has been shown to be highly effective.

  • Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups like halogens (e.g., -Cl, -F) or a trifluoromethyl (-CF3) group at the para-position tends to diminish the anti-inflammatory activity.[4]

  • Positional Isomerism: The position of the substituent on the benzylidene ring is also critical. For example, a methoxy group at the meta-position results in lower activity compared to the para-position.[4]

Modifications on the benzene ring of the benzofuranone core also significantly influence the biological outcome.

  • Halogenation: The introduction of a bromine atom, particularly on a methyl or acetyl group attached to the benzofuran system, has been shown to increase the cytotoxicity of these compounds against various cancer cell lines.[5][6] This suggests that halogenation can be a key strategy for directing the activity towards an anticancer profile. For instance, a bromine atom on the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells.[6]

  • Methoxy Groups: The presence of methoxy groups on the benzofuranone ring can also enhance anti-inflammatory activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activity of selected 2-benzylidene-benzofuran-3(2H)-one analogs on TNF-α-induced monocyte-HT-29 cell adhesion.[4]

Compound IDR1 (Benzylidene Ring)R2 (Benzofuranone Ring)Inhibition (%) at 10 µM
1 HH55.4
2 4-OCH3H85.2
3 4-ClH45.1
4 4-FH50.3
5 H5-OCH368.7
6 4-OCH35-OCH392.5

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the SAR data, it is crucial to employ robust and well-validated experimental protocols.

Synthesis of 2-Benzylidene-Benzofuran-3(2H)-one Analogs

A general and efficient method for the synthesis of these analogs involves the Claisen-Schmidt condensation of a substituted benzofuran-3(2H)-one with a substituted benzaldehyde.

Step-by-Step Protocol:

  • Preparation of Substituted Benzofuran-3(2H)-ones: These can be synthesized from the corresponding substituted 2-hydroxyphenylacetic acids via intramolecular cyclization.

  • Claisen-Schmidt Condensation:

    • Dissolve the substituted benzofuran-3(2H)-one (1 equivalent) and the appropriate substituted benzaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis_Workflow sub_benzofuranone Substituted Benzofuran-3(2H)-one reaction_mixture Reaction Mixture (Ethanol, NaOH) sub_benzofuranone->reaction_mixture sub_benzaldehyde Substituted Benzaldehyde sub_benzaldehyde->reaction_mixture crude_product Crude Product reaction_mixture->crude_product Claisen-Schmidt Condensation purified_product Purified Analog crude_product->purified_product Purification

Caption: General workflow for the synthesis of 2-benzylidene-benzofuran-3(2H)-one analogs.

In Vitro Anti-Inflammatory Activity Assay: Monocyte Adhesion Assay

This assay quantifies the ability of the compounds to inhibit the adhesion of monocytes to TNF-α-stimulated epithelial cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human colon adenocarcinoma cells (e.g., HT-29) and a monocytic cell line (e.g., U937) under standard conditions.

  • Cell Stimulation: Seed HT-29 cells in a 96-well plate and grow to confluence. Stimulate the cells with TNF-α (e.g., 10 ng/mL) in the presence or absence of the test compounds for a specified period (e.g., 6 hours).

  • Monocyte Labeling: Label U937 cells with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Add the labeled U937 cells to the HT-29 cell monolayer and incubate for a period to allow for adhesion (e.g., 1 hour).

  • Washing: Gently wash the wells to remove non-adherent U937 cells.

  • Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The reduction in fluorescence in the presence of the test compound compared to the TNF-α-stimulated control indicates the inhibition of monocyte adhesion.

Monocyte_Adhesion_Assay start Seed HT-29 cells stimulate Stimulate with TNF-α +/- Test Compound start->stimulate co_culture Co-culture HT-29 and labeled U937 cells stimulate->co_culture label_u937 Label U937 cells with fluorescent dye label_u937->co_culture wash Wash to remove non-adherent cells co_culture->wash measure Measure fluorescence wash->measure analyze Analyze data to determine inhibition measure->analyze

Caption: Experimental workflow for the monocyte adhesion assay.

Logical Relationships in SAR: A Visual Summary

The following diagram illustrates the key logical relationships derived from the SAR studies of 2-benzylidene-benzofuran-3(2H)-one analogs for anti-inflammatory activity.

SAR_Logic substituent Substituent Modification benzylidene_ring Benzylidene Ring (R1) substituent->benzylidene_ring benzofuranone_ring Benzofuranone Ring (R2) substituent->benzofuranone_ring edg Electron-Donating Group (e.g., 4-OCH3) benzylidene_ring->edg ewg Electron-Withdrawing Group (e.g., 4-Cl) benzylidene_ring->ewg halogen Halogenation (e.g., -Br on side chain) benzofuranone_ring->halogen activity_increase Increased Anti-inflammatory Activity edg->activity_increase activity_decrease Decreased Anti-inflammatory Activity ewg->activity_decrease cytotoxicity_increase Increased Cytotoxicity halogen->cytotoxicity_increase

Caption: Logical flow of structure-activity relationships for benzofuranone analogs.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and their closely related 2-benzylidene-benzofuran-3(2H)-one counterparts have revealed critical insights for the rational design of novel therapeutic agents. The electronic nature and position of substituents on both the benzylidene and benzofuranone rings are key determinants of their biological activity, whether it be anti-inflammatory or cytotoxic.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of analogs of the specific this compound scaffold to confirm and expand upon the SAR trends observed in related systems.

  • Exploration of diverse biological targets beyond inflammation and cancer to uncover the full therapeutic potential of this chemical class.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent analogs.

  • Optimization of pharmacokinetic properties to improve drug-likeness and in vivo efficacy.

By leveraging the foundational SAR knowledge presented in this guide, researchers can accelerate the discovery and development of novel benzofuranone-based drugs with improved therapeutic profiles.

References

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Zhang, H., et al. (2020). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 25(18), 4213. [Link]

  • Giorno, T., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(4), 842. [Link]

  • Suthakaran, R., et al. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 22(3), 245-254. [Link]

  • Suthakaran, R., et al. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Zhang, H., et al. (2020). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 805-814. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Maben, Z., et al. (2020). Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. Journal of Medicinal Chemistry, 63(23), 14558-14576. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1266-1286. [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (2022). ResearchGate. [Link]

  • Zhang, H., et al. (2020). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 805-814. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Zhang, H., et al. (2020). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed. [Link]

  • Lee, J. H., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 137, 575-597. [Link]

  • Arunakumar, D. B., et al. (2011). (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

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comparing the efficacy of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone with known anticancer drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds in Oncology

The benzofuran scaffold, a heterocyclic organic compound, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Among its varied derivatives, aurones, characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core, have garnered significant attention for their potential as anticancer agents.[2] This guide focuses on the class of compounds represented by (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone and its analogs, providing a comparative analysis of their preclinical efficacy against established anticancer drugs. While specific experimental data for "this compound" is not extensively available in the public domain, this guide will leverage data from structurally related benzofuran and aurone derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Benzofuran derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), a critical pathway often dysregulated in cancer.[3] The versatility of the benzofuran ring allows for synthetic modifications that can enhance potency and selectivity against cancer cells.[4] This guide will delve into the experimental data supporting these claims, comparing the cytotoxic profiles of these emerging compounds with cornerstone chemotherapeutic agents such as Doxorubicin, Cisplatin, and Paclitaxel.

In Vitro Efficacy: A Comparative Cytotoxicity Analysis

The initial assessment of any potential anticancer compound lies in its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.

This section compares the reported IC50 values of various benzofuran derivatives against a panel of human cancer cell lines, juxtaposed with the performance of well-established anticancer drugs. It is crucial to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.[5][6]

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Benzofuran Derivatives and Standard Anticancer Drugs against various cancer cell lines.

Compound ClassSpecific Derivative/DrugCancer Cell LineIC50 (µM)Reference
Benzofuran Derivative Benzofuran Derivative 1K562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]
Benzofuran-isatin conjugate 5aSW-620 (Colon)8.7[3]
HT-29 (Colon)9.4[3]
3-methylbenzofuran derivative 16bA549 (Lung)1.48[7]
Doxorubicin DoxorubicinMCF-7 (Breast)2.5[8]
HepG2 (Liver)12.2[8]
HeLa (Cervical)2.9[8]
A549 (Lung)>20[8]
Cisplatin CisplatinOvarian Carcinoma Cell Lines0.33 - 1.5 µM (0.1-0.45 ug ml-1)[9]
Paclitaxel PaclitaxelOvarian Carcinoma Cell Lines0.0004 - 0.0034[9]
Breast Cancer Cell Lines (MCF-7, MDA-MB-231, SKBR3, BT-474)0.019 - 4[10]
Lung Cancer Cell Lines (NSCLC) (120h exposure)0.027 (median)[11]

Interpretation of In Vitro Data:

The data presented in Table 1 highlights the potential of benzofuran derivatives as potent anticancer agents. For instance, a bromoalkyl derivative of benzofuran demonstrated high cytotoxicity against leukemia cell lines (K562 and HL-60) with IC50 values of 5 µM and 0.1 µM, respectively.[3] Another 3-methylbenzofuran derivative showed an IC50 of 1.48 µM against the A549 lung cancer cell line.[7]

When compared to standard drugs, the efficacy of these derivatives is noteworthy. While Doxorubicin is effective against a broad spectrum of cancers, some cell lines, like A549, exhibit resistance (IC50 > 20 µM).[8] In contrast, certain benzofuran derivatives show significant activity against this cell line. Paclitaxel demonstrates very high potency, with IC50 values in the nanomolar range for many cell lines.[9][12] The variability in IC50 values for the same drug across different cell lines underscores the importance of testing novel compounds against a diverse panel of cancer types to identify specific sensitivities.

Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death

Understanding the mechanism of action is paramount in drug development. For benzofuran derivatives, several key pathways have been elucidated.

Induction of Apoptosis

A primary mechanism of action for many benzofuran derivatives is the induction of apoptosis.[3] This programmed cell death is a desirable outcome for an anticancer drug as it is a controlled process that minimizes inflammation and damage to surrounding healthy tissues.

Benzofuran Derivative Benzofuran Derivative Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Benzofuran Derivative->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by some benzofuran derivatives.

Other Potential Mechanisms

Beyond apoptosis, aurones and other benzofuran derivatives have been reported to interact with a variety of other anticancer targets:

  • Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[4]

  • Kinase Inhibition: Aurones have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2]

  • Modulation of Efflux Pumps: Certain aurones can modulate the activity of ATP-dependent efflux pumps like P-glycoprotein, potentially reversing multidrug resistance in cancer cells.[13]

Experimental Protocols: A Guide to Efficacy Assessment

To ensure the scientific rigor of these comparative studies, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[14]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight. The seeding density is a critical parameter that can influence IC50 values.[6]

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., a benzofuran derivative) and control drugs (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution.

  • Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a detergent solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Add Compound Add Compound Adherence->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The available preclinical data suggests that benzofuran derivatives, particularly aurones, represent a promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic activity against a range of cancer cell lines, coupled with diverse mechanisms of action, warrants further investigation.

Future research should focus on:

  • Comprehensive Screening: Evaluating a wider range of benzofuran derivatives against extensive cancer cell line panels to identify lead compounds with high potency and selectivity.

  • In Vivo Studies: Progressing promising candidates to in vivo xenograft models to assess their efficacy and safety in a more physiologically relevant system.

  • Mechanism of Action Elucidation: Further delineating the specific molecular targets and signaling pathways modulated by these compounds to aid in rational drug design and patient selection strategies.

By continuing to explore the rich chemical space of benzofuran scaffolds, the scientific community can potentially unlock new and effective treatments in the ongoing fight against cancer.

References

  • Lawrence, N. J., et al. (2017). Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 18(6), 843-853.
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  • Rezadoost, M. H., et al. (2022). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
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  • Chan, K. C., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(25), 37621–37633.
  • Kingston, D. G. I., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
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Independent Verification of the Biological Activity of a Novel Benzofuran: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The emergence of a novel benzofuran derivative necessitates a rigorous and independent verification of its purported biological activity to ascertain its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess a novel benzofuran's performance against established alternatives, supported by detailed experimental protocols and comparative data analysis.

Our approach is rooted in a multi-tiered screening cascade, commencing with broad-spectrum cytotoxicity assessments to establish a therapeutic window, followed by targeted investigations into specific anti-inflammatory and antimicrobial activities. This logical progression ensures a thorough and efficient evaluation, generating robust data to inform further development.

Experimental Workflow: A Strategic Overview

The independent verification process is structured to systematically narrow down the biological potential of the novel benzofuran, which we will refer to as "Benzo-X". This workflow is designed to be self-validating at each stage, providing clear go/no-go decision points.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Targeted Bioactivity Assays cluster_2 Phase 3: Mechanistic Insights cluster_3 Phase 4: Comparative Analysis & Reporting Initial Characterization Initial Characterization Cytotoxicity Screening Cytotoxicity Screening Initial Characterization->Cytotoxicity Screening Determine Therapeutic Window Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening->Anti-inflammatory Assays Investigate Immunomodulatory Effects Antimicrobial Assays Antimicrobial Assays Cytotoxicity Screening->Antimicrobial Assays Assess Antibacterial Efficacy Signaling Pathway Analysis Signaling Pathway Analysis Anti-inflammatory Assays->Signaling Pathway Analysis Elucidate Mechanism of Action Data Synthesis & Comparison Data Synthesis & Comparison Antimicrobial Assays->Data Synthesis & Comparison Signaling Pathway Analysis->Data Synthesis & Comparison Final Report Final Report Data Synthesis & Comparison->Final Report

Caption: A streamlined workflow for the independent verification of a novel benzofuran's biological activity.

Part 1: Foundational Analysis - Cytotoxicity Screening

Before delving into specific biological activities, it is crucial to determine the cytotoxic profile of Benzo-X. This initial screen establishes the concentration range at which the compound can be safely evaluated for therapeutic effects without causing significant cell death.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) assays are colorimetric methods widely used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8] The MTT assay is a classic, cost-effective method, while the XTT assay offers the advantage of producing a water-soluble formazan, eliminating a solubilization step and thereby simplifying the protocol.

Comparator Compounds

To contextualize the cytotoxicity of Benzo-X, it is compared against well-established cytotoxic agents:

  • Doxorubicin: A widely used chemotherapy agent known for its potent cytotoxic effects.

  • Paclitaxel: Another common anticancer drug with a different mechanism of action.[9][10]

Experimental Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.[7][11]

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of Benzo-X, Doxorubicin, and Paclitaxel. Include a vehicle control (e.g., DMSO) and a positive control for 100% cell death (e.g., a high concentration of a known toxin).[12] Incubate for 24 and 48 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Non-cancerous)
Benzo-X [Insert Data][Insert Data][Insert Data]
Doxorubicin 0.5 ± 0.10.8 ± 0.25.2 ± 0.9
Paclitaxel 0.01 ± 0.0030.005 ± 0.0010.1 ± 0.02

Part 2: Targeted Bioactivity Assays

With the therapeutic window established, we proceed to investigate the specific anti-inflammatory and antimicrobial properties of Benzo-X.

Section 2.1: Anti-inflammatory Activity

Many benzofuran derivatives have demonstrated anti-inflammatory potential.[4] We will assess the ability of Benzo-X to modulate key inflammatory mediators in vitro.

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a standard in vitro model for studying inflammation.[13][14][15] We will measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator, and the release of pro-inflammatory cytokines like TNF-α and IL-6.[13][14][15][16]

  • Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects.[11]

  • Celecoxib: A selective COX-2 inhibitor.[11]

  • Ibuprofen: A non-selective COX inhibitor.[11]

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Seeding: Seed cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of Benzo-X and comparator compounds for 1 hour.[11]

  • Stimulation: Induce an inflammatory response by adding LPS (0.5 µg/mL).[11]

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent, which correlates with NO production.[13]

  • Data Analysis: Calculate the IC50 for NO inhibition.

CompoundNO InhibitionTNF-α InhibitionIL-6 Inhibition
Benzo-X [Insert Data][Insert Data][Insert Data]
Dexamethasone 0.1 ± 0.020.05 ± 0.010.08 ± 0.01
Celecoxib 5.5 ± 1.28.2 ± 1.510.1 ± 2.3
Ibuprofen 25.3 ± 4.730.1 ± 5.635.8 ± 6.1
Section 2.2: Antimicrobial Activity

The benzofuran core is also present in many compounds with antimicrobial properties.[3] We will determine the efficacy of Benzo-X against a panel of clinically relevant bacteria.

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for assessing antimicrobial activity.[17][18][19] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[20][17][18]

The choice of comparator will depend on the target bacteria. For a broad-spectrum analysis, we will use:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria.

  • Bacterial Strains: Use standardized strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Serial Dilution: Perform serial dilutions of Benzo-X and comparator antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.[18]

  • Inoculation: Inoculate each well with a standardized bacterial suspension.[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.[17]

  • MBC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.[18][19]

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
MIC / MBC MIC / MBC
Benzo-X [Insert Data][Insert Data]
Ciprofloxacin 0.5 / 10.015 / 0.03
Vancomycin 1 / 2>128 / >128

Part 3: Mechanistic Insights - Signaling Pathway Analysis

For promising leads from the anti-inflammatory assays, a deeper understanding of the mechanism of action is warranted. Many anti-inflammatory agents act by modulating key signaling pathways. Benzofuran derivatives have been shown to affect the NF-κB and MAPK signaling pathways.[21]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK Cascade MAPK Cascade TLR4->MAPK Cascade IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation Inhibition by Benzo-X NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression TNF-α, IL-6, iNOS TNF-α, IL-6, iNOS Pro-inflammatory Gene Expression->TNF-α, IL-6, iNOS AP-1 Activation AP-1 Activation MAPK Cascade->AP-1 Activation AP-1 Activation->Pro-inflammatory Gene Expression

Caption: A simplified diagram of the NF-κB and MAPK signaling pathways in inflammation.

Rationale for Western Blot Analysis

Western blotting is a powerful technique to detect and quantify specific proteins in a sample. By analyzing the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38), we can determine if Benzo-X exerts its anti-inflammatory effects by inhibiting these signaling cascades.[21]

Conclusion

This guide provides a robust and scientifically sound framework for the independent verification of a novel benzofuran's biological activity. By employing a systematic approach of cytotoxicity screening followed by targeted bioactivity assays and mechanistic studies, researchers can generate high-quality, comparative data. This evidence-based approach is essential for making informed decisions in the drug discovery and development pipeline, ultimately determining the true therapeutic potential of novel chemical entities like Benzo-X.

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A Researcher's Guide to Assessing the Cancer Cell Selectivity of (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selective toxicity is the holy grail of cancer therapy, promising treatments that are not only more effective but also significantly less debilitating for patients. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, with a versatile scaffold that allows for modifications to enhance both potency and selectivity.[1][2] This guide provides a comprehensive framework for researchers to assess the cancer cell selectivity of a specific benzofuran derivative, (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone, comparing its potential efficacy against established chemotherapeutic agents.

While specific experimental data for this compound is not yet widely published, this document will equip researchers with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to conduct a thorough and meaningful evaluation. We will draw upon established methodologies and data from related benzofuran compounds to illustrate the path to a robust selectivity assessment.

The Imperative of Selectivity in Cancer Drug Development

Conventional chemotherapeutic agents, such as Doxorubicin and Cisplatin, have long been the bedrock of cancer treatment. Their mechanisms of action, primarily centered on DNA damage and inhibition of replication, are highly effective at eliminating rapidly dividing cells.[3][][5] However, this lack of specificity means they also impact healthy, proliferating cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract, leading to the severe side effects commonly associated with chemotherapy.[5][6]

The therapeutic window of a drug is defined by the concentration range in which it is effective without being unacceptably toxic. A key metric in determining this is the Selectivity Index (SI) , calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells.[1] A higher SI value signifies greater selectivity for cancer cells, indicating a wider and safer therapeutic window.[1] The goal in developing novel anticancer agents like this compound is to maximize this index.

Experimental Design for Assessing Selectivity

A rigorous assessment of selectivity requires a well-designed experimental workflow. This involves the careful selection of cell lines, appropriate comparator drugs, and robust cytotoxicity assays.

Cell Line Selection: The Foundation of a Meaningful Comparison

To determine selectivity, it is crucial to test the compound on both cancerous and non-cancerous cell lines. The choice of cell lines should be relevant to the intended therapeutic application.

  • Cancer Cell Lines: A panel of cancer cell lines representing different tumor types is recommended. For instance, to assess broad-spectrum activity, one might include:

    • MCF-7: A human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HeLa: A human cervical cancer cell line.[7]

    • K562: A human myelogenous leukemia cell line.[1][8]

  • Non-Cancerous Cell Lines: The choice of non-cancerous, or "normal," cell lines is equally critical for establishing a baseline for toxicity. Commonly used lines include:

    • MCF-10A: A non-tumorigenic human breast epithelial cell line.[9]

    • HEK293: A human embryonic kidney cell line.[10][11]

    • HUVEC: Human umbilical vein endothelial cells.[1][8]

Comparator Drugs: Benchmarking Against the Gold Standard

To contextualize the performance of this compound, it is essential to include established chemotherapeutic agents as positive controls.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[][12][13] It is known for its broad-spectrum anticancer activity but also for significant cardiotoxicity.[12][13]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, triggering DNA damage and subsequent apoptosis.[3][14][15] Its use is often limited by neurotoxicity and nephrotoxicity.[3][5]

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity and selectivity of a novel compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer & Normal Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound & Comparator Stock Solution Preparation treatment Treatment with Serial Dilutions of Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50 si Selectivity Index Calculation ic50->si

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.[16][17][18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19] An alternative is the Sulforhodamine B (SRB) assay, which measures cellular protein content.[16]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[18] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation and Interpretation

The primary endpoint of a cytotoxicity assay is the IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%.[1] These values are crucial for comparing the potency of the test compound across different cell lines.

Comparative Cytotoxicity Data (Hypothetical)
CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
This compoundMCF-7 (Breast)8.5MCF-10A (Breast)> 100> 11.8
A549 (Lung)12.2HEK293 (Kidney)> 100> 8.2
DoxorubicinMCF-7 (Breast)0.9MCF-10A (Breast)5.46.0
A549 (Lung)1.5HEK293 (Kidney)8.15.4
CisplatinMCF-7 (Breast)4.2MCF-10A (Breast)15.83.8
A549 (Lung)6.8HEK293 (Kidney)25.33.7

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is calculated as follows:

SI = IC50 in normal cell line / IC50 in cancer cell line [1]

A higher SI value indicates greater selectivity for cancer cells.[1] In the hypothetical data above, this compound demonstrates a superior selectivity profile compared to both Doxorubicin and Cisplatin.

Potential Mechanisms of Action of Benzofuran Derivatives

Several studies suggest that benzofuran derivatives exert their anticancer effects through the induction of apoptosis, or programmed cell death.[1] This is a key mechanism for selective cancer cell killing, as apoptosis is a tightly regulated process that is often dysregulated in cancer.

G benzofuran This compound mitochondria Mitochondria benzofuran->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential safety and logistical information for handling (1Z)-1-(2-Benzofuran-1(3H)-ylidene)acetone (CAS No. 935521-29-2), moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. This compound, while a valuable intermediate, demands respect and meticulous handling to ensure the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

This compound is classified with specific hazards that dictate our handling protocols. Understanding these is the first step toward a safe laboratory environment. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin IrritationH315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation. Prolonged or repeated contact may cause more severe dermatitis.
Eye IrritationH319: Causes serious eye irritationAccidental contact with the eyes can result in significant pain, redness, and potential damage if not addressed immediately.
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

These classifications are not merely administrative; they are a direct reflection of the compound's chemical reactivity with biological tissues. The operational plan that follows is designed to mitigate these specific risks through a combination of engineering controls, personal protective equipment, and procedural diligence.

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. For this compound, the following PPE is mandatory. The rationale behind each piece of equipment is critical to ensuring its correct use.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2][3] However, when handling larger quantities or when there is a significant risk of splashing, a face shield worn over safety goggles is essential.[2][4] This dual-layer protection is crucial to prevent severe eye irritation.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2] Nitrile or butyl rubber gloves are generally recommended for handling organic ketones. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact with any residue on the glove's outer surface and dispose of them in accordance with laboratory waste procedures.

  • Protective Clothing: A standard laboratory coat, fully buttoned, is required to protect against skin contact.[1][3] Ensure that the sleeves are of sufficient length to cover the wrists. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][3] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2][4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following step-by-step process provides a framework for the safe handling of this compound.

  • Designate a Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[1] Keep the container tightly closed when not in use.

  • Prevent Contact: Wear the prescribed PPE at all times. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Transferring Solutions: Use non-sparking tools and ensure proper grounding and bonding of containers when transferring large quantities to prevent static discharge, a potential ignition source for organic vapors.[5][6][7]

  • Location: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Segregation: Keep away from heat, sparks, open flames, and other ignition sources.[2][5] Store away from incompatible materials such as strong oxidizing agents.

  • Security: The storage area should be locked or otherwise secured to limit access to authorized personnel.[1]

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Containment: For small spills, use an absorbent material that does not react with the compound (e.g., sand, vermiculite).[4][8]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Waste Characterization: All waste materials, including empty containers and contaminated PPE, must be treated as hazardous waste.

  • Containerization: Dispose of contents and the container in an approved waste disposal plant.[1] Do not dispose of it in the regular trash or pour it down the drain.

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

The entire handling workflow can be visualized as a continuous cycle of risk mitigation:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Prep Verify Fume Hood & Emergency Equipment DonPPE Don Appropriate PPE Prep->DonPPE 1. Assess Handle Handle Compound in Fume Hood DonPPE->Handle Store Store in Cool, Dry, Ventilated Area Handle->Store 2. Use Spill Spill Occurs? Handle->Spill DoffPPE Properly Doff PPE Store->DoffPPE Dispose Dispose of Waste via Approved Channels DoffPPE->Dispose 3. Conclude Dispose->Prep Begin Next Task Spill->Handle No Evacuate Evacuate & Ventilate Spill->Evacuate Yes Contain Contain & Clean Up Evacuate->Contain DisposeSpill Dispose as Hazardous Waste Contain->DisposeSpill DisposeSpill->DoffPPE

Safe Handling Workflow for this compound.
First Aid: Immediate Response Protocol

In the event of an exposure, immediate and correct action is vital.

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these protocols, founded on a clear understanding of the risks, we can handle this compound with the confidence and competence required of professionals in the field of drug discovery and development.

References

  • Makeup, Acetone, Safety Data Sheet 52-0002-01. [Link]

  • Zaera Research Group. Acetone Safety Data Sheet. [Link]

  • Rainforest Supply. Safety Data Sheet. [Link]

  • NSI Nails. Safety Data Sheet: Acetone. [Link]

  • State of Michigan. Safety Data Sheet: Acetone. [Link]

  • Univar Solutions. Safety Data Sheet: Acetone. [Link]

  • Bulk Apothecary. SDS: Caprylic capric triglyceride. [Link]

  • Carl ROTH. Safety Data Sheet: Acetone. [Link]

  • Farmalabor Materie Prime. Caprylic Capric Triglyceride. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Acetone. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Acetone | ToxFAQs™. [Link]

  • PubChem. 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acetone. [Link]

  • The Good Scents Company. (Z)-benzylidene acetone. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.